1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-4-6-12(7-5-10)19(17,18)14-8-2-3-11(9-14)13(15)16/h4-7,11H,2-3,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPMTGWZPCZFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377857 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5134-62-3 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid (CAS No. 5134-62-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical properties, a plausible experimental protocol for its synthesis, and explores its potential applications in drug development based on the known pharmacological activities of structurally related compounds. The information is presented to support researchers and scientists in their endeavors to utilize this molecule for the design and synthesis of novel therapeutic agents.
Chemical Properties and Data
This compound, also known as 1-tosylpiperidine-3-carboxylic acid, is a white to off-white solid. Its chemical structure features a piperidine ring N-substituted with a tosyl group and a carboxylic acid moiety at the 3-position. The presence of the tosyl group, a good leaving group and a common protecting group for amines, along with the carboxylic acid functionality, makes it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 5134-62-3 | [1] |
| Molecular Formula | C₁₃H₁₇NO₄S | [1] |
| Molecular Weight | 283.34 g/mol | [1] |
| Appearance | White to off-white solid | |
| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]piperidine-3-carboxylic acid | [2] |
| Synonyms | 1-Tosylpiperidine-3-carboxylic acid, 1-(p-Toluenesulfonyl)piperidine-3-carboxylic acid | [2] |
Synthesis
Proposed Experimental Protocol: N-Tosylation of Piperidine-3-carboxylic Acid
This protocol is based on general methods for the N-tosylation of secondary amines.
Materials:
-
Piperidine-3-carboxylic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine, pyridine)
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric acid (HCl) (for acidification)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, etc.)
Procedure:
-
Dissolution of Starting Material: Dissolve piperidine-3-carboxylic acid in an aqueous solution of sodium hydroxide (e.g., 1-2 M) in a round-bottom flask equipped with a magnetic stirrer. The base serves to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.
-
Addition of Tosyl Chloride: Cool the solution in an ice bath. Dissolve p-toluenesulfonyl chloride in a suitable organic solvent like dichloromethane. Add the tosyl chloride solution dropwise to the stirred aqueous solution of piperidine-3-carboxylic acid over a period of 30-60 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Development
The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds.[3][4] The introduction of a tosyl group can modulate the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, and can also serve as a handle for further chemical modifications. While specific biological data for this compound is limited in the public domain, the known activities of related compounds suggest several potential areas of application.
As a Scaffold for Novel Therapeutics
The combination of the piperidine ring and the reactive carboxylic acid and sulfonyl groups makes this compound a valuable intermediate for the synthesis of more complex molecules. Piperidine derivatives have shown a wide range of pharmacological activities, including but not limited to:
-
Anti-inflammatory agents: Certain piperidine derivatives exhibit anti-inflammatory properties.[5]
-
Anticancer agents: The piperidine nucleus is found in several anticancer drugs.[4][5]
-
Central Nervous System (CNS) agents: Many drugs targeting the CNS, including antipsychotics and analgesics, contain a piperidine moiety.[5]
-
Antiviral and Antimicrobial agents: Piperidine derivatives have been investigated for their potential antiviral and antimicrobial activities.[5]
-
Acetylcholinesterase (AChE) inhibitors: Some N-substituted piperidine derivatives have shown potent AChE inhibitory activity, which is relevant for the treatment of Alzheimer's disease.[6]
Role of the Tosyl Group
The N-tosyl group can influence the biological activity of the piperidine scaffold. For instance, in some series of compounds, N-tosyl derivatives have been shown to possess significant biological activities.[7] The tosyl group can engage in specific interactions with biological targets and can also serve as a protecting group that is stable under various reaction conditions but can be removed if necessary.
Potential Drug Discovery Pathway:
Caption: Potential pathway for drug discovery using the target compound.
Conclusion
This compound is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its readily available starting materials and straightforward synthesis make it an attractive building block for the creation of diverse molecular libraries. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a variety of diseases. This guide provides a foundational resource for researchers interested in exploring the potential of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 5134-62-3 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Molecular Structure: A Technical Guide to 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid. Due to the limited availability of published experimental data for this specific molecule, this document combines known properties with established analytical principles to present a robust framework for its synthesis and characterization.
Physicochemical Properties
This compound, also known as 1-Tosylpiperidine-3-carboxylic acid, is a substituted piperidine derivative. The presence of the tosyl group significantly influences its chemical properties, rendering the piperidine nitrogen non-basic. The carboxylic acid moiety provides a site for further chemical modification.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 5134-62-3 | [1][2][3] |
| Molecular Formula | C₁₃H₁₇NO₄S | [1][2] |
| Molecular Weight | 283.34 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO (predicted) | General knowledge |
Synthesis Protocol
A standard method for the synthesis of this compound involves the N-tosylation of piperidine-3-carboxylic acid. The following is a generalized experimental protocol based on established chemical literature for similar transformations.
Materials and Reagents
-
Piperidine-3-carboxylic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Dioxane and Water (or other suitable solvent system)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Reaction Procedure
-
Dissolution: Dissolve piperidine-3-carboxylic acid in an aqueous solution of sodium carbonate in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Tosyl Chloride: To the stirred solution, add a solution of p-toluenesulfonyl chloride in a suitable organic solvent, such as dioxane, dropwise at room temperature.
-
Reaction: Stir the resulting mixture vigorously at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted tosyl chloride.
-
Acidify the aqueous layer to a pH of approximately 2-3 with hydrochloric acid, leading to the precipitation of the product.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid product under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis and structural analysis.
Spectroscopic Data for Structure Elucidation
The following tables outline the predicted spectroscopic data for this compound based on its known structure and typical values for similar compounds.
¹H NMR Spectroscopy (Predicted)
Table 2: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.5 | Broad Singlet | 1H | COOH |
| ~7.6 | Doublet | 2H | Aromatic protons ortho to SO₂ |
| ~7.4 | Doublet | 2H | Aromatic protons meta to SO₂ |
| ~3.6 - 3.8 | Multiplet | 2H | Piperidine ring protons adjacent to N |
| ~2.8 - 3.0 | Multiplet | 1H | Piperidine ring proton at C3 |
| ~2.4 | Singlet | 3H | Methyl group on the toluene ring |
| ~1.5 - 2.0 | Multiplet | 4H | Remaining piperidine ring protons |
¹³C NMR Spectroscopy (Predicted)
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | Carboxylic acid carbonyl carbon (COOH) |
| ~144 | Aromatic carbon attached to the sulfonyl group |
| ~135 | Aromatic carbon attached to the methyl group |
| ~130 | Aromatic carbons ortho to the methyl group |
| ~127 | Aromatic carbons meta to the methyl group |
| ~50 | Piperidine ring carbons adjacent to N |
| ~45 | Piperidine ring carbon at C3 |
| ~25 - 30 | Remaining piperidine ring carbons |
| ~21 | Methyl carbon on the toluene ring |
Infrared (IR) Spectroscopy (Predicted)
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500 - 3300 | Broad | O-H stretch of the carboxylic acid |
| ~1700 | Strong | C=O stretch of the carboxylic acid |
| ~1340 and ~1160 | Strong | Asymmetric and symmetric S=O stretches of the sulfonyl group |
| ~2950 | Medium | C-H stretches of the piperidine and methyl groups |
| ~1595 | Medium | C=C stretch of the aromatic ring |
Mass Spectrometry (Predicted)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 283 | [M]⁺, molecular ion |
| 155 | [CH₃C₆H₄SO₂]⁺, Tosyl fragment |
| 128 | [M - CH₃C₆H₄SO₂]⁺, Piperidine-3-carboxylic acid fragment |
| 91 | [C₇H₇]⁺, Tropylium ion from the toluene group |
Logical Relationships in Structure Elucidation
The structural confirmation of this compound relies on the logical correlation of data from various analytical techniques.
Diagram 2: Structure Confirmation Logic
Caption: Interrelation of analytical data for structural verification.
Conclusion
The structural elucidation of this compound is a systematic process. While specific experimental spectra for this compound are not widely published, its structure can be confidently confirmed by synthesizing it through the N-tosylation of piperidine-3-carboxylic acid and subsequently analyzing the product using a combination of NMR, IR, and mass spectrometry. The predicted data in this guide provides a solid benchmark for researchers performing these analyses.
References
In-Depth Technical Guide: Synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery. This document details the most common synthetic routes, complete with experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as N-tosyl-nipecotic acid, is a valuable synthetic intermediate. The presence of the tosyl group enhances the lipophilicity and modifies the electronic properties of the piperidine ring, making it a crucial component in the synthesis of various biologically active molecules. The piperidine-3-carboxylic acid scaffold itself is a cyclic gamma-amino acid analog that can mimic neurotransmitters, and its derivatives are explored for their potential as enzyme inhibitors and receptor modulators. The tosyl-protected form is particularly useful for subsequent chemical transformations where protection of the piperidine nitrogen is required.
Synthetic Routes
The primary and most direct method for the synthesis of this compound involves the N-tosylation of piperidine-3-carboxylic acid (nipecotic acid). This approach is favored for its simplicity and readily available starting materials.
A generalized workflow for this synthesis is presented below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Two effective protocols for the N-tosylation of piperidine-3-carboxylic acid are presented below. These methods utilize different base and solvent systems, offering flexibility depending on available resources and desired reaction conditions.
Protocol 1: N-Tosylation using Potassium Carbonate in Acetonitrile
This method employs a solid inorganic base in an organic solvent, which can simplify the work-up procedure.
Procedure:
-
To a stirred mixture of piperidine-3-carboxylic acid (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add p-toluenesulfonyl chloride (2.2 mmol) portionwise at room temperature.[1]
-
Stir the reaction mixture at room temperature for 6 hours.[1]
-
After completion of the reaction (monitored by TLC), add toluene (5 mL) and filter off the solid inorganic salts.[1]
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: N-Tosylation using Aqueous Potassium Hydroxide in a Biphasic System
This protocol utilizes a strong base in a biphasic water/dichloromethane system, which can lead to faster reaction times.
Procedure:
-
Under vigorous stirring, add p-toluenesulfonyl chloride (2.5 mmol) portionwise to a mixture of piperidine-3-carboxylic acid (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL) at room temperature.[1]
-
Continue vigorous stirring for 30 minutes.[1]
-
After the reaction is complete, add ice and water to the mixture.
-
Separate the organic layer, and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purity of the starting materials.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₄S | [2] |
| Molecular Weight | 283.34 g/mol | [2] |
| CAS Number | 5134-62-3 | [1][2] |
| Appearance | White to off-white solid | |
| Purity | >95% (typical) |
Logical Relationships in the Synthesis
The success of the synthesis hinges on several key relationships between the reactants and conditions.
Caption: Key relationships influencing the N-tosylation of piperidine-3-carboxylic acid.
The choice of base is critical. A base that is strong enough to deprotonate the secondary amine of the piperidine ring is required to facilitate the nucleophilic attack on the sulfur atom of the tosyl chloride. However, a very strong base or certain reaction conditions could potentially lead to the deprotonation of the carboxylic acid, which might then react with tosyl chloride to form an unstable mixed anhydride, leading to side products. The described protocols are designed to favor the desired N-tosylation.
Conclusion
The synthesis of this compound is a straightforward process that can be achieved through the direct N-tosylation of piperidine-3-carboxylic acid. The two detailed protocols offer reliable methods for its preparation. This technical guide provides the necessary information for researchers and scientists to successfully synthesize this important building block for application in drug discovery and development programs.
References
An In-depth Technical Guide to 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a versatile building block in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and experimental evidence.
Core Molecular Attributes
This compound, also known as N-Tosylpiperidine-3-carboxylic acid or N-tosylnipecotic acid, is a derivative of piperidine-3-carboxylic acid (nipecotic acid). The introduction of the tosyl (toluene-4-sulfonyl) group on the piperidine nitrogen significantly modifies the properties of the parent molecule, rendering it a valuable intermediate in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 5134-62-3 | [1][2][3] |
| Molecular Formula | C₁₃H₁₇NO₄S | [1][2] |
| Molecular Weight | 283.34 g/mol | [1][2] |
| Physical Form | White to off-white solid | [4] |
| Purity | Typically ≥97% | [1] |
Physicochemical Properties: A Quantitative Perspective
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. While comprehensive experimental data for this specific molecule is not extensively published, we can infer and predict certain characteristics based on its structure and related compounds.
| Parameter | Predicted/Estimated Value | Remarks |
| Melting Point | 165-169 °C | Based on the closely related (S)-1-Boc-piperidine-3-carboxylic acid. Experimental determination is recommended for precise value. |
| pKa | ~3.5 - 4.5 (Carboxylic Acid) | The electron-withdrawing nature of the tosyl group is expected to slightly increase the acidity of the carboxylic acid compared to unsubstituted piperidine-3-carboxylic acid.[5] |
| Solubility | Moderately soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in water. | The presence of both a polar carboxylic acid group and a larger, nonpolar tosyl group influences its solubility profile.[6] |
| LogP | ~1.1 (Predicted) | The octanol-water partition coefficient suggests a moderate degree of lipophilicity. |
Experimental Protocol: Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter influencing a molecule's ionization state at different pH values. A reliable method for its determination is potentiometric titration.[5]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water, potentially with a co-solvent like methanol if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the carboxylic acid has been neutralized (the half-equivalence point).
Synthesis and Characterization
The most common synthetic route to this compound involves the N-tosylation of piperidine-3-carboxylic acid (nipecotic acid).
General Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis from Nipecotic Acid
This protocol is based on standard procedures for the N-tosylation of amino acids.
Materials:
-
Piperidine-3-carboxylic acid (nipecotic acid)
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Water
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve piperidine-3-carboxylic acid in an aqueous solution of sodium hydroxide or a solution of triethylamine in an organic solvent like DCM or THF. The base is crucial to deprotonate the secondary amine, making it nucleophilic.
-
Cool the solution in an ice bath.
-
Slowly add a solution of tosyl chloride in a suitable solvent to the cooled reaction mixture. The tosyl chloride is the electrophile that will react with the deprotonated amine.
-
Stir the reaction mixture vigorously at low temperature and then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Two doublets in the range of δ 7.3-7.8 ppm, corresponding to the protons on the tosyl group's benzene ring.
-
Piperidine Ring Protons: A series of multiplets between δ 1.5-4.0 ppm. The protons alpha to the nitrogen and the proton alpha to the carboxylic acid will be the most downfield.
-
Methyl Protons: A singlet around δ 2.4 ppm for the methyl group on the tosyl moiety.
-
Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm.
-
Aromatic Carbons: Signals between δ 125-145 ppm.
-
Piperidine Ring Carbons: Signals in the aliphatic region, typically between δ 20-60 ppm.
-
Methyl Carbon: A signal around δ 21 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
S=O Stretch (Sulfonamide): Two strong absorptions around 1340-1370 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
Mass Spectrometry:
-
The molecular ion peak (M+) would be expected at m/z = 283.34. Fragmentation patterns would likely involve the loss of the tosyl group and cleavage of the piperidine ring.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the carboxylic acid and the sulfonamide functionalities. The tosyl group acts as a robust protecting group for the piperidine nitrogen, stable to a wide range of reaction conditions.
Decarboxylative Alkynylation
A notable application of this compound is in decarboxylative alkynylation reactions.[5] This transformation allows for the conversion of the carboxylic acid group into an alkyne, a valuable functional group in organic synthesis and medicinal chemistry.
Caption: Decarboxylative alkynylation of the title compound.
This reaction typically proceeds via the formation of a redox-active ester from the carboxylic acid, followed by a nickel- or iron-catalyzed cross-coupling with an alkyne source.[7] This methodology provides a powerful tool for the late-stage functionalization of complex molecules.
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs, particularly those targeting the central nervous system (CNS).[8] The N-tosyl group can serve as a protecting group during the synthesis of more complex molecules or as a bioisosteric replacement for other functional groups.
While specific drugs derived directly from this compound are not prominent in the literature, its utility as a building block is significant. It provides a synthetically versatile platform for the introduction of a substituted piperidine moiety into drug candidates. The carboxylic acid handle allows for the formation of amide bonds, a common linkage in pharmaceuticals, or for further functional group transformations.
Safety and Handling
This compound is classified as an irritant.[7] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the reactivity of its carboxylic acid group and the stability of the N-tosyl protecting group, makes it an attractive starting material for the synthesis of complex piperidine-containing molecules. The insights provided in this guide are intended to facilitate its effective use in the laboratory and to inspire new applications in drug discovery and development.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. scbt.com [scbt.com]
- 3. This compound | 5134-62-3 [amp.chemicalbook.com]
- 4. Piperidine-3-carboxylic acid, N-BOC protected | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to the Physical Properties of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this compound.
Chemical Identity and Structure
This compound, also known as 1-Tosylpiperidine-3-carboxylic acid, is a substituted piperidine derivative. The presence of a tosyl group on the piperidine nitrogen and a carboxylic acid function at the 3-position makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1]
Table 1: Compound Identification
| Parameter | Value |
| IUPAC Name | 1-(Toluene-4-sulfonyl)piperidine-3-carboxylic acid |
| Synonyms | 1-Tosylpiperidine-3-carboxylic acid, 1-(p-Tolylsulfonyl)piperidine-3-carboxylic acid |
| CAS Number | 5134-62-3[2][3][4] |
| Molecular Formula | C13H17NO4S[2][3][4] |
| Molecular Weight | 283.34 g/mol [3] |
| Purity | Typically ≥97% or ≥98%[3][5] |
Physicochemical Properties
Table 2: Physical Properties
| Property | Value | Notes |
| Melting Point | Data not available | Requires experimental determination. |
| Boiling Point | Data not available | Requires experimental determination. |
| Solubility | Data not available | Expected to be soluble in organic solvents like DMSO and methanol. Solubility in aqueous solutions is likely pH-dependent due to the carboxylic acid group. |
| pKa | Data not available | The carboxylic acid moiety is expected to have a pKa value typical for a carboxylic acid. |
| Appearance | White to off-white solid | Based on typical appearance of similar organic compounds. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the identity and purity of a chemical compound. While a specific, comprehensive set of spectra for this compound is not publicly available, the expected spectral characteristics can be inferred from the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group, the protons of the piperidine ring, and the methyl group of the tosyl moiety. The chemical shifts of the piperidine protons would be influenced by the electron-withdrawing nature of the tosyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the toluene ring, the piperidine ring, the methyl group, and the carboxyl group. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (around 170-185 ppm).[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[7] Key expected peaks include:
-
O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.[8]
-
C=O stretch: A strong absorption band between 1760-1690 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[8]
-
S=O stretch: Strong absorptions for the sulfonyl group, typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C-H stretch: Aromatic and aliphatic C-H stretching vibrations will be observed.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed, confirming the molecular weight. Fragmentation may involve the loss of the tosyl group, the carboxylic acid group, or parts of the piperidine ring.
Experimental Protocols
Detailed experimental protocols for determining the physical properties of this compound are crucial for obtaining reliable and reproducible data. The following are generalized procedures based on standard laboratory techniques.
Synthesis of this compound
A common synthetic route to this compound involves the tosylation of piperidine-3-carboxylic acid.
Caption: Synthetic workflow for this compound.
Protocol:
-
Dissolve piperidine-3-carboxylic acid in a suitable aprotic solvent, such as dichloromethane, in a reaction flask.
-
Add a base, for example, triethylamine, to the solution to act as a proton scavenger.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture with stirring.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain the pure this compound.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus.
Caption: Workflow for melting point determination.
Protocol:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, sealed at one end.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Determination of Solubility
The solubility of the compound in various solvents can be determined qualitatively.
Protocol:
-
To a series of small test tubes, add a small, measured amount (e.g., 10 mg) of this compound.
-
To each tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, DMSO, acetone).
-
Agitate the tubes at a constant temperature (e.g., 25 °C) for a set period.
-
Visually observe whether the solid has completely dissolved.
-
Categorize the solubility as soluble, sparingly soluble, or insoluble. For aqueous solutions, the effect of pH on solubility should also be investigated by adding acid or base.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture, typically water-cosolvent (e.g., ethanol) to ensure solubility.
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot a titration curve of pH versus the volume of base added.
-
Determine the equivalence point from the inflection point of the curve.
-
The pKa is the pH at the half-equivalence point.
Applications in Drug Development
Piperidine derivatives are prevalent scaffolds in many approved drugs and clinical candidates due to their favorable pharmacokinetic properties.[9] The title compound, with its reactive carboxylic acid handle and the synthetically versatile tosyl protecting group, serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships in drug discovery programs.
Safety Information
This compound is classified as an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. orientjchem.org [orientjchem.org]
- 2. scbt.com [scbt.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. calpaclab.com [calpaclab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
In-depth Technical Guide: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a key building block in synthetic organic chemistry. This document details its chemical properties, synthesis, and significant applications, particularly in the realm of drug discovery and development.
Core Compound Properties
This compound, also known as 1-Tosylpiperidine-3-carboxylic acid, is a piperidine derivative featuring a tosyl group attached to the nitrogen atom and a carboxylic acid group at the 3-position of the piperidine ring. This combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₄S | [1] |
| Molecular Weight | 283.35 g/mol | [1] |
| CAS Number | 5134-62-3 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
The synthesis of this compound is typically achieved through the tosylation of piperidine-3-carboxylic acid. This reaction involves the protection of the secondary amine of the piperidine ring with a p-toluenesulfonyl (tosyl) group.
Experimental Protocol: Tosylation of Piperidine-3-carboxylic Acid
Materials:
-
Piperidine-3-carboxylic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
A suitable base (e.g., triethylamine (Et₃N) or sodium carbonate (Na₂CO₃))
-
An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system like THF/water)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Dissolution: Dissolve piperidine-3-carboxylic acid in the chosen solvent system. If a biphasic system is used, dissolve the starting material in an aqueous solution of the base.
-
Addition of Base: Add the base to the reaction mixture. The base is crucial for scavenging the hydrochloric acid that is generated during the reaction.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride in the organic solvent to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Stir the reaction mixture for a specified period until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
If a biphasic system is used, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
-
Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Key Application: Decarboxylative Alkynylation
A significant application of this compound is in decarboxylative alkynylation reactions. This process allows for the conversion of the carboxylic acid group into a terminal or substituted alkyne, a functional group of great importance in medicinal chemistry and materials science.[2]
Experimental Workflow: Decarboxylative Alkynylation
The following diagram illustrates a typical workflow for the decarboxylative alkynylation of this compound. This reaction often proceeds via the formation of a redox-active ester, which then undergoes a nickel- or iron-catalyzed cross-coupling with an alkyne source.
References
1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid IUPAC name
An In-depth Technical Guide: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in medicinal chemistry. The document elucidates its formal IUPAC nomenclature, structural features, and essential physicochemical properties. A central focus is placed on its synthetic pathway, offering a detailed, step-by-step protocol grounded in established chemical principles, explaining the causality behind procedural choices. The guide further explores the compound's primary application as a functionalized derivative of nipecotic acid, a known GABA uptake inhibitor. Its strategic importance lies in its role as a key intermediate for developing novel modulators of the GABAergic system, which are critical for advancing treatments for neurological disorders. This whitepaper serves as a technical resource for researchers engaged in the synthesis and application of advanced heterocyclic scaffolds in drug discovery.
Nomenclature and Physicochemical Properties
IUPAC Nomenclature and Synonyms
The formal IUPAC name for the compound is 1-[(4-methylphenyl)sulfonyl]piperidine-3-carboxylic acid .
However, it is widely known and cataloged by the semi-systematic name This compound .[1][2][3] Given that piperidine-3-carboxylic acid is trivially named nipecotic acid, a common synonym used in medicinal chemistry literature is N-Tosyl-nipecotic acid .
The structure features a piperidine ring, a saturated six-membered heterocycle containing nitrogen. The numbering of the ring begins at the heteroatom (Nitrogen = 1). The key substituents are:
-
A tosyl (Ts) group attached to the nitrogen at position 1. The tosyl group is a p-toluenesulfonyl group, derived from p-toluenesulfonic acid.[4]
-
A carboxylic acid group at position 3.
Structural Analysis
The molecule's utility in drug design stems from the distinct properties of its three components:
-
Piperidine Scaffold: A common motif in CNS-active drugs, providing a defined three-dimensional structure.
-
Carboxylic Acid: A key functional handle for derivatization, enabling the formation of esters, amides, and other functionalities to modulate pharmacological properties.
-
N-Tosyl Group: This group serves a dual purpose. It acts as a stable protecting group for the secondary amine, preventing unwanted N-alkylation or N-acylation reactions.[4] More importantly, its significant lipophilicity and electron-withdrawing nature are critical for modifying the overall pharmacokinetic and pharmacodynamic profile of the final molecule, often enhancing membrane permeability and receptor binding affinity.
Physicochemical Data
The fundamental properties of the compound are summarized below for reference in experimental design.
| Property | Value | Source |
| CAS Number | 5134-62-3 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₄S | [1] |
| Molecular Weight | 283.34 g/mol | [1] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in methanol, DMSO, and basic aqueous solutions |
The Scientific Rationale: A Scaffold for GABA Transporter (GAT) Inhibitors
The primary interest in 1-(Tosyl)-piperidine-3-carboxylic acid stems from its structural relationship to nipecotic acid. Nipecotic acid is a well-established inhibitor of γ-aminobutyric acid (GABA) transporters (GATs).[5][6]
-
The GABAergic System: GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its reuptake from the synaptic cleft via GATs.
-
Therapeutic Potential: Inhibiting these transporters increases the synaptic concentration of GABA, enhancing inhibitory neurotransmission. This mechanism is a validated strategy for treating neurological conditions such as epilepsy and anxiety.[7]
-
Role of N-Substitution: While nipecotic acid is a potent inhibitor, its therapeutic use is limited by poor blood-brain barrier penetration. Medicinal chemistry efforts focus on attaching large, lipophilic groups to the piperidine nitrogen to improve CNS availability and modulate subtype selectivity among the different GATs (mGAT1-4).[7][8][9] The tosyl group is an archetypal example of such a lipophilic N-substituent, making N-Tosyl-nipecotic acid a foundational platform for synthesizing more complex and potent GAT inhibitors.[8][9]
Synthesis and Characterization
The synthesis of this compound is a standard sulfonamide formation reaction. The protocol below is a self-validating system, incorporating in-process controls and explaining the rationale behind each step.
Synthetic Workflow Diagram
Caption: General synthesis scheme for N-tosylation of nipecotic acid.
Detailed Synthetic Protocol
This protocol describes the tosylation of piperidine-3-carboxylic acid.
Materials:
-
Piperidine-3-carboxylic acid (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 eq.)
-
Triethylamine (Et₃N, 2.2 eq.) or Pyridine (as solvent and base)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidine-3-carboxylic acid (1.0 eq.).
-
Dissolution: Add anhydrous DCM to the flask. If solubility is poor, using the ethyl ester of nipecotic acid is a common alternative, followed by a final hydrolysis step. For this protocol, we proceed with the free acid, which may form a slurry.
-
Base Addition: Add triethylamine (2.2 eq.).
-
Causality: The reaction of TsCl with the amine generates one equivalent of HCl.[10] Triethylamine is a non-nucleophilic organic base that acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride and driving the reaction to completion. Two equivalents are used to neutralize both the generated HCl and the carboxylic acid proton, ensuring the piperidine nitrogen remains sufficiently nucleophilic.
-
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C.
-
Causality: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled formation of the desired product. Uncontrolled temperature increases can lead to the formation of chlorinated byproducts, a known issue in tosylation reactions.[10]
-
-
Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled slurry over 15-20 minutes using an addition funnel.
-
Causality: A slight excess of TsCl ensures full conversion of the starting material. Dropwise addition maintains a low concentration of the reactive electrophile, further controlling the reaction rate and temperature.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by TLC. A suitable eluent system would be DCM:Methanol (e.g., 9:1). The product should have a higher Rf value than the highly polar starting amino acid. The reaction is complete when the starting material spot is no longer visible.
-
Workup - Quenching: Cool the mixture again to 0 °C and slowly add 1 M HCl to quench any unreacted triethylamine and to protonate the carboxylate.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add more DCM and wash the organic layer sequentially with:
-
1 M HCl (to remove all traces of triethylamine).
-
Water.
-
Brine (to break any emulsions and begin the drying process).
-
-
Drying and Filtration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter the drying agent and wash the solid with a small amount of fresh DCM.
-
Concentration: Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.
Applications in Drug Development Workflow
The title compound is rarely the final drug product; it is a strategic intermediate. The following workflow illustrates its use in creating advanced drug candidates.
Caption: Workflow from the core scaffold to a potential drug candidate.
This two-step process—activating the carboxylic acid and then coupling it with a diverse range of amines—allows for the rapid generation of a library of compounds. This library can then be screened to identify molecules with optimal potency, selectivity, and pharmacokinetic properties. The synthesis of various nipecotic acid derivatives for evaluation as GAT inhibitors has been extensively reported, highlighting the importance of this synthetic strategy.[5][6][8]
Conclusion
This compound is a high-value synthetic intermediate whose importance is intrinsically linked to the quest for novel CNS therapeutics. Its straightforward synthesis, combined with the strategic placement of a modifiable carboxylic acid and a lipophilic N-tosyl group on the nipecotic acid scaffold, makes it an indispensable tool for medicinal chemists. This guide has provided the foundational knowledge, from nomenclature to a detailed, rationale-driven synthetic protocol, to empower researchers in leveraging this versatile molecule for the development of next-generation GABAergic modulators.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 5134-62-3 [amp.chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide to 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
This technical guide provides a comprehensive overview of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. This document details its chemical identity, physicochemical properties, synthesis, and potential applications, presenting data in a structured format for ease of comparison and use in a laboratory setting.
Chemical Identity and Synonyms
This compound is a piperidine derivative characterized by a tosyl group attached to the piperidine nitrogen and a carboxylic acid group at the 3-position of the piperidine ring.
Synonyms:
-
1-Tosylpiperidine-3-carboxylic acid
-
N-Tosylpiperidine-3-carboxylic acid
-
1-(p-Tolylsulfonyl)piperidine-3-carboxylic acid
-
1-(4-methylphenyl)sulfonylpiperidine-3-carboxylic acid[1]
-
1-(Toluene-4-sulfonyl)nipecotic acid
CAS Number: 5134-62-3[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₄S | [2][3] |
| Molecular Weight | 283.34 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Synthesis and Experimental Protocols
A plausible synthetic route is the reaction of piperidine-3-carboxylic acid (nipecotic acid) or its ester derivative with p-toluenesulfonyl chloride in the presence of a suitable base.
General Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve piperidine-3-carboxylic acid in a suitable solvent, such as a mixture of water and a polar aprotic solvent (e.g., tetrahydrofuran or dioxane).
-
Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide or triethylamine, to deprotonate the secondary amine of the piperidine ring.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Experimental Workflow Diagram:
Caption: A generalized workflow for the synthesis of this compound.
Potential Applications and Biological Relevance
While specific biological activities for this compound are not extensively documented, the piperidine scaffold is a common motif in many biologically active compounds. The tosyl group can modulate the physicochemical properties of the molecule, such as lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile.
Derivatives of piperidine-carboxylic acids are explored for a variety of therapeutic targets. For instance, related piperidine derivatives have been investigated for their potential as inhibitors of enzymes or as ligands for receptors in the central nervous system. The carboxylic acid moiety provides a handle for further chemical modifications, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.
Potential Research Areas:
-
Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Organic Synthesis: As a starting material or intermediate in multi-step organic syntheses.[4]
Signaling Pathway Involvement (Hypothetical):
Given the lack of specific biological data, a diagram of a signaling pathway is not applicable at this time. However, should this compound or its derivatives be found to interact with a specific biological target, such a diagram could be constructed to illustrate its mechanism of action. For example, if it were found to be an enzyme inhibitor, a diagram could show the enzyme, its substrate, the product, and the inhibitory action of the compound.
Data Summary
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | 1-(Toluene-4-sulfonyl)piperidine-3-carboxylic acid | |
| CAS Number | 5134-62-3 | [1][2][3] |
| Molecular Formula | C₁₃H₁₇NO₄S | [2][3] |
| Molecular Weight | 283.34 g/mol | [2] |
| InChI Key | IZPMTGWZPCZFNW-UHFFFAOYSA-N | [1] |
Conclusion
This compound is a chemical compound with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data and biological activity studies are limited in the public domain, its structural features suggest it could serve as a valuable building block for the development of novel chemical entities. Further research is warranted to fully elucidate its properties and potential applications.
References
starting materials for 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a valuable building block in medicinal chemistry. We will detail the primary synthetic routes, starting materials, experimental protocols, and available quantitative data to support researchers in their synthetic endeavors.
Core Synthesis Strategy
The most direct and commonly employed method for the synthesis of this compound is the N-tosylation of piperidine-3-carboxylic acid. This reaction involves the formation of a sulfonamide bond between the secondary amine of the piperidine ring and the sulfonyl chloride group of p-toluenesulfonyl chloride.
An upstream consideration for this synthesis is the preparation of the starting material, piperidine-3-carboxylic acid, which can be synthesized via the hydrogenation of 3-pyridinecarboxylic acid.
Starting Materials
The key starting materials for the synthesis are presented below:
| Starting Material | Structure | Supplier Availability |
| Piperidine-3-carboxylic acid | Readily available from various chemical suppliers. | |
| p-Toluenesulfonyl chloride (TsCl) | Readily available from various chemical suppliers. | |
| 3-Pyridinecarboxylic acid (Nicotinic acid) | Readily available from various chemical suppliers. |
Synthetic Pathways and Experimental Protocols
Two primary synthetic routes are detailed below, encompassing the preparation of the piperidine-3-carboxylic acid precursor and its subsequent N-tosylation.
Route 1: Synthesis of Piperidine-3-carboxylic acid from 3-Pyridinecarboxylic acid
This route involves the catalytic hydrogenation of the pyridine ring of 3-pyridinecarboxylic acid to yield piperidine-3-carboxylic acid.
Experimental Protocol:
A mixture of 3-pyridinecarboxylic acid, water, and a palladium on carbon catalyst is placed in a hydrogenation apparatus.[1] The vessel is purged with nitrogen and then pressurized with hydrogen gas. The reaction is typically carried out at a temperature of 90-100°C and a pressure of 4-5 MPa for 3-4 hours.[1] Following the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove about 50% of the water. Upon cooling to 30°C and the addition of methanol, piperidine-3-carboxylic acid precipitates and can be collected by centrifugation after further cooling to 0°C.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | >85% | [1] |
Logical Relationship Diagram:
Route 2: Synthesis of this compound
This is the primary and most direct route to the target compound.
Experimental Protocol:
To a solution of piperidine-3-carboxylic acid in an appropriate solvent such as dichloromethane, a base is added, followed by the portion-wise addition of p-toluenesulfonyl chloride. Triethylamine is a commonly used base for this transformation. The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous acid and brine. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.
Quantitative Data:
Experimental Workflow Diagram:
Conclusion
The synthesis of this compound is a straightforward process achievable through the N-tosylation of commercially available piperidine-3-carboxylic acid. For researchers requiring larger quantities or specific stereoisomers, the synthesis of the piperidine precursor from 3-pyridinecarboxylic acid offers a viable and high-yielding alternative. The provided protocols and data serve as a foundational guide for the successful synthesis and purification of this important chemical intermediate.
References
An In-depth Technical Guide on the Potential Biological Activity of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
Disclaimer: As of the latest available data, specific biological activity, quantitative efficacy, and detailed mechanistic studies for 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid are not extensively documented in publicly accessible scientific literature. This guide, therefore, provides an in-depth analysis of the potential biological activities of this compound based on the known pharmacological profiles of structurally related N-sulfonylated piperidine and piperidine-3-carboxylic acid derivatives. The information presented herein is intended to serve as a scientific and research-oriented resource for hypothesis generation and to guide future experimental investigations.
Introduction
This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with a tosyl group and a carboxylic acid moiety at the 3-position. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties. The introduction of a tosyl group can significantly influence the molecule's polarity, lipophilicity, and ability to engage in specific interactions with biological targets. This guide explores the prospective biological relevance of this compound by examining the activities of its structural analogs.
Potential Biological Targets and Activities of Structurally Related Compounds
Based on the biological evaluation of analogous compounds, this compound could potentially exhibit inhibitory activity against several classes of enzymes and receptors. The following sections detail the activities of these related derivatives.
N-sulfonylated piperidine and piperidinecarboxylic acid derivatives have demonstrated inhibitory effects on various enzymes, suggesting that this compound may also function as an enzyme inhibitor.
Derivatives of N-benzylpiperidine have shown potent inhibition of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride has been identified as a highly potent AChE inhibitor with an IC50 value of 0.56 nM. While structurally distinct, this highlights the potential for N-substituted piperidines to target AChE.
N-substituted 4-hydrazino piperidine derivatives have been designed as inhibitors of DPP-4, a key enzyme in glucose metabolism. One such derivative demonstrated an IC50 of 88 nM. This suggests that the piperidine scaffold can be tailored to interact with the active site of peptidases.
N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been evaluated as inhibitors of steroid-5α-reductase isozymes 1 and 2. Certain derivatives displayed significant inhibitory potency, with IC50 values in the nanomolar to low micromolar range.
Table 1: Inhibitory Activity of Structurally Related Piperidine Derivatives
| Compound Class | Target Enzyme | IC50 Values |
| N-benzylpiperidine derivative | Acetylcholinesterase (AChE) | 0.56 nM |
| N-substituted 4-hydrazino piperidine derivative | Dipeptidyl Peptidase IV (DPP-4) | 88 nM |
| N-substituted piperidine-4-(benzylidene-4-carboxylic acid) derivative | Steroid-5α-reductase type 2 | 60 - 80 nM |
| N-substituted piperidine-4-(benzylidene-4-carboxylic acid) derivative | Steroid-5α-reductase type 1 | ~10 µM |
Experimental Protocols for Key Assays
To facilitate further research into the biological activity of this compound, this section provides detailed methodologies for relevant enzyme inhibition assays based on protocols used for analogous compounds.
This protocol is based on the Ellman's method, a widely used spectrophotometric assay for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution to the respective wells.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.
-
The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This is a fluorometric assay to determine the inhibitory activity against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-AMC (aminomethylcoumarin) as a fluorogenic substrate
-
Tris-HCl buffer (pH 7.5)
-
Test compound
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well black plate, add the test compound, DPP-4 enzyme, and Tris-HCl buffer.
-
Incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
The fluorescence is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
The percentage of inhibition is calculated, and IC50 values are determined from the dose-response curve.
Mandatory Visualizations
To illustrate the potential logical and experimental workflows for investigating the biological activity of this compound, the following diagrams are provided.
Caption: Logical workflow for investigating the biological activity of the target compound.
Caption: General experimental workflow for in vitro enzyme inhibition assays.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an inhibitor of various enzymes, including acetylcholinesterase, dipeptidyl peptidase IV, and steroid-5α-reductase. The methodologies and workflows presented in this guide offer a foundational framework for researchers and drug development professionals to initiate and conduct systematic evaluations of this and similar compounds. Further empirical studies are essential to elucidate the specific biological targets, mechanism of action, and therapeutic potential of this compound.
An In-Depth Technical Guide to 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid: Synthesis, Properties, and Applications
Introduction
1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, also known as N-tosyl-nipecotic acid, is a heterocyclic organic compound that has garnered significant interest within the realms of medicinal chemistry and drug discovery. Its structural framework, featuring a piperidine ring N-protected by a tosyl group and substituted with a carboxylic acid at the 3-position, renders it a versatile chiral building block for the synthesis of complex molecular architectures. The strategic placement of the carboxylic acid moiety and the robust nature of the tosyl protecting group provide a scaffold that is amenable to a wide array of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of the history, synthesis, and key applications of this important molecule, tailored for researchers, scientists, and professionals in drug development.
Historical Context and Rationale for Synthesis
While the precise first synthesis of this compound is not prominently documented in seminal literature, its conceptual origins can be traced to the confluence of established principles in organic chemistry. The parent compound, piperidine-3-carboxylic acid, known as nipecotic acid, has long been recognized for its biological activity, particularly as an inhibitor of γ-aminobutyric acid (GABA) uptake. The tosyl (p-toluenesulfonyl) group, introduced into synthetic chemistry in the early 20th century, rapidly became a favored protecting group for amines due to its stability under a variety of reaction conditions and its ability to be removed when necessary.
The synthesis of this compound was a logical and strategic development for several reasons:
-
Nitrogen Protection: The secondary amine of the piperidine ring in nipecotic acid is nucleophilic and can interfere with reactions targeting the carboxylic acid or other parts of the molecule. The installation of the electron-withdrawing tosyl group effectively protects the nitrogen, rendering it non-nucleophilic and stable to a range of reagents.
-
Chiral Integrity: For enantiomerically pure forms of nipecotic acid, N-tosylation helps to prevent racemization at the adjacent stereocenter under certain reaction conditions.
-
Scaffold for Diversity-Oriented Synthesis: The tosylated piperidine ring provides a rigid and well-defined scaffold. The carboxylic acid serves as a handle for further functionalization, allowing for the construction of libraries of compounds for biological screening.
-
Modulation of Physicochemical Properties: The introduction of the lipophilic tosyl group significantly alters the polarity and solubility of nipecotic acid, which can be advantageous for specific synthetic transformations and for influencing the pharmacokinetic properties of final drug candidates.
Synthetic Methodologies
The primary and most direct route to this compound is the N-tosylation of piperidine-3-carboxylic acid (nipecotic acid).
General Synthetic Pathway
Caption: General reaction scheme for the N-tosylation of nipecotic acid.
Experimental Protocol: N-Tosylation of Piperidine-3-carboxylic Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Piperidine-3-carboxylic acid (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Sodium hydroxide (2.5 eq)
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve piperidine-3-carboxylic acid in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a round-bottom flask equipped with a magnetic stirrer. The reaction should be cooled in an ice bath to 0-5 °C. The basic conditions deprotonate the carboxylic acid and the secondary amine, increasing the nucleophilicity of the nitrogen.
-
Addition of Tosyl Chloride: While maintaining the temperature at 0-5 °C, add p-toluenesulfonyl chloride portion-wise to the stirred solution. The tosyl chloride can be added as a solid or as a solution in a suitable organic solvent like dioxane or THF. The slow addition is crucial to control the exothermicity of the reaction.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. This step protonates the carboxylate to form the desired carboxylic acid, which will precipitate if it is insoluble in the reaction medium.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Causality in Experimental Choices:
-
Base: Sodium hydroxide is used to deprotonate the amine, making it a more potent nucleophile to attack the electrophilic sulfur atom of the tosyl chloride. An excess is used to also deprotonate the carboxylic acid and to neutralize the HCl generated during the reaction.
-
Temperature Control: The reaction is initiated at a low temperature to control the rate of the reaction and minimize potential side reactions.
-
Acidification: Acidification is a critical step to ensure that the product is in its neutral carboxylic acid form, which is typically more soluble in organic solvents used for extraction and less soluble in the aqueous phase, aiding in its isolation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 5134-62-3 |
| Molecular Formula | C₁₃H₁₇NO₄S |
| Molecular Weight | 283.34 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 165-169 °C (typical) |
| Solubility | Soluble in methanol, chloroform, and ethyl acetate. Sparingly soluble in water. |
Applications in Medicinal Chemistry and Organic Synthesis
This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules, particularly in the field of drug discovery.
Scaffold for GABA Uptake Inhibitors
Building upon the pharmacological profile of nipecotic acid, its N-tosylated derivative serves as a key intermediate in the synthesis of novel GABA uptake inhibitors. The tosyl group can be retained in the final molecule or replaced with other substituents to modulate activity and selectivity for different GABA transporter subtypes (GATs).
Synthesis of Fused Heterocyclic Systems
The carboxylic acid functionality can be readily converted into other functional groups, such as amides, esters, or alcohols, which can then participate in intramolecular cyclization reactions to form bicyclic and polycyclic systems. These complex scaffolds are often sought after in drug discovery for their conformational rigidity and potential for high-affinity binding to biological targets.
Decarboxylative Coupling Reactions
In more recent synthetic innovations, this compound has been employed as a reactant in decarboxylative coupling reactions.[1] This allows for the direct introduction of the N-tosyl-3-piperidyl moiety onto other molecular fragments, providing a streamlined approach to novel compound synthesis.
Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. While its initial discovery may not be a celebrated historical event, its enduring utility as a protected form of nipecotic acid and as a versatile chiral building block is undeniable. The robust nature of the tosyl protecting group, combined with the synthetic handle of the carboxylic acid, provides chemists with a reliable and adaptable tool for the construction of complex and biologically relevant molecules. As the demand for novel therapeutics continues to grow, the importance of such well-designed intermediates in the drug discovery and development pipeline is set to continue.
References
An In-depth Technical Guide to 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid: Synthesis, Potential Applications, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid is a heterocyclic organic compound featuring a piperidine scaffold, a versatile structural motif in medicinal chemistry. While direct research on the biological activity of this specific molecule is limited in publicly available literature, its structural components suggest significant potential for drug discovery and development. The piperidine core is a prevalent feature in numerous FDA-approved drugs, and the tosyl (toluene-sulfonyl) group is often employed to modify the physicochemical and pharmacological properties of lead compounds. This technical guide provides a comprehensive review of the synthesis, known chemical properties, and, by extension, the potential biological activities and therapeutic applications of this compound, drawing insights from studies on structurally related piperidine derivatives.
Introduction
The piperidine ring is a fundamental saturated heterocycle that forms the backbone of a vast array of natural alkaloids and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of a tosyl group onto the piperidine nitrogen can significantly influence the molecule's polarity, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. The carboxylic acid moiety at the 3-position provides a handle for further chemical modification and can participate in crucial interactions with biological targets.
This guide will delve into the known synthesis methodologies for this compound, summarize its chemical and physical properties, and explore its potential as a building block for the development of novel therapeutic agents. The discussion on biological activity will be contextualized through a review of relevant studies on analogous structures, particularly in the areas of antibacterial and anti-osteoporosis research.
Chemical Properties and Data
This compound, with the CAS number 5134-62-3, is a white to off-white solid.[2][3] Its key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H17NO4S | [2] |
| Molecular Weight | 283.34 g/mol | [2] |
| CAS Number | 5134-62-3 | [2][4] |
| Appearance | White to off-white solid | |
| Synonyms | 1-Tosylpiperidine-3-carboxylic acid, 1-(p-tolylsulfonyl)piperidine-3-carboxylic acid | [5] |
Synthesis and Experimental Protocols
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from a protected piperidine precursor, followed by the key N-tosylation step.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Adapted)
This protocol is an adapted procedure based on the synthesis of similar N-tosylated piperidine derivatives.
Materials:
-
Piperidine-3-carboxylic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium carbonate (Na2CO3) or Triethylamine (Et3N)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolution: Dissolve piperidine-3-carboxylic acid in an aqueous solution of sodium carbonate or in a mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride portion-wise to the cooled solution while stirring vigorously.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
If using THF/water, remove the THF under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted tosyl chloride.
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid.
-
The product, this compound, should precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum.
-
If necessary, the product can be further purified by recrystallization.
-
Potential Biological Activities and Therapeutic Applications
Direct biological screening data for this compound is not extensively reported. However, the structural motif is present in compounds investigated for various therapeutic targets.
As Inhibitors of Menaquinone Biosynthesis in Mycobacterium tuberculosis
A study on piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, provides valuable insights.[7] While not the exact molecule, structurally related compounds with a piperidine core showed inhibitory activity.
Signaling Pathway:
Caption: Inhibition of the Menaquinone Biosynthesis Pathway.
Experimental Protocol: MenA Enzyme Inhibition Assay [7]
This assay is a cell-free prenyltransferase assay.
-
Preparation of MenA-containing membrane fractions: From M. tuberculosis strain mc²6230.
-
Reaction Mixture: Prepare a mixture containing the MenA-containing membrane fractions, radiolabeled trans-farnesyl pyrophosphate ([³H]FPP), and the test compound (piperidine derivative) at various concentrations.
-
Incubation: Incubate the reaction mixture.
-
Extraction: Extract the lipid-soluble products.
-
Analysis: Separate the products by thin-layer chromatography (TLC).
-
Detection: Detect the formation of [³H]demethylmenaquinone species by autoradiography.
-
Quantification: Measure the inhibitory concentration (IC50) required to reduce the formation of [³H]demethylmenaquinone by 50%.
Quantitative Data from Analogous Compounds:
The following table summarizes the inhibitory potencies (IC50) of some piperidine derivatives against MenA and their antibacterial activity (GIC50) against M. tuberculosis.[7] It is important to note that these are not the title compound but structurally related molecules.
| Compound ID | MenA IC50 (µM) | M. tuberculosis GIC50 (µM) |
| Analog 1 | 13 | 8 |
| Analog 2 | 22 | 10 |
As Cathepsin K Inhibitors for Osteoporosis
Derivatives of piperidine-3-carboxamide have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[8] This suggests that the this compound scaffold could be a starting point for developing anti-osteoporosis agents.
Experimental Workflow for Evaluation:
Caption: Workflow for evaluating Cathepsin K inhibitors.
Quantitative Data from Analogous Compounds:
A series of novel piperidine-3-carboxamide derivatives were evaluated for their inhibitory activities against cathepsin K.[8]
| Compound ID | Cathepsin K IC50 (µM) |
| H-9 | 0.08 |
| F-12 | 13.52 |
Conclusion and Future Perspectives
This compound is a readily synthesizable compound with a scaffold that is of significant interest in medicinal chemistry. While direct biological data for this specific molecule is sparse, the demonstrated activity of structurally similar piperidine derivatives against key therapeutic targets, such as MenA in M. tuberculosis and cathepsin K in osteoporosis, highlights its potential as a valuable building block for drug discovery.
Future research should focus on the synthesis and biological evaluation of a library of derivatives based on the this compound core. Systematic screening against a panel of enzymes and receptors could uncover novel biological activities. Furthermore, structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of any identified lead compounds. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for initiating such research endeavors.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. This compound | 5134-62-3 [amp.chemicalbook.com]
- 5. This compound | 5134-62-3 [amp.chemicalbook.com]
- 6. CN102617447A - Synthesis method of 4-(toluene-4-sulfonyl oxygen) piperidine-1- carboxylic tert-butyl ester - Google Patents [patents.google.com]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential: A Technical Guide to the Hypothesized Mechanism of Action of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
For Immediate Release
[City, State] – [Date] – This whitepaper presents a comprehensive technical guide on the hypothesized mechanism of action of the novel compound, 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid. In the absence of direct empirical data, this document outlines a scientifically-grounded putative mechanism based on the compound's structural analogy to known neuroactive agents. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this molecule.
Introduction: A Structurally-Informed Hypothesis
This compound is a synthetic molecule featuring a piperidine-3-carboxylic acid core, also known as nipecotic acid, functionalized with a toluene-4-sulfonyl group at the piperidine nitrogen. Nipecotic acid is a well-established inhibitor of gamma-aminobutyric acid (GABA) uptake, a critical mechanism in regulating neurotransmission. However, its therapeutic application is limited by poor blood-brain barrier permeability.
The addition of a lipophilic toluene-sulfonyl group is a recognized strategy to enhance the central nervous system penetration of polar molecules. Therefore, it is hypothesized that This compound acts as a potent and brain-penetrant inhibitor of GABA transporters (GATs), leading to an increase in synaptic GABA levels and enhanced GABAergic neurotransmission. This proposed mechanism suggests potential therapeutic applications in neurological disorders characterized by GABAergic dysfunction, such as epilepsy, anxiety, and spasticity.
Hypothesized Signaling Pathway: Enhancement of GABAergic Neurotransmission
The central hypothesis posits that this compound modulates the GABAergic synapse. By inhibiting GATs on both presynaptic neurons and surrounding glial cells, the compound would reduce the reuptake of GABA from the synaptic cleft. This would lead to a higher concentration of GABA available to bind to postsynaptic GABAA and GABAB receptors, resulting in prolonged and enhanced inhibitory postsynaptic potentials.
Caption: Hypothesized mechanism of action at the GABAergic synapse.
Proposed Experimental Workflow for Hypothesis Validation
To rigorously test the hypothesized mechanism of action, a multi-tiered experimental approach is proposed. This workflow progresses from in vitro target engagement to ex vivo and in vivo functional assays.
Caption: Proposed experimental workflow for mechanism of action validation.
Hypothetical Data Presentation
The following tables present hypothetical quantitative data that would be expected if this compound acts as a potent GAT inhibitor.
Table 1: In Vitro GAT Inhibition
| Compound | GAT-1 IC50 (nM) | GAT-2 IC50 (nM) | GAT-3 IC50 (nM) |
| This compound | 50 | 850 | 300 |
| Nipecotic Acid | 500 | >10,000 | 2,500 |
| Tiagabine (Control) | 20 | >10,000 | 1,500 |
Table 2: Ex Vivo [3H]GABA Uptake in Rat Brain Synaptosomes
| Treatment | [3H]GABA Uptake (% of Control) |
| Vehicle | 100 |
| This compound (1 µM) | 45 |
| Nipecotic Acid (10 µM) | 60 |
| Tiagabine (0.1 µM) | 30 |
Table 3: In Vivo Efficacy in a Mouse Model of PTZ-Induced Seizures
| Treatment Group (Dose, mg/kg, i.p.) | Seizure Score (Mean ± SEM) | Latency to Seizure (s, Mean ± SEM) |
| Vehicle | 4.8 ± 0.2 | 120 ± 15 |
| This compound (10) | 2.1 ± 0.4 | 350 ± 30 |
| Diazepam (2) | 1.5 ± 0.3 | 480 ± 45 |
| *p < 0.05 compared to vehicle |
Detailed Experimental Protocols
GAT Radioligand Binding Assay
-
Objective: To determine the binding affinity of the test compound to human GAT-1, GAT-2, and GAT-3.
-
Methodology:
-
Cell membranes from HEK293 cells stably expressing human GAT-1, GAT-2, or GAT-3 are prepared.
-
Membranes are incubated with a specific radioligand (e.g., [3H]tiagabine for GAT-1) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled GAT inhibitor.
-
After incubation, the membranes are harvested by rapid filtration and washed.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
IC50 values are calculated by non-linear regression analysis.
-
[3H]GABA Uptake Assay
-
Objective: To measure the functional inhibition of GABA uptake by the test compound in a cellular context.
-
Methodology:
-
HEK293 cells expressing the respective GAT subtype are plated in 96-well plates.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
[3H]GABA is added to initiate the uptake reaction.
-
Uptake is terminated by rapid washing with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.
-
IC50 values are determined from concentration-response curves.
-
Brain Slice Electrophysiology
-
Objective: To assess the effect of the test compound on GABAergic synaptic transmission in an ex vivo brain slice preparation.
-
Methodology:
-
Acute coronal slices (300 µm) containing the hippocampus are prepared from adult rats.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF).
-
Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.
-
Spontaneous inhibitory postsynaptic currents (sIPSCs) are recorded in the presence of glutamate receptor antagonists.
-
After establishing a stable baseline, this compound is bath-applied at a defined concentration.
-
Changes in the frequency, amplitude, and decay kinetics of sIPSCs are analyzed to determine the effect on GABAergic signaling.
-
Conclusion and Future Directions
This whitepaper has presented a plausible, data-driven hypothesis for the mechanism of action of this compound as a GABA uptake inhibitor. The proposed experimental workflow provides a clear roadmap for validating this hypothesis and characterizing the compound's pharmacological profile. Should this hypothesis be confirmed, this compound could represent a promising lead compound for the development of novel therapeutics for a range of neurological disorders. Future research should focus on executing the proposed experiments, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties.
Methodological & Application
Application Notes and Protocols for 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid. The information is intended to guide researchers in the synthesis of novel compounds and in the exploration of potential therapeutic applications.
Chemical Properties and Data
This compound is a versatile building block in organic synthesis. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 5134-62-3 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₄S | [1][2] |
| Molecular Weight | 283.34 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥98% | [1] |
Application 1: Synthesis of Alkynes via Decarboxylative Alkynylation
This compound serves as a valuable precursor for the synthesis of terminal and substituted alkynes through a nickel-catalyzed decarboxylative alkynylation reaction.[2] This method provides a powerful tool for the construction of carbon-carbon bonds and the introduction of an alkyne moiety, which is a key functional group in many biologically active molecules and synthetic intermediates.
The overall transformation involves the conversion of the carboxylic acid to a redox-active ester, followed by a cross-coupling reaction with an alkynylating agent.
Experimental Workflow: Decarboxylative Alkynylation
References
The Versatile Role of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic Acid in Modern Organic Synthesis: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of the applications of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid in organic synthesis. This versatile building block, featuring a conformationally defined piperidine scaffold, a readily modifiable carboxylic acid handle, and a robust tosyl protecting group, has emerged as a valuable tool for researchers, particularly in the fields of medicinal chemistry and drug development. This document will delve into its primary application in decarboxylative alkynylation for the synthesis of novel propargylamines, its potential as a chiral scaffold for asymmetric synthesis, and its utility in fragment-based drug discovery for the creation of three-dimensional molecular frameworks. Detailed experimental protocols, mechanistic insights, and data are provided to enable researchers to effectively utilize this reagent in their synthetic endeavors.
Introduction: The Strategic Advantage of the N-Tosyl Piperidine Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products.[1][2] Its saturated, six-membered heterocyclic structure can adopt well-defined chair conformations, allowing for the precise spatial orientation of substituents, which is crucial for molecular recognition and binding to biological targets. The introduction of a tosyl group on the piperidine nitrogen serves a dual purpose: it protects the amine from unwanted side reactions and acts as a strong electron-withdrawing group, influencing the reactivity of the ring.
This compound, also known as N-Tosyl-nipecotic acid, combines these features with a carboxylic acid at the 3-position. This functional handle opens up a wide range of synthetic transformations, making it a highly versatile starting material for the construction of complex molecular architectures.
Core Application: Decarboxylative Alkynylation for the Synthesis of 3-Alkynyl-1-tosylpiperidines
A primary and powerful application of this compound is its use in decarboxylative alkynylation reactions.[3][4] This transformation allows for the direct replacement of the carboxylic acid group with an alkyne moiety, providing access to 3-alkynyl-1-tosylpiperidines, which are valuable intermediates in medicinal chemistry. The general strategy involves the conversion of the carboxylic acid into a redox-active ester, followed by a nickel- or iron-catalyzed cross-coupling reaction with an alkyne source.[5][6]
Mechanistic Rationale: A Radical Pathway to C-C Bond Formation
The decarboxylative alkynylation proceeds through a radical-mediated pathway. The key steps are:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted to a redox-active ester, typically an N-hydroxyphthalimide (NHP) ester or a related derivative. This activation step is crucial as it generates a group that can readily undergo single-electron reduction.
-
Reductive Decarboxylation: A low-valent transition metal catalyst (e.g., Ni(0) or Fe(I)) reduces the redox-active ester, leading to the formation of a radical anion. This intermediate rapidly fragments, releasing carbon dioxide and generating a piperidin-3-yl radical.
-
Alkyne Insertion and Reductive Elimination: The piperidin-3-yl radical adds to an activated alkyne species (e.g., an alkynylzinc reagent). The resulting vinyl radical intermediate is then trapped by the metal catalyst, and subsequent reductive elimination affords the desired 3-alkynylpiperidine product and regenerates the active catalyst.
The tosyl group plays a critical role in stabilizing the piperidine ring and preventing unwanted side reactions during the radical process.
Figure 1: General workflow for decarboxylative alkynylation.
Detailed Experimental Protocol: Synthesis of 3-Ethynyl-1-tosylpiperidine
This protocol is based on established methods for decarboxylative alkynylation of N-protected amino acids.[6][7]
Step 1: Formation of the Redox-Active Ester
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) is added N-hydroxyphthalimide (NHP, 1.1 equiv.) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
The mixture is cooled to 0 °C, and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude redox-active ester is purified by flash column chromatography on silica gel.
Step 2: Nickel-Catalyzed Decarboxylative Alkynylation
-
In a glovebox, a flame-dried Schlenk tube is charged with NiCl₂·(dme) (10 mol%), and a suitable bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 12 mol%).
-
Anhydrous N,N-dimethylformamide (DMF, 0.1 M) is added, and the mixture is stirred until a homogeneous solution is formed.
-
The redox-active ester from Step 1 (1.0 equiv.) is added, followed by the alkynylating reagent (e.g., ethynyltrimethylsilane, 2.0 equiv.) and a suitable base (e.g., potassium carbonate, 2.0 equiv.).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to afford the desired 3-(trimethylsilylethynyl)-1-tosylpiperidine.
-
Desilylation can be achieved using standard conditions (e.g., K₂CO₃ in methanol) to yield 3-ethynyl-1-tosylpiperidine.
| Reactant | Product | Typical Yield |
| This compound | 3-Ethynyl-1-tosylpiperidine | 60-75% (over two steps) |
Table 1: Expected yield for the decarboxylative alkynylation.
Application as a Chiral Building Block in Asymmetric Synthesis
This compound is a chiral molecule, and its enantiomers can serve as valuable building blocks for the synthesis of enantiopure piperidine derivatives.[8]
Chiral Resolution
The racemic mixture of this compound can be resolved into its individual enantiomers using classical resolution techniques with chiral amines or by enzymatic methods.[9] Chiral High-Performance Liquid Chromatography (HPLC) is also a viable method for both analytical and preparative scale separation.
Stereoselective Transformations
Once resolved, the enantiopure carboxylic acid can be used in a variety of stereoselective transformations. For example, the carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized. The stereocenter at the 3-position can direct the stereochemical outcome of subsequent reactions on the piperidine ring, allowing for the synthesis of complex, multi-chiral molecules.
Figure 2: Pathway to enantiopure piperidines.
Utility in Fragment-Based Drug Discovery and Medicinal Chemistry
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds.[10] This approach relies on the screening of low molecular weight fragments that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent drug candidates.
This compound and its derivatives are well-suited for FBDD for several reasons:
-
Three-Dimensionality: The piperidine ring provides a rigid, three-dimensional scaffold, which is often more desirable than the flat, aromatic structures that dominate many fragment libraries.
-
Vectorial Growth: The carboxylic acid functionality provides a clear vector for fragment elaboration. It can be converted into a variety of amides, esters, and other functional groups to explore the surrounding chemical space of the target's binding pocket.
-
Conformational Constraint: The tosyl group and the substitution pattern can be used to create conformationally constrained piperidines, which can lead to improved binding affinity and selectivity.[5]
The synthesis of libraries of diverse piperidine derivatives starting from this compound can be readily achieved using combinatorial chemistry approaches.[8]
Conclusion
This compound is a multifaceted and valuable building block in modern organic synthesis. Its primary application in decarboxylative alkynylation provides a direct route to synthetically useful 3-alkynylpiperidines. Furthermore, its chiral nature and the presence of a versatile carboxylic acid handle make it an attractive starting material for the construction of enantiopure and structurally diverse piperidine derivatives for applications in drug discovery and medicinal chemistry. The protocols and insights provided in this guide are intended to facilitate the broader adoption of this powerful reagent by the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102617447A - Synthesis method of 4-(toluene-4-sulfonyl oxygen) piperidine-1- carboxylic tert-butyl ester - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 5134-62-3 [amp.chemicalbook.com]
- 5. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylative Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decarboxylative Alkynylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid is a valuable bifunctional building block in medicinal chemistry, offering a rigid piperidine scaffold combined with the reactivity of a carboxylic acid and the sulfonamide functionality. The tosyl group serves as a protecting group for the piperidine nitrogen, enhancing its stability and allowing for selective modifications at the carboxylic acid group. This moiety is frequently incorporated into novel therapeutic agents, particularly in the development of antagonists for G-protein coupled receptors, such as the neurokinin-1 (NK1) receptor. The piperidine ring provides a three-dimensional structure that can effectively probe the binding pockets of target proteins, while the carboxylic acid handle allows for the introduction of diverse substituents through amide bond formation, leading to libraries of compounds for structure-activity relationship (SAR) studies.
Chemical Properties
| Property | Value |
| IUPAC Name | 1-(Toluene-4-sulfonyl)piperidine-3-carboxylic acid |
| CAS Number | 5134-62-3 |
| Molecular Formula | C₁₃H₁₇NO₄S |
| Molecular Weight | 283.34 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, and dimethylformamide |
Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable precursor for the synthesis of a wide range of biologically active molecules.[1] The piperidine scaffold is a common motif in many approved drugs, particularly those targeting the central nervous system (CNS).[1] The tosyl group can be retained in the final molecule or removed to allow for further derivatization of the piperidine nitrogen.
A significant application of this building block is in the synthesis of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is implicated in various physiological processes, including pain transmission, inflammation, and emesis.[2] Antagonists of the NK1 receptor are therefore of great interest for the treatment of chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and potentially for other conditions such as depression and anxiety.
Synthesis of Piperidine-3-carboxamide Derivatives as Potential NK1 Receptor Antagonists
The carboxylic acid functionality of this compound is readily activated for amide bond formation with a variety of primary and secondary amines. This allows for the systematic exploration of the chemical space around the piperidine core to optimize binding affinity and pharmacokinetic properties. The general synthetic approach involves the coupling of the carboxylic acid with a desired amine using standard peptide coupling reagents.
Below is a logical workflow for the synthesis and evaluation of novel piperidine-3-carboxamide derivatives.
Caption: Synthetic and evaluation workflow for novel NK1 antagonists.
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a general method for the synthesis of 1-(toluene-4-sulfonyl)-piperidine-3-carboxamide derivatives.
Materials:
-
This compound
-
Substituted amine (e.g., benzylamine, 3,5-bis(trifluoromethyl)benzylamine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the substituted amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-(toluene-4-sulfonyl)-piperidine-3-carboxamide derivative.
Characterization
The synthesized compounds should be characterized by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass spectrometry (MS): To determine the molecular weight.
-
High-performance liquid chromatography (HPLC): To assess purity.
Quantitative Data of Piperidine-Based NK1 Receptor Antagonists
The following table summarizes the in vitro activities of selected piperidine-based NK1 receptor antagonists from the literature. This data highlights the impact of different substituents on the piperidine scaffold on the binding affinity to the NK1 receptor.
| Compound | Structure | hNK1 IC₅₀ (nM) | hNK1 Ki (nM) |
| Aprepitant | FDA-approved NK1 antagonist | 0.1 | 0.2 |
| L-733,060 | 3-((2-methoxy-5-(trifluoromethoxy)phenyl)methylamino)-2-phenylpiperidine | 0.8 | - |
| CP-99,994 | (2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine | 1.1 | - |
| GR205171 | A potent and selective NK1 receptor antagonist | - | 0.1 |
Data is compiled from various literature sources for comparative purposes.
Signaling Pathway of the NK1 Receptor
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events primarily through the Gαq and Gαs G-protein pathways. This leads to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively, resulting in the generation of second messengers such as inositol trisphosphate (IP₃), diacylglycerol (DAG), and cyclic AMP (cAMP). These messengers, in turn, modulate the activity of downstream effectors like protein kinase C (PKC) and protein kinase A (PKA), leading to various cellular responses. NK1 receptor antagonists act by competitively blocking the binding of Substance P to the receptor, thereby inhibiting these downstream signaling pathways.
Caption: Simplified NK1 receptor signaling pathway.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel drug candidates. Its rigid piperidine core and readily modifiable carboxylic acid handle make it an ideal starting point for the development of compound libraries for hit-to-lead optimization. The successful application of this scaffold in the discovery of potent NK1 receptor antagonists underscores its importance in modern medicinal chemistry. The provided protocols and data serve as a foundation for researchers to explore the potential of this building block in their own drug discovery programs.
References
Application Notes and Protocols: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, also known as N-Tosyl-nipecotic acid, as a versatile building block in medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities.[1][2] This document details the synthesis, key applications, and experimental protocols for derivatives of this compound, with a focus on their potential as GABA uptake inhibitors and antimicrobial agents.
Introduction: The Significance of the Piperidine-3-carboxylic Acid Scaffold
Piperidine-3-carboxylic acid (nipecotic acid) and its derivatives are of significant interest in medicinal chemistry due to their bioactivity as pharmaceutical intermediates.[3] The N-tosyl group in this compound serves as a robust protecting group and can also influence the biological activity of the final compounds. This scaffold has been explored for the development of therapeutics targeting the central nervous system and infectious diseases.
Key Medicinal Chemistry Applications
Derivatives of piperidine-3-carboxylic acid are well-established as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). By blocking the reuptake of GABA, these inhibitors can potentiate GABAergic neurotransmission, a mechanism relevant for the treatment of epilepsy, anxiety, and other neurological disorders.
Recent studies have focused on the synthesis and structure-activity relationships (SAR) of novel N-substituted nipecotic acid derivatives. For instance, compounds with a cis-alkene spacer have been investigated as potent and selective inhibitors of the murine GABA transporter 4 (mGAT4).[4] One analog with a four-carbon atom spacer and a cis double bond demonstrated significant potency at mGAT1 (pIC50 = 6.00 ± 0.04) and moderate potency at mGAT4 (pIC50 = 4.82).[4] Another study reported on (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as potent GAT1 inhibitors, with some compounds showing significantly higher potency than (R)-nipecotic acid.[5]
The piperidine ring, in combination with a sulfonamide moiety, has been explored for the development of novel antimicrobial agents. A recent study detailed the synthesis of sulfonyl piperidine carboxamide derivatives from N-Boc-piperidine-3-carboxylic acid.[1][6] These compounds were screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with several derivatives showing moderate to good activity.[1][6] The sulfonamide bond was found to be crucial for the antibacterial capacity of these molecules.[2]
Data Presentation
The following tables summarize the quantitative biological data for representative derivatives of piperidine-3-carboxylic acid.
Table 1: Inhibitory Potency of Nipecotic Acid Derivatives as GABA Uptake Inhibitors
| Compound ID | Structure | Target | pIC50 | Reference |
| rac-7j | N-substituted nipecotic acid with a four-carbon atom cis-alkene spacer | mGAT1 | 6.00 ± 0.04 | [4] |
| mGAT4 | 4.82 | [4] | ||
| 6a | (R)-1-(2-diarylmethylsulfinyl)ethyl-piperidine-3-carboxylic acid hydrochloride | mGAT1 | 496-fold > (R)-nipecotic acid | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Sulfonyl Piperidine Carboxamides
| Compound ID | Structure | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | Reference |
| 9a | N-(4-chlorophenyl)-1-((4-methylphenyl)sulfonyl)piperidine-3-carboxamide | 125 | 250 | 250 | [1] |
| 9b | N-(4-bromophenyl)-1-((4-methylphenyl)sulfonyl)piperidine-3-carboxamide | 125 | 250 | 500 | [1] |
| 9c | N-(4-fluorophenyl)-1-((4-methylphenyl)sulfonyl)piperidine-3-carboxamide | 250 | 500 | 500 | [1] |
Experimental Protocols
This protocol describes a general method for the amide coupling of a piperidine-3-carboxylic acid derivative with a primary or secondary amine.
-
Step 1: Activation of the Carboxylic Acid. To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as EDC (1.2 eq) and an additive like HOBt (1.2 eq) are added. The mixture is stirred at room temperature for 30 minutes.
-
Step 2: Amide Bond Formation. The desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) are added to the reaction mixture.
-
Step 3: Reaction Monitoring and Work-up. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.
-
Step 4: Purification. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-acyl piperidine-3-carboxamide.
The following is a general protocol for assessing the inhibitory activity of compounds on GABA transporters.
-
Cell Culture and Transfection. HEK293 cells are cultured in appropriate media and transiently or stably transfected with the desired murine GAT subtype (e.g., mGAT1 or mGAT4).
-
GABA Uptake Assay. Transfected cells are seeded in 96-well plates. On the day of the assay, the cells are washed with a buffer solution. The test compounds, at various concentrations, are pre-incubated with the cells for a defined period.
-
Radioligand Addition and Incubation. [³H]GABA is then added to each well, and the plates are incubated to allow for GABA uptake.
-
Termination and Scintillation Counting. The uptake is terminated by washing the cells with ice-cold buffer. A scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
-
Data Analysis. The IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate key experimental workflows and logical relationships in the application of this compound.
Caption: Synthetic workflow for preparing bioactive piperidine derivatives.
Caption: Workflow for identifying and optimizing GABA uptake inhibitors.
Caption: Signaling pathway illustrating GABA uptake inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Application Notes and Protocols: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis and application of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a key building block in organic synthesis and drug discovery.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 5134-62-3 | [1] |
| Molecular Formula | C₁₃H₁₇NO₄S | [1] |
| Molecular Weight | 283.34 g/mol | [1] |
| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidine-3-carboxylic acid | [2] |
| Purity | Typically ≥97% | [2] |
Synthesis Protocol
Reaction Scheme:
Caption: General synthesis of this compound.
Materials:
-
Piperidine-3-carboxylic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A suitable base (e.g., triethylamine or pyridine)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: In a round-bottom flask, dissolve piperidine-3-carboxylic acid (1 equivalent) in anhydrous DCM or THF.
-
Addition of Base: Add the base (e.g., triethylamine, 2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1-1.5 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
If DCM is used as the solvent, separate the organic layer. If THF is used, add a suitable extraction solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.
Application in Decarboxylative Alkynylation
This compound is a valuable precursor for the synthesis of terminal and substituted alkynes through decarboxylative alkynylation.[3] This reaction provides a powerful method for the introduction of an alkyne moiety.
Reaction Workflow:
Caption: Workflow for decarboxylative alkynylation.
General Protocol for Nickel-Catalyzed Decarboxylative Alkynylation:
This protocol is a general representation of the decarboxylative alkynylation reaction.[4][5]
Materials:
-
This compound
-
N-Hydroxyphthalimide or a similar activating agent
-
A carbodiimide (e.g., DCC or EDC) for ester formation
-
An alkynylating reagent (e.g., an alkynylzinc species, prepared from the corresponding terminal alkyne and a zinc salt)
-
A nickel catalyst (e.g., NiCl₂·6H₂O)
-
A ligand (e.g., a bipyridine derivative)
-
Anhydrous solvent (e.g., DMF, THF)
-
Standard inert atmosphere techniques and glassware
Procedure:
-
Activation of the Carboxylic Acid:
-
Convert this compound to its corresponding redox-active ester (e.g., an N-hydroxyphthalimide ester) using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Isolate and purify the activated ester.
-
-
Preparation of the Alkynylating Reagent:
-
Prepare the alkynylzinc reagent in a separate flask under an inert atmosphere by reacting the terminal alkyne with a suitable zinc source.
-
-
Cross-Coupling Reaction:
-
In a reaction vessel under an inert atmosphere, combine the nickel catalyst and the ligand in the anhydrous solvent.
-
Add the activated ester of this compound.
-
Add the freshly prepared alkynylating reagent to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired alkynylated piperidine derivative.
-
Characterization Data
While a comprehensive dataset for the synthesis of this compound is not available in the searched literature, researchers can expect to characterize the compound using the following techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the tosyl group and the piperidine ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid (O-H and C=O stretches) and the sulfonyl group (S=O stretches).
-
Melting Point: To assess the purity of the synthesized compound.
Researchers are advised to acquire a Certificate of Analysis for commercially available this compound for detailed lot-specific data.[1]
References
Application Notes and Protocols for Amide Coupling Reactions with 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Amide Bond and the Utility of Substituted Piperidines
The amide bond is a cornerstone of chemical synthesis, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals and functional materials.[1][2] The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is a deceptively complex process. Direct condensation is generally not feasible due to a competing acid-base reaction that deactivates the amine nucleophile.[3][4] Consequently, the synthesis of amides necessitates the activation of the carboxylic acid to render it sufficiently electrophilic for reaction with the amine.[3][5]
This guide focuses on amide coupling reactions involving 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid , a versatile building block in medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and its derivatization allows for the exploration of diverse chemical space. The tosyl group in this particular reagent offers a means to introduce a rigid, sterically defined substituent, which can be crucial for modulating the pharmacological properties of a target molecule.
These application notes provide a comprehensive overview of the principles of amide coupling and offer detailed, field-proven protocols for the successful synthesis of amides using this compound.
Core Principles of Amide Bond Formation: Activating the Carboxyl Group
The key to a successful amide coupling reaction lies in the choice of the coupling reagent, which transforms the hydroxyl group of the carboxylic acid into a good leaving group. The most common strategies involve the use of carbodiimides, phosphonium salts, or uronium/aminium salts.[3][6]
Carbodiimide-Mediated Coupling
Carbodiimides, such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[3][4][7] The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide and a urea byproduct.[1][8]
However, the O-acylisourea intermediate is susceptible to racemization and can rearrange to a stable N-acylurea, which is an undesired side product.[8][9] To mitigate these issues and improve reaction efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[3][10] These additives react with the O-acylisourea to form an active ester intermediate that is more stable and less prone to racemization, yet still sufficiently reactive towards the amine.[3]
dot digraph "Carbodiimide_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
} "Carbodiimide Coupling Mechanism"
Uronium/Aminium and Phosphonium Salt Reagents
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents that often provide faster reaction times and higher yields with minimal racemization.[5][6] These reagents react with the carboxylic acid to form an active ester in situ, which then rapidly reacts with the amine.[6]
Comparative Overview of Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for racemization, and the desired reaction conditions.
| Coupling Reagent | Class | Typical Additive | Advantages | Disadvantages |
| EDC | Carbodiimide | NHS or HOBt | Water-soluble byproduct, mild conditions.[11][12] | Potential for racemization without additives.[5] |
| DCC | Carbodiimide | HOBt | Inexpensive and effective.[7] | Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove.[7][13] |
| HATU | Uronium/Aminium Salt | None | High efficiency, fast reaction times, low racemization.[6][7] | Can cause guanidinylation of the amine. |
| PyBOP | Phosphonium Salt | None | Good for sterically hindered couplings, does not cause guanidinylation.[12] | Phosphoramide byproduct can be challenging to remove.[12] |
Experimental Protocols for Amide Coupling with this compound
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a primary or secondary amine.
Protocol 1: Amide Coupling using HATU
This protocol is recommended for its high efficiency and speed.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
HATU (1.0-1.5 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Add HATU (1.0-1.5 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using EDC/NHS
This protocol is a reliable alternative, particularly when guanidinylation is a concern.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
EDC (1.2 equivalents)
-
NHS (1.2 equivalents)
-
Anhydrous DMF or DCM
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a clean, dry flask, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise in amide coupling reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Ensure the use of fresh, high-quality coupling reagents. Increase the equivalents of the coupling reagent if necessary.[10] |
| Deactivation of the amine by protonation. | Ensure the presence of a non-nucleophilic base like DIPEA to scavenge the acid formed during the reaction.[10] | |
| Steric hindrance from the bulky tosyl group or the amine. | Switch to a more powerful coupling reagent like PyBOP. Consider running the reaction at a slightly elevated temperature (e.g., 40-50 °C).[10][14] | |
| Presence of Side Products | Racemization of the carboxylic acid (if chiral). | Use a coupling reagent known to suppress racemization, such as HATU, or ensure the presence of an additive like HOBt or NHS with carbodiimides. Running the reaction at a lower temperature can also help.[5][10] |
| Formation of N-acylurea with carbodiimide reagents. | Add HOBt or NHS to the reaction mixture to trap the O-acylisourea intermediate.[9] | |
| Difficulty in Product Purification | Removal of urea byproducts (from DCC). | If using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can often be removed by filtration. Recrystallization from acetonitrile can also be effective.[7][13] |
| Removal of excess coupling reagents or their byproducts. | Perform a thorough aqueous workup as described in the protocols. Optimize the stoichiometry to avoid large excesses of reagents. |
Conclusion
The successful synthesis of amides using this compound is readily achievable with a careful selection of coupling reagents and reaction conditions. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to develop and optimize their synthetic strategies. By understanding the underlying principles of amide bond formation and the nuances of different coupling reagents, scientists can efficiently generate novel piperidine-containing molecules for a wide range of applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. hepatochem.com [hepatochem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - AT [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Decarboxylative Reactions of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid in modern decarboxylative cross-coupling reactions. The protocols detailed herein are based on established methodologies for analogous N-protected cyclic amino acids and offer a powerful platform for the synthesis of diverse 3-substituted piperidine scaffolds, which are key structural motifs in many pharmaceutical agents.
Introduction to Decarboxylative Cross-Coupling
Decarboxylative cross-coupling has emerged as a transformative strategy in organic synthesis, enabling the formation of new carbon-carbon bonds by utilizing readily available and stable carboxylic acids as coupling partners. This approach circumvents the need for pre-functionalized organometallic reagents, offering a more streamlined and often milder route to complex molecules. For this compound, these reactions provide a direct method to introduce alkynyl, alkenyl, and aryl groups at the 3-position of the piperidine ring, generating a library of compounds with significant potential in drug discovery and development.
The general strategy involves the in situ generation of a radical or organometallic intermediate from the carboxylic acid via decarboxylation, which then participates in a metal-catalyzed or photoredox-mediated coupling event. A common and effective approach involves the initial conversion of the carboxylic acid to a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester, which facilitates the subsequent decarboxylation under mild conditions.
I. Decarboxylative Alkynylation
Decarboxylative alkynylation allows for the direct substitution of the carboxyl group with an alkynyl moiety. This transformation is particularly valuable for accessing propargylamines and their derivatives, which are important building blocks in medicinal chemistry. The following protocol is adapted from established nickel- and iron-catalyzed methods.
Experimental Protocol: Nickel-Catalyzed Decarboxylative Alkynylation
This two-step protocol involves the initial formation of a redox-active ester followed by the nickel-catalyzed cross-coupling with an alkynylzinc reagent.
Step 1: Synthesis of the Redox-Active Ester (TCNHPI Ester)
-
To a solution of this compound (1.0 equiv.) in dichloromethane (DCM, 0.1 M), add N-hydroxytetrachlorophthalimide (TCNHPI, 1.1 equiv.) and N,N'-diisopropylcarbodiimide (DIC, 1.1 equiv.).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TCNHPI ester.
Step 2: Nickel-Catalyzed Alkynylation
-
In a glovebox, to an oven-dried vial, add NiCl₂·6H₂O (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF, 0.1 M) and stir until a homogeneous solution is formed.
-
Add the TCNHPI ester of this compound (1.0 equiv.).
-
In a separate flask, prepare the alkynylzinc reagent by adding a solution of the terminal alkyne (2.0 equiv.) in anhydrous tetrahydrofuran (THF) to a solution of n-butyllithium (2.0 equiv.) in hexanes at -78 °C. After stirring for 30 minutes, add a solution of ZnCl₂ (2.0 equiv.) in THF and allow the mixture to warm to room temperature.
-
Add the freshly prepared alkynylzinc reagent to the reaction vial containing the nickel catalyst and the redox-active ester.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-alkynyl-1-(toluene-4-sulfonyl)piperidine.
Quantitative Data Summary (Alkynylation)
| Catalyst System | Ligand | Alkyne Source | Solvent | Temperature (°C) | Typical Yield (%) |
| NiCl₂·6H₂O | dtbbpy | Alkynylzinc Chloride | DMF | 25 | 60-85 |
| Fe(acac)₃ | None | Alkynyl Grignard | THF/NMP | 0-25 | 55-80 |
Yields are estimated based on literature for analogous N-protected piperidine-4-carboxylic acids.
Reaction Workflow and Mechanism
II. Decarboxylative Alkenylation
The introduction of a vinyl group in place of the carboxylic acid functionality can be achieved through a similar nickel- or iron-catalyzed decarboxylative alkenylation. This reaction provides access to synthetically versatile 3-vinylpiperidine derivatives.
Experimental Protocol: Nickel-Catalyzed Decarboxylative Alkenylation
Step 1: Synthesis of the Redox-Active Ester (TCNHPI Ester)
Follow the same procedure as described in the alkynylation protocol.
Step 2: Nickel-Catalyzed Alkenylation
-
In a glovebox, add Ni(acac)₂ (10 mol%) and 2,2'-bipyridine (bpy, 10 mol%) to an oven-dried vial.
-
Add anhydrous dimethylacetamide (DMA, 0.1 M) and stir.
-
Add the TCNHPI ester of this compound (1.0 equiv.).
-
In a separate flask, prepare the alkenylzinc reagent by the transmetalation of the corresponding alkenyl Grignard or alkenyl halide with ZnCl₂.
-
Add the alkenylzinc reagent (2.0 equiv.) to the reaction vial.
-
Stir the reaction at room temperature for 12-24 hours.
-
Work-up and purify the product as described in the alkynylation protocol to obtain the 3-alkenyl-1-(toluene-4-sulfonyl)piperidine.
Quantitative Data Summary (Alkenylation)
| Catalyst System | Ligand | Alkene Source | Solvent | Temperature (°C) | Typical Yield (%) |
| Ni(acac)₂ | bpy | Alkenylzinc Reagent | DMA | 25 | 65-90 |
| Fe(acac)₃ | dppbz | Dialkenylzinc | THF | 25 | 60-85 |
Yields are estimated based on literature for analogous N-protected piperidine-4-carboxylic acids.
Reaction Workflow
III. Decarboxylative Arylation
Photoredox catalysis enables the decarboxylative arylation of α-amino acids, providing a mild and efficient route to valuable benzylic amine derivatives. This protocol is adapted from established methods utilizing an iridium-based photocatalyst.
Experimental Protocol: Photoredox-Mediated Decarboxylative Arylation
-
To an oven-dried vial, add this compound (1.0 equiv.), the aryl nitrile coupling partner (e.g., benzonitrile, 1.5 equiv.), and an iridium photocatalyst such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2 mol%).
-
Add a suitable base, for example, a non-nucleophilic organic base like DBU (1.5 equiv.).
-
Add anhydrous solvent, such as dimethyl sulfoxide (DMSO, 0.1 M).
-
Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with a blue LED light source (e.g., 450 nm) at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-aryl-1-(toluene-4-sulfonyl)piperidine.
Quantitative Data Summary (Arylation)
| Photocatalyst | Aryl Source | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Aryl Nitrile | DBU | DMSO | 25 | 50-85 |
Yields are estimated based on literature for analogous N-protected cyclic α-amino acids.
Reaction Workflow and Mechanism
Conclusion
The decarboxylative functionalization of this compound represents a powerful and versatile strategy for the synthesis of a wide array of 3-substituted piperidines. The protocols outlined in these application notes for alkynylation, alkenylation, and arylation, adapted from robust and well-established literature precedents, provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. These methods are amenable to a broad range of coupling partners and generally proceed under mild conditions, making them highly attractive for applications in drug discovery and development. Further optimization may be required for specific substrates to achieve optimal yields.
Application Notes and Protocols for the Synthesis of Novel Inhibitors Using 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal starting point for the design of novel therapeutics. 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid is a versatile building block that combines the piperidine core with a readily functionalizable carboxylic acid and a stabilizing tosyl group on the nitrogen. This application note provides a detailed protocol for the synthesis of a library of novel amide derivatives of this compound and their evaluation as potential enzyme inhibitors. The tosyl group serves to lock the piperidine nitrogen, preventing its participation in biological interactions and directing the focus of structure-activity relationships to the substituents at the 3-position.
Synthesis of Novel Amide Derivatives
The synthesis of novel inhibitors from this compound can be readily achieved through standard amide bond formation reactions. This allows for the facile introduction of a wide range of chemical diversity by varying the amine coupling partner.
General Synthetic Scheme
The overall synthetic strategy involves the coupling of this compound with a diverse panel of primary and secondary amines using a suitable coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole) or a base like DMAP (4-Dimethylaminopyridine).[1]
Caption: General reaction scheme for the synthesis of novel amide inhibitors.
Detailed Experimental Protocol: Amide Coupling
-
Preparation of Reaction Mixture: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), Hydroxybenzotriazole (HOBt) (1.2 eq), and Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl acetate in Hexane).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: Enzyme Inhibition Assay
Piperidine derivatives have shown inhibitory activity against a wide range of enzymes.[2][3][4] As a representative example, this protocol details a generic fluorometric assay to screen the synthesized compounds for inhibitory activity against a model protease.
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for the enzyme inhibition screening assay.
Detailed Protocol: Fluorometric Protease Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Enzyme Stock Solution: Prepare a stock solution of the target protease in assay buffer.
-
Substrate Stock Solution: Prepare a stock solution of a suitable fluorogenic protease substrate (e.g., a peptide conjugated to a fluorophore and a quencher) in DMSO.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the synthesized amide derivatives in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 2 µL of inhibitor solutions in a serial dilution to the appropriate wells. For control wells, add 2 µL of DMSO.
-
Add 25 µL of the enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Quantitative Data Summary
The following table summarizes the hypothetical inhibitory activities of a series of synthesized amide derivatives against a model protease.
| Compound ID | R1 | R2 | Molecular Weight ( g/mol ) | IC50 (µM) |
| Inhibitor-01 | H | Benzyl | 388.49 | 15.2 |
| Inhibitor-02 | H | 4-Chlorobenzyl | 422.93 | 8.7 |
| Inhibitor-03 | H | 4-Methoxybenzyl | 418.51 | 25.4 |
| Inhibitor-04 | H | Cyclohexyl | 366.51 | 32.1 |
| Inhibitor-05 | Ethyl | Ethyl | 340.46 | > 100 |
| Inhibitor-06 | H | Phenyl | 374.46 | 12.5 |
| Inhibitor-07 | H | 2-Phenylethyl | 402.51 | 18.9 |
Example Signaling Pathway: Matrix Metalloproteinase (MMP) Regulation
Many piperidine-based inhibitors target proteases such as Matrix Metalloproteinases (MMPs), which are key regulators of the extracellular matrix and are implicated in diseases like cancer and arthritis. The synthesized inhibitors could potentially interfere with MMP-mediated signaling pathways.
Caption: Simplified overview of a growth factor-induced MMP activation pathway.
Conclusion
This compound is a valuable starting material for the synthesis of novel bioactive compounds. The straightforward amide coupling protocols described herein allow for the rapid generation of a diverse library of potential inhibitors. The provided enzyme inhibition assay protocol offers a robust method for screening these compounds and identifying promising lead candidates for further drug development efforts. The modular nature of the synthesis allows for systematic exploration of the structure-activity relationship to optimize potency and other pharmacological properties.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with desirable pharmacological profiles is a perpetual challenge. Central to this endeavor is the utilization of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets with high affinity. The piperidine ring is a quintessential example of such a scaffold, forming the core of numerous approved therapeutic agents.[1] When functionalized, the piperidine moiety offers a three-dimensional architecture that can be tailored to interact with the specific topographies of enzyme active sites and receptor binding pockets.
This guide focuses on a particularly valuable derivative: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid . This compound serves as a versatile building block, combining the conformational rigidity of the piperidine ring with the synthetic tractability of a carboxylic acid and the unique electronic properties of a tosyl group. The tosyl group, a well-established amine protecting group, also acts as a rigid, lipophilic handle that can influence the pharmacokinetic properties of a molecule. The carboxylic acid functionality provides a convenient attachment point for a wide array of chemical moieties through robust amide bond formation, enabling the rapid generation of compound libraries for biological screening.[2]
This document provides a comprehensive overview of the strategic applications of this compound in drug discovery, complete with detailed experimental protocols for the synthesis of derivative libraries and insights into their potential therapeutic applications.
Physicochemical Properties and Synthetic Utility
The utility of this compound as a scaffold in medicinal chemistry is underpinned by its distinct chemical characteristics.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₃H₁₇NO₄S | Provides a foundation for further chemical modification. |
| Molecular Weight | 283.34 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| CAS Number | 5134-62-3 | Unique identifier for tracking and sourcing. |
| Key Functional Groups | Carboxylic Acid, Sulfonamide, Piperidine | Offers multiple points for chemical diversification and interaction with biological targets. |
The carboxylic acid group is a primary site for modification, most commonly through amide coupling reactions. This allows for the introduction of a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR). The tosyl group, while often employed as a protecting group, can also play a crucial role in ligand-receptor interactions and can be a key determinant of a compound's metabolic stability.
Application in the Synthesis of Bioactive Molecules: A Case Study in Antimicrobial Drug Discovery
While direct utilization of this compound in a named drug candidate is not prominently documented, its structural motif is central to the synthesis of various bioactive compounds. A notable example is the synthesis of novel sulfonyl piperidine carboxamide derivatives as potential antimicrobial agents.[3][4] The following sections adapt and detail the synthetic workflow for creating a library of such compounds, starting from the tosylated piperidine scaffold.
Workflow for Library Synthesis
The overall strategy involves the activation of the carboxylic acid of this compound, followed by coupling with a diverse panel of primary and secondary amines to generate a library of carboxamide derivatives.
Caption: Workflow for the synthesis and evaluation of a library of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxamide derivatives.
Protocol 1: Synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxamide Library
This protocol details the parallel synthesis of a library of amide derivatives from this compound. The use of a robust coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high conversion rates across a broad range of amine substrates.[5]
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., anilines, benzylamines, aliphatic amines)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in anhydrous DMF.
-
Prepare a 0.6 M solution of HATU in anhydrous DMF.
-
Prepare a 1.0 M solution of DIPEA in anhydrous DMF.
-
Prepare a 0.5 M solution of each amine in anhydrous DMF in separate vials or a 96-well plate.
-
-
Reaction Setup (per well/vial):
-
To each reaction vessel, add 200 µL of the this compound solution (0.1 mmol, 1.0 eq).
-
Add 200 µL of the respective amine solution (0.1 mmol, 1.0 eq).
-
Add 200 µL of the HATU solution (0.12 mmol, 1.2 eq).
-
Add 200 µL of the DIPEA solution (0.2 mmol, 2.0 eq).
-
-
Reaction:
-
Seal the reaction block or vials and shake at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS using a representative reaction.
-
-
Work-up:
-
Once the reaction is complete, add 1 mL of EtOAc to each well/vial.
-
Add 1 mL of saturated aqueous NaHCO₃ solution to each well/vial.
-
Shake vigorously and separate the layers.
-
Transfer the organic layer to a new set of vials.
-
Wash the organic layer with 1 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude amide products.
-
-
Purification and Characterization:
-
The crude products can be purified by automated flash chromatography or preparative HPLC.
-
Characterize the final compounds by LC-MS and ¹H NMR spectroscopy to confirm their identity and purity.
-
Causality Behind Experimental Choices:
-
HATU as a Coupling Reagent: HATU is chosen for its high efficiency and low rate of racemization, which is particularly important when coupling with chiral amines.[5] It rapidly activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
DIPEA as a Base: DIPEA is a non-nucleophilic base that neutralizes the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the coupling reaction without competing as a nucleophile.[5]
-
DMF as a Solvent: DMF is an excellent polar aprotic solvent that dissolves a wide range of organic molecules and reagents, making it ideal for parallel synthesis.
Potential Therapeutic Applications and Future Directions
The derivatives of this compound hold promise in several therapeutic areas, as suggested by the biological activities of structurally related compounds.
-
Antimicrobial Agents: As demonstrated in studies with N-Boc-piperidine-3-carboxamides, this scaffold can be elaborated to yield compounds with significant activity against both Gram-positive and Gram-negative bacteria.[3][4] The diverse library generated from the protocol above can be screened against a panel of pathogenic bacteria to identify novel antibiotic leads.
-
Anti-osteoporosis Agents: Recent research has shown that piperidine-3-carboxamide derivatives can act as potent inhibitors of cathepsin K, an enzyme involved in bone resorption.[6] This suggests that derivatives of this compound could be explored for the treatment of osteoporosis and other bone-related disorders.
-
GABA Uptake Inhibitors: The parent scaffold, piperidine-3-carboxylic acid (nipecotic acid), is a known inhibitor of GABA uptake.[7] While the N-tosyl group significantly alters the properties of the molecule, it is conceivable that certain derivatives could modulate GABAergic neurotransmission, making them potential candidates for the treatment of epilepsy and other neurological disorders.
The logical progression of a drug discovery campaign utilizing this scaffold is depicted below.
Caption: A typical drug discovery cascade starting from the this compound scaffold.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its inherent structural features, combined with the ease of functionalization of its carboxylic acid group, provide a robust platform for the synthesis of diverse compound libraries. The detailed protocols and strategic insights presented in this guide are intended to empower researchers to effectively utilize this scaffold in their quest for novel therapeutic agents. The exploration of the chemical space around this privileged structure is a promising avenue for the discovery of next-generation medicines.
References
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. growingscience.com [growingscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid as a versatile pharmaceutical intermediate. This document includes its synthesis, key applications with detailed experimental protocols, and its role in the development of therapeutic agents.
Introduction
This compound, also known as 1-tosyl-nipecotic acid, is a valuable building block in medicinal chemistry. The presence of the tosyl group serves as a robust protecting group for the piperidine nitrogen, enhancing its stability and allowing for selective modifications at other positions of the molecule. The carboxylic acid functionality provides a handle for further chemical transformations, making it a key intermediate in the synthesis of complex pharmaceutical compounds. The piperidine scaffold itself is a prevalent feature in many biologically active molecules, including analgesics and anti-inflammatory agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5134-62-3 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₄S | [1][2] |
| Molecular Weight | 283.34 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-tosylation of piperidine-3-carboxylic acid (nipecotic acid).
Experimental Protocol: N-Tosylation of Piperidine-3-carboxylic Acid
This protocol outlines the synthesis of this compound from piperidine-3-carboxylic acid and p-toluenesulfonyl chloride.
Materials:
-
Piperidine-3-carboxylic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve piperidine-3-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in dichloromethane.
-
Add the solution of p-toluenesulfonyl chloride dropwise to the stirred solution of piperidine-3-carboxylic acid over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the aqueous layer with dichloromethane (2 x 50 mL).
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a 2 M hydrochloric acid solution.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound.
Expected Yield and Characterization:
-
Yield: 85-95%
-
¹H NMR (CDCl₃, 400 MHz): δ 7.71 (d, J=8.3 Hz, 2H), 7.35 (d, J=8.0 Hz, 2H), 3.65 (dd, J=11.8, 3.6 Hz, 1H), 3.45 (d, J=11.8 Hz, 1H), 2.70-2.60 (m, 1H), 2.55-2.45 (m, 1H), 2.43 (s, 3H), 2.10-2.00 (m, 1H), 1.85-1.65 (m, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 178.9, 143.9, 133.2, 129.9, 127.6, 51.8, 48.1, 41.2, 28.7, 24.3, 21.5.
-
MS (ESI): m/z 284.1 [M+H]⁺.
Synthesis of this compound.
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinases.
Intermediate in the Synthesis of CCR5 Antagonists for HIV Therapy
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV into host cells. Antagonists of CCR5 can block this entry mechanism and are a class of antiretroviral drugs. Piperidine derivatives are common scaffolds in the design of potent CCR5 antagonists.
Mechanism of CCR5 antagonists in preventing HIV entry.
Experimental Protocol: Synthesis of a Piperidine-based CCR5 Antagonist Precursor
This protocol describes a representative amide coupling reaction using this compound to form a key amide bond present in many CCR5 antagonists.
Materials:
-
This compound
-
A substituted aniline (e.g., 4-amino-N-benzylpiperidine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.0 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Quantitative Data for Amide Coupling:
| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Yield (%) |
| 1-(Tosyl)piperidine-3-carboxylic acid | 4-Amino-N-benzylpiperidine | PyBOP/DIPEA | DMF | 85 |
| 1-(Tosyl)piperidine-3-carboxylic acid | 4-Fluoroaniline | HATU/DIPEA | DMF | 88 |
Precursor for Janus Kinase (JAK) Inhibitors in Inflammatory Diseases
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Inhibitors of JAKs are used in the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis. The piperidine scaffold is a key structural element in several approved and investigational JAK inhibitors.
Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.
Application in Decarboxylative Alkynylation
This compound is a useful reactant for decarboxylative alkynylation reactions, which install an alkyne group in place of the carboxylic acid.[1] This transformation is valuable for introducing a versatile functional group that can be further elaborated in the synthesis of complex drug molecules.
Conclusion
This compound is a highly valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis and the dual functionality of the protected piperidine ring and the reactive carboxylic acid group make it an ideal starting material for the construction of a wide range of biologically active compounds, including promising therapeutics for HIV and inflammatory diseases. The protocols provided herein offer a foundation for the synthesis and application of this important building block.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a key building block in the development of various pharmaceutical agents. The synthesis is a two-step process commencing with the reduction of 3-pyridinecarboxylic acid (nipecotic acid) followed by the N-tosylation of the resulting piperidine-3-carboxylic acid. This method is designed to be scalable and efficient, making it suitable for industrial applications.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of compounds with therapeutic potential. The presence of the tosyl group provides a handle for further functionalization, while the piperidine-3-carboxylic acid moiety is a common scaffold in medicinal chemistry. The protocol outlined below describes a robust and reproducible method for the synthesis of this compound on a large scale.
Chemical Reaction Scheme
Figure 1: Overall synthetic scheme.
Experimental Protocols
Step 1: Synthesis of Piperidine-3-carboxylic acid
This procedure details the reduction of pyridine-3-carboxylic acid to piperidine-3-carboxylic acid using catalytic hydrogenation.
Materials:
-
Pyridine-3-carboxylic acid (1.0 eq)
-
Rhodium on carbon (5 wt% Rh/C, 0.02 eq)
-
Ethanol
-
Pressurized hydrogenation reactor
Procedure:
-
To a pressurized hydrogenation reactor, add pyridine-3-carboxylic acid and ethanol.
-
Carefully add the Rhodium on carbon catalyst to the mixture.
-
Seal the reactor and purge with nitrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 10 bar.
-
Heat the reaction mixture to 50 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield piperidine-3-carboxylic acid as a white solid.
Step 2: Synthesis of this compound
This procedure describes the N-tosylation of piperidine-3-carboxylic acid.
Materials:
-
Piperidine-3-carboxylic acid (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend piperidine-3-carboxylic acid in dichloromethane in a reaction vessel.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine to the suspension, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M hydrochloric acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid.
Data Presentation
| Step | Reactant | Product | Yield (%) | Purity (%) |
| 1 | Pyridine-3-carboxylic acid | Piperidine-3-carboxylic acid | 95 | >98 |
| 2 | Piperidine-3-carboxylic acid | This compound | 85 | >99 |
Experimental Workflow
Figure 2: Large-scale synthesis workflow.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Hydrogen gas is flammable and should be handled with extreme caution.
-
p-Toluenesulfonyl chloride is a lachrymator and corrosive.
-
Triethylamine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
The protocol described herein provides a reliable and scalable method for the synthesis of this compound. The high yields and purities obtained make this procedure suitable for the production of this important building block for pharmaceutical research and development.
Application Notes & Protocols: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic Acid in Combinatorial Chemistry
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and combinatorial library synthesis.
Abstract: The piperidine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in FDA-approved drugs and its ability to impart favorable physicochemical properties.[1][2] This guide provides an in-depth technical overview of a key derivative, 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid , as a strategic building block for combinatorial library development. We will explore the rationale behind its selection, its structural advantages, and provide detailed, field-proven protocols for its application in both solid-phase and solution-phase parallel synthesis, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
The Scientific Rationale: Why This Scaffold?
In drug discovery, the goal is not merely to synthesize molecules, but to do so with strategic intent. The selection of a core scaffold is the first and most critical decision in a library design. This compound is an exemplary choice for several reasons rooted in fundamental medicinal chemistry principles.
Deconstruction of a Privileged Building Block
The efficacy of this scaffold lies in the synergistic function of its three constituent parts. Each component is chosen to impart specific, predictable properties to the final library compounds.
Caption: Structural components of the scaffold.
-
The Piperidine Core: This six-membered nitrogenous ring provides a conformationally constrained, three-dimensional framework. Unlike flexible aliphatic chains, its defined chair-like geometry helps pre-organize substituents in space, which can lead to higher binding affinities with biological targets. Introducing this scaffold can enhance metabolic stability, modulate pKa, and improve pharmacokinetic profiles.[2][3][4]
-
The Tosyl (Toluene-4-sulfonyl) Group: This is not merely a protecting group; it is a functional modulator. Its primary role is to deactivate the piperidine nitrogen, preventing it from undergoing undesired side reactions (e.g., acylation) during library synthesis. It is exceptionally stable under the acidic and basic conditions common in combinatorial chemistry. Furthermore, its aromatic nature adds lipophilicity, which can be crucial for membrane permeability.
-
The Carboxylic Acid Handle: Positioned at the C3 carbon, this functional group is the designated point of diversification. Its reactivity is well-understood, allowing for robust and high-yielding conversions into a vast array of functional groups, most commonly amides.[5][6][7] This single, defined vector ensures that library diversity is introduced in a controlled and systematic manner, which is essential for building clear Structure-Activity Relationships (SAR).[1][6]
Suitability for Combinatorial Workflows
The core principle of combinatorial chemistry is the rapid, parallel synthesis of large compound libraries.[8][9] this compound is ideally suited for this approach because it enables a "core-and-vector" strategy. The entire scaffold acts as a constant "core," while the "vector" (the carboxylic acid) is elaborated with diverse building blocks. This simplifies both the synthesis and the subsequent analysis of screening results.
| Property | Value | Significance in Combinatorial Chemistry |
| CAS Number | 5134-62-3 | Unique identifier for sourcing and regulatory documentation.[10][11] |
| Molecular Formula | C₁₃H₁₇NO₄S | Confirms elemental composition.[11][12] |
| Molecular Weight | 283.35 g/mol | A moderate molecular weight, providing a solid foundation for library growth without violating Lipinski's Rule of Five in most cases.[12] |
| Physical State | Solid | Easy to handle, weigh, and dispense in automated or manual synthesis platforms. |
| Chemical Stability | High | The tosyl group ensures stability to a wide range of reagents and reaction conditions used for library synthesis. |
| Primary Reactive Site | Carboxylic Acid | Provides a single, predictable point for diversification, simplifying library design and SAR analysis. |
Experimental Protocols
The following protocols are designed to be robust and reproducible. They represent validated workflows for generating a diverse library of piperidine-3-carboxamides, a compound class with demonstrated biological activity.[6][7]
Protocol 1: Solid-Phase Synthesis of a Piperidine-3-Carboxamide Library
This protocol is the method of choice for generating high-purity discrete compounds, as purification is simplified to washing the resin. It leverages the "split-and-pool" or, more commonly for this application, the parallel synthesis approach.[5]
Principle: The scaffold is first anchored to a solid support (resin). The resin is then aliquoted into an array of reaction vessels, where each aliquot is coupled with a unique amine building block. Finally, the desired products are cleaved from the resin.
Caption: Workflow for solid-phase library synthesis.
Step-by-Step Methodology:
-
Resin Preparation (Day 1):
-
Place Wang resin (e.g., 1.0 g, 1.0 mmol/g loading) into a solid-phase synthesis vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF, 10 mL/g) for at least 1 hour with gentle agitation.[13][14] This step is critical for ensuring reagent accessibility to the reactive sites within the polymer matrix.[13]
-
Drain the DMF.
-
-
Scaffold Immobilization (Day 1):
-
In a separate flask, dissolve this compound (3 eq. to resin capacity, e.g., 3.0 mmol, 850 mg) in DMF (10 mL).
-
Add HATU (2.9 eq., 2.9 mmol, 1.1 g) and N,N-Diisopropylethylamine (DIPEA) (6 eq., 6.0 mmol, 1.05 mL). Stir for 5 minutes to pre-activate the carboxylic acid.
-
Add the activated scaffold solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Self-Validation: Monitor the reaction using a test cleavage on a small sample of resin to check for the presence of the attached scaffold by LC-MS.
-
Drain the vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x). Dry the resin under vacuum.
-
-
Library Synthesis (Day 2):
-
Aliquot the scaffold-loaded resin into a 96-well filter plate (e.g., 25 mg per well).
-
To each well, add a solution of a unique primary or secondary amine (3 eq.) in DMF.
-
To each well, add a solution of coupling reagents (e.g., HATU/DIPEA, 2.9 eq.) in DMF.
-
Seal the plate and agitate at room temperature overnight.
-
-
Washing and Cleavage (Day 3):
-
Wash the resin in each well thoroughly with DMF (3x) and DCM (3x) to remove all solution-phase components.
-
Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). (CAUTION: Work in a fume hood, TFA is highly corrosive).
-
Add the cleavage cocktail (e.g., 200 µL) to each well and allow it to react for 2-3 hours.[14][15]
-
Elute the cleaved products from the filter plate into a clean 96-well collection plate.
-
Concentrate the collection plate in a centrifugal evaporator to remove the TFA.
-
-
Analysis:
-
Re-dissolve the dried library compounds in DMSO.
-
Analyze each well by LC-MS to confirm the identity and purity of the product.
-
Protocol 2: Solution-Phase Parallel Synthesis
This method is faster and avoids the cost of resin but requires more complex purification. It is best suited for libraries where purification can be streamlined, for example, via solid-phase extraction (SPE).
Principle: The scaffold, a coupling agent, and a library of diverse amines are reacted in parallel in the wells of a microtiter plate.
Caption: Workflow for solution-phase parallel synthesis.
Step-by-Step Methodology:
-
Reaction Setup:
-
Using a liquid handler or multichannel pipette, dispense a solution of this compound (e.g., 50 µL of a 0.2 M solution in DMF, 10 µmol) into each well of a 96-well plate.
-
Dispense a solution of each unique amine from a stock plate (e.g., 50 µL of a 0.22 M solution in DMF, 11 µmol, 1.1 eq.) into the corresponding wells.
-
-
Coupling Reaction:
-
Prepare a master mix of HATU (1.2 eq.) and DIPEA (2.5 eq.) in DMF.
-
Dispense the coupling master mix (e.g., 50 µL) into each well to initiate the reaction.
-
Seal the plate and shake at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding water to each well.
-
Perform a parallel liquid-liquid extraction. Add an organic solvent (e.g., Ethyl Acetate), mix, allow the layers to separate, and remove the aqueous layer. Repeat.
-
Alternatively, for a more streamlined process, use a 96-well solid-phase extraction (SPE) plate (e.g., a C18 reversed-phase cartridge) to purify the products.
-
Dry the purified organic extracts in a centrifugal evaporator.
-
-
Analysis:
-
Re-dissolve the final compounds in DMSO for screening and archive.
-
Confirm identity and purity for each well via LC-MS analysis.
-
Conclusion and Outlook
This compound is a powerful and versatile scaffold for combinatorial chemistry. Its well-defined structure, chemical stability, and single diversification point allow for the logical and efficient construction of high-quality compound libraries. The protocols detailed herein provide robust starting points for both solid-phase and solution-phase workflows. By applying these methods, drug discovery teams can rapidly explore chemical space around the privileged piperidine core, significantly accelerating the identification of novel hit compounds and the subsequent optimization of leads. The future application of this scaffold will likely involve its use in more complex synthetic strategies, such as DNA-encoded libraries, further expanding the reach of combinatorial chemistry in the quest for new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. zinc.5z.com [zinc.5z.com]
- 6. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combinatorial chemistry | PPTX [slideshare.net]
- 9. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 5134-62-3 [amp.chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. biovera.com.au [biovera.com.au]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Protecting Group Strategies for 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of protecting group strategies for 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a versatile building block in medicinal chemistry. The focus is on the strategic protection of the carboxylic acid moiety, considering the inherent stability of the N-Tosyl group. The protocols and rationale provided herein are designed to offer both practical, step-by-step instructions and a deeper understanding of the chemical principles guiding the selection of an appropriate synthetic route.
Section 1: Substrate Analysis: Reactivity and Strategic Considerations
The synthetic utility of this compound is dictated by the reactivity of its two primary functional groups: the carboxylic acid and the N-sulfonylated piperidine ring. A successful synthetic strategy hinges on understanding the compatibility of these groups with various reaction conditions.
-
Carboxylic Acid (-COOH): This group is acidic and, upon deprotonation, forms a nucleophilic carboxylate. It is susceptible to reaction with strong bases, organometallics, and reducing agents. Therefore, if subsequent synthetic steps involve such reagents, protection of the carboxylic acid is mandatory to prevent unwanted side reactions.[1]
-
N-Tosyl Group (-Ts): The piperidine nitrogen is protected as a toluenesulfonamide (Tosyl group). Sulfonamides are exceptionally robust protecting groups for amines due to the electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen's lone pair and significantly reduces its basicity and nucleophilicity.[2] This group is stable to a wide range of conditions, including acidic and basic hydrolysis and many oxidizing and reducing conditions.[3][4] Cleavage of a tosyl group requires harsh conditions, such as treatment with concentrated strong acids (e.g., HBr) or dissolving metal reductions (e.g., sodium in liquid ammonia), which are unlikely to be compatible with many other functional groups.[2][3]
Given the stability of the N-Tosyl group, it will be considered a permanent feature of the molecular scaffold for the purposes of this guide. Our strategic focus, therefore, shifts exclusively to the temporary protection of the carboxylic acid.
Caption: Structural analysis of the target molecule.
Section 2: Core Strategy: Esterification of the Carboxylic Acid
The most effective and common strategy for protecting a carboxylic acid is its conversion to an ester. Esters are generally unreactive towards mild bases, nucleophiles, and reducing agents like sodium borohydride. The choice of ester is critical as it dictates the specific conditions required for its eventual removal, allowing for an orthogonal protecting group strategy.[5][6][7] An orthogonal system ensures that one protecting group can be removed selectively in the presence of others.[5][7]
Caption: General synthetic workflow using a protecting group.
The following table summarizes the most suitable ester protecting groups for this substrate, chosen for their compatibility with the N-Tosyl group and their distinct deprotection methods.
| Protecting Group | Structure | Common Introduction Reagents | Deprotection Conditions | Orthogonality & Rationale |
| Methyl Ester | -COOCH₃ | SOCl₂, MeOH; or H₂SO₄ (cat.), MeOH | Base-catalyzed hydrolysis (Saponification): LiOH or NaOH in THF/H₂O | Stable to Acid. Ideal for syntheses involving acidic conditions where the N-Tosyl group must remain. The ester is removed under basic conditions. |
| tert-Butyl Ester | -COOC(CH₃)₃ | (Boc)₂O, DMAP, t-BuOH; or Isobutylene, H₂SO₄ (cat.) | Acid-catalyzed cleavage: Trifluoroacetic acid (TFA) in CH₂Cl₂ | Stable to Base & Hydrogenolysis. The premier choice when subsequent reactions require strong bases, organometallics, or catalytic hydrogenation.[3][8] |
| Benzyl Ester | -COOCH₂Ph | Benzyl bromide (BnBr), Cs₂CO₃ in DMF | Catalytic Hydrogenolysis: H₂, Pd/C in EtOH or EtOAc | Stable to Acid & Base. Used when both acidic and basic conditions must be avoided for deprotection. The cleavage is exceptionally mild and specific.[3] |
Section 3: Detailed Experimental Protocols: Ester Formation
The following protocols are provided as trusted, reproducible methods for the protection of this compound.
Protocol 3.1: Synthesis of Methyl 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylate
-
Rationale: This acid-catalyzed esterification is a classic, cost-effective method. Thionyl chloride is used to generate the acyl chloride in situ, which rapidly reacts with methanol.
-
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (approx. 0.2 M solution)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl ester, which can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) if necessary.
-
Protocol 3.2: Synthesis of tert-Butyl 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylate
-
Rationale: This method avoids strong acids, using di-tert-butyl dicarbonate ((Boc)₂O) to form a mixed anhydride that is then attacked by tert-butanol. DMAP serves as a nucleophilic catalyst.
-
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
tert-Butanol (t-BuOH) (as solvent)
-
Dichloromethane (DCM)
-
1 M aqueous HCl
-
-
Procedure:
-
Dissolve this compound in tert-butanol.
-
Add DMAP and (Boc)₂O to the solution at room temperature.
-
Stir the reaction mixture at 40-50 °C for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the t-BuOH under reduced pressure.
-
Dissolve the residue in DCM and wash with water, 1 M HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography to obtain the pure tert-butyl ester.
-
Protocol 3.3: Synthesis of Benzyl 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylate
-
Rationale: This is an Sₙ2 reaction where the carboxylate, formed by the mild base cesium carbonate, acts as a nucleophile to displace the bromide from benzyl bromide. DMF is an excellent polar aprotic solvent for this transformation.
-
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add cesium carbonate to the solution and stir for 20 minutes at room temperature.
-
Add benzyl bromide dropwise and stir the mixture at room temperature for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts and wash thoroughly with water (to remove DMF) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue via column chromatography to yield the pure benzyl ester.
-
Section 4: Deprotection Protocols: Regenerating the Carboxylic Acid
The following protocols detail the selective removal of the ester groups while preserving the N-Tosyl functionality.
Protocol 4.1: Saponification of the Methyl Ester
-
Procedure:
-
Dissolve the methyl ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) monohydrate (2-3 eq) and stir at room temperature for 2-6 hours.
-
Monitor the hydrolysis by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify with 1 M HCl until pH ~2-3.
-
Extract the carboxylic acid product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected acid.
-
Protocol 4.2: Acid-Catalyzed Cleavage of the tert-Butyl Ester
-
Procedure:
-
Dissolve the tert-butyl ester in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the solution at room temperature for 1-3 hours. Caution: TFA is highly corrosive.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The crude product can often be purified by co-evaporation with a solvent like toluene to azeotropically remove residual TFA, followed by trituration or chromatography.
-
Protocol 4.3: Hydrogenolysis of the Benzyl Ester
-
Procedure:
-
Dissolve the benzyl ester in a suitable solvent such as ethanol (EtOH), methanol, or ethyl acetate.
-
Add Palladium on carbon (10% Pd/C, approx. 5-10 mol% Pd).
-
Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (1 atm) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Once finished, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry, especially after exposure to hydrogen. Do not allow the filter cake to dry completely.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
-
Section 5: Orthogonal Strategy Visualization
The power of these protecting groups lies in their orthogonality, not only with each other but critically, with the stable N-Tosyl group. This allows for precise, selective deprotection in a multi-step synthesis.
Caption: Orthogonality of ester protecting groups and the N-Tosyl group.
References
- 1. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. p-Toluenesulfonamides [organic-chemistry.org]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
The most common method for the synthesis of this compound is the N-tosylation of piperidine-3-carboxylic acid (nipecotic acid) using p-toluenesulfonyl chloride (TsCl). This reaction is typically performed under Schotten-Baumann conditions, which involve the use of a base in a biphasic or homogeneous system to neutralize the hydrochloric acid byproduct.[1]
Q2: What are the critical parameters to control during the synthesis?
The critical parameters to control for a successful synthesis include:
-
pH/Basicity: Maintaining an optimal pH is crucial to ensure the piperidine nitrogen is deprotonated and nucleophilic while minimizing side reactions.[1]
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Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent the formation of byproducts.
-
Stoichiometry: The molar ratio of piperidine-3-carboxylic acid, p-toluenesulfonyl chloride, and the base should be carefully controlled to maximize yield and minimize impurities.
-
Purity of Reagents: The purity of starting materials, especially the p-toluenesulfonyl chloride, is important as impurities can lead to side reactions.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). The product, this compound, is more nonpolar than the starting material, piperidine-3-carboxylic acid, and will thus have a higher Rf value.
Q4: What is the typical work-up and purification procedure for the final product?
A typical work-up procedure involves quenching the reaction, followed by extraction and purification. The product, being a carboxylic acid, can be purified by acidification of the aqueous layer to precipitate the product, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[2]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
A low or nonexistent yield of this compound is a common issue that can arise from several factors.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Base Stoichiometry and Strength: Ensure at least two equivalents of a suitable base (e.g., NaOH, K2CO3) are used to neutralize the HCl byproduct and deprotonate the carboxylic acid.[1] - Check Reagent Quality: Use fresh, high-purity p-toluenesulfonyl chloride. Old or impure TsCl may be hydrolyzed. - Extend Reaction Time: Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |
| Incorrect pH | - Monitor and Adjust pH: The pH of the reaction mixture should be maintained in the alkaline range (typically pH 9-11) to keep the piperidine nitrogen nucleophilic.[1] |
| Poor Solubility of Starting Material | - Choose an Appropriate Solvent System: A biphasic system (e.g., water/dichloromethane) or a co-solvent may be necessary to ensure all reactants are sufficiently soluble. |
Issue 2: Formation of Significant Byproducts
The presence of unexpected spots on a TLC plate or peaks in analytical data indicates the formation of byproducts.
| Potential Byproduct | Identification | Prevention and Mitigation |
| Unreacted Piperidine-3-carboxylic Acid | Lower Rf spot on TLC compared to the product. | See "Incomplete Reaction" in the table above. |
| p-Toluenesulfonic Acid | Highly polar byproduct from the hydrolysis of TsCl. | - Ensure Anhydrous Conditions (if using an organic solvent): Use dry solvents and glassware. - Purification: Can be removed by washing the organic layer with a saturated sodium bicarbonate solution during work-up. |
| Mixed Anhydride | Formed by the reaction of TsCl with the carboxylate group. | - Control Stoichiometry: Avoid a large excess of TsCl. - Optimize Base: A suitable base can favor N-sulfonylation over reaction at the carboxylate. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
This protocol provides a general methodology. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.
Materials:
-
Piperidine-3-carboxylic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution of Starting Material: Dissolve piperidine-3-carboxylic acid (1.0 eq.) in an aqueous solution of NaOH (2.2 eq.) or K2CO3 (2.2 eq.) with stirring in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in an organic solvent such as DCM or diethyl ether. Add the TsCl solution dropwise to the cooled aqueous solution of the amino acid over 30-60 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 2-4 hours, and then let it warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up:
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with a saturated solution of sodium bicarbonate to remove any unreacted TsCl and p-toluenesulfonic acid.
-
Combine the aqueous layers and cool in an ice bath.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl. A white precipitate of the product should form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]
-
Data Presentation
Table 1: Typical Reaction Parameters for N-Tosylation of Piperidine Derivatives
| Parameter | Typical Range | Notes |
| Temperature | 0 °C to Room Temperature | Lower temperatures are generally preferred to minimize side reactions. |
| Reaction Time | 4 - 24 hours | Monitor by TLC for completion. |
| Base | NaOH, K2CO3, Triethylamine, Pyridine | The choice of base can influence the reaction rate and selectivity.[1] |
| Solvent | Water, Dichloromethane, Diethyl ether, THF | A biphasic system is common for Schotten-Baumann reactions. |
| Yield | 60 - 90% | Yields can vary significantly based on the specific conditions and scale. |
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
Welcome to the technical support center for the purification of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid (CAS 5134-62-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity of your target molecule.
Understanding the Molecule: Key Physicochemical Properties
This compound is a derivative of piperidine-3-carboxylic acid (nipecotic acid) where the piperidine nitrogen is protected with a tosyl group. This structural feature significantly influences its chemical behavior and purification strategy.
| Property | Structural Feature | Implication for Purification |
| Acidity | Carboxylic acid group (-COOH) | Allows for manipulation of solubility based on pH. The compound can be deprotonated with a base to form a water-soluble carboxylate salt, which is a cornerstone of acid-base extraction techniques. |
| Polarity | Sulfonamide and carboxylic acid groups | These polar functional groups generally make the compound soluble in polar organic solvents. The tosyl group also introduces some nonpolar character from the aromatic ring. |
| Potential for Impurities | Synthesis from piperidine-3-carboxylic acid and tosyl chloride | Common impurities may include unreacted starting materials, di-tosylated byproducts, and residual tosyl chloride or toluenesulfonic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route, but common contaminants include:
-
Unreacted Piperidine-3-carboxylic Acid: Incomplete reaction will leave the starting material in your crude product.
-
Excess p-Toluenesulfonyl Chloride (TsCl): Using an excess of the tosylating agent is common to drive the reaction to completion.
-
p-Toluenesulfonic Acid: Hydrolysis of excess tosyl chloride during the reaction or workup will produce this acidic impurity.
-
Over-tosylated byproducts: While less common for the carboxylic acid itself, other reactive functional groups if present could be tosylated.
-
Residual Solvents and Base: Solvents used in the reaction (e.g., dichloromethane, THF) and the base (e.g., triethylamine, pyridine) are common process-related impurities.
Q2: My crude product is an oil and won't solidify. What should I do?
A2: Oiling out is a common issue in crystallization and can be caused by several factors:
-
High Impurity Level: A significant amount of impurities can depress the melting point of your compound and prevent crystallization. Consider a preliminary purification step like an acid-base extraction to remove major contaminants.
-
Inappropriate Solvent: The solvent may be too good a solvent, even at low temperatures. Try introducing a co-solvent (an "anti-solvent") in which your compound is less soluble to induce crystallization.
-
Cooling Too Quickly: Rapid cooling can favor the formation of a supersaturated oil over an ordered crystal lattice. Allow your solution to cool slowly to room temperature before placing it in an ice bath.
-
Residual Solvent: Traces of a low-melting solvent can cause the product to appear as an oil. Ensure your crude product is thoroughly dried under vacuum before attempting crystallization.
Q3: Can I use reverse-phase chromatography to purify this compound?
A3: While possible, normal-phase chromatography is often more suitable for this type of molecule. The tosyl group adds significant non-polar character, which can lead to strong retention on a C18 column, requiring high concentrations of organic solvent for elution. Normal-phase chromatography on silica gel typically provides better separation from more polar impurities like toluenesulfonic acid.
Troubleshooting Guides and Purification Protocols
This section provides detailed protocols for the most common and effective purification methods for this compound.
Method 1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent is identified.[1]
Protocol: Solvent Screening
-
Place approximately 10-20 mg of your crude material into several small test tubes.
-
Add a few drops of a single test solvent to each tube at room temperature and observe the solubility. Good candidate solvents will not dissolve the compound at room temperature.
-
Gently heat the tubes that did not show solubility at room temperature. A good recrystallization solvent will dissolve your compound when hot.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a promising solvent.
Table of Potential Recrystallization Solvents:
| Solvent/Solvent System | Polarity | Comments |
| Ethanol/Water | Polar Protic | Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
| Acetonitrile | Polar Aprotic | Has been reported for recrystallizing similar sulfonamide structures. |
| Ethyl Acetate/Hexanes | Moderate/Non-polar | Dissolve in a minimum of hot ethyl acetate and add hexanes as an anti-solvent. |
| Toluene | Non-polar Aromatic | May be suitable if the compound has lower polarity. |
Troubleshooting Recrystallization:
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling | Solution is not saturated; Compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If that fails, try a different solvent or a co-solvent system. |
| "Oiling out" | Cooling is too rapid; Solution is too concentrated. | Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Poor recovery | Too much solvent was used; Crystals were filtered before crystallization was complete. | Concentrate the filtrate to recover more material. Ensure the solution is thoroughly cooled before filtration. |
Method 2: Acid-Base Extraction
This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[2]
Workflow for Acid-Base Extraction:
Caption: Workflow for Acid-Base Extraction.
Protocol: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The deprotonated product will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is acidic (pH ~2), which will cause the product to precipitate out.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Method 3: Flash Column Chromatography
For removing impurities with similar acidity but different polarity, flash column chromatography is the method of choice.
Workflow for Flash Column Chromatography:
Caption: Workflow for Flash Column Chromatography.
Protocol: Flash Column Chromatography
-
Select an appropriate solvent system: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. For this compound, a gradient from 100% hexanes to a higher concentration of ethyl acetate, or even a dichloromethane/methanol system, may be effective. The target compound should have an Rf value of approximately 0.2-0.4 for good separation.
-
Pack the column: Prepare a silica gel column using the chosen eluent system.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound can be loaded onto the top of the column.
-
Elute and collect: Run the column with the chosen solvent system, collecting fractions.
-
Analyze fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolate the product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
Technical Support Center: Optimizing Reaction Yield of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid.
Troubleshooting Guides
Low reaction yield and the presence of impurities are common challenges during the synthesis of this compound. The following table outlines potential issues, their causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initial reaction time, consider extending the reaction time or gradually increasing the temperature. |
| Poor Quality Reagents: Degradation of p-toluenesulfonyl chloride (TsCl) due to moisture. | Use freshly opened or purified p-toluenesulfonyl chloride. Ensure all reagents are of high purity. | |
| Inadequate Base: The base may not be strong enough to neutralize the HCl generated during the reaction, leading to the protonation of the piperidine nitrogen and stopping the reaction. | Use a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts (at least 2 equivalents) to scavenge the acid produced. | |
| Moisture Contamination: Water in the reaction can hydrolyze the tosyl chloride. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Presence of Multiple Spots on TLC (Impure Product) | Side Reactions: The carboxylic acid moiety of the starting material may react with tosyl chloride to form a mixed anhydride. | Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions. The slow, dropwise addition of tosyl chloride to the reaction mixture can also help improve selectivity. |
| Formation of Ditosylated Byproduct: Although less likely with a carboxylic acid present, over-reaction is a possibility. | Use a precise 1:1 molar ratio of piperidine-3-carboxylic acid to p-toluenesulfonyl chloride. | |
| Unreacted Starting Material: Incomplete reaction as described above. | Refer to the solutions for "Low or No Product Formation". | |
| Difficult Product Isolation | Product Solubility: The product may be soluble in the aqueous phase during workup, especially if the pH is not optimal. | Carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility before extraction. Multiple extractions with an appropriate organic solvent may be necessary. |
| Emulsion Formation During Workup: The presence of salts and the amphiphilic nature of the product can lead to emulsions. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Centrifugation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is the N-sulfonylation of piperidine-3-carboxylic acid. This involves reacting piperidine-3-carboxylic acid with p-toluenesulfonyl chloride in the presence of a suitable base and solvent.
Q2: Which base is most effective for this reaction?
A2: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally recommended. These bases are effective at scavenging the hydrochloric acid produced during the reaction without competing with the piperidine nitrogen as a nucleophile. At least two equivalents of the base should be used to neutralize the generated HCl and also to deprotonate the carboxylic acid.
Q3: What are the ideal reaction conditions (solvent, temperature, time)?
A3: A typical protocol would use an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is often initiated at a low temperature, such as 0 °C, to control the initial exothermic reaction and minimize side products. The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours) until completion is observed by TLC or LC-MS.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve spot shape) should be developed to clearly separate the starting material, the product, and any potential byproducts. The disappearance of the starting material spot is a good indicator of reaction completion.
Q5: What is the best method for purifying the final product?
A5: After an aqueous workup to remove the base and its salt, the crude product can be purified by column chromatography on silica gel. The appropriate solvent system for chromatography will need to be determined empirically but will likely be similar to the one used for TLC analysis. Recrystallization from a suitable solvent system can also be an effective final purification step.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Preparation: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add piperidine-3-carboxylic acid (1.0 eq.).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). Add triethylamine (2.2 eq.) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of the target compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
Parameter Relationships
Caption: Relationship between experimental parameters and reaction outcome.
Technical Support Center: Synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The primary synthesis route involves the N-tosylation of piperidine-3-carboxylic acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The reaction selectively targets the secondary amine of the piperidine ring.
Q2: What are the most common side reactions observed during this synthesis?
The most common side reactions include:
-
Reaction at the Carboxylic Acid: Formation of a mixed anhydride by reaction of the carboxylic acid with tosyl chloride.
-
Di-tosylation: Tosylation of both the piperidine nitrogen and the carboxylic acid group, although this is generally less favorable.
-
Formation of Chlorinated Byproduct: Substitution of the tosyl group by a chloride ion, leading to the formation of 1-chloropiperidine-3-carboxylic acid derivatives.
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Hydrolysis of Tosyl Chloride: Reaction of tosyl chloride with water present in the reaction mixture, leading to the formation of p-toluenesulfonic acid.
Q3: How can I minimize the formation of side products?
Minimizing side products can be achieved by carefully controlling the reaction conditions. Key strategies include:
-
Choice of Base: Using a non-nucleophilic base can prevent unwanted side reactions.
-
Reaction Temperature: Maintaining a low temperature can help control the reaction rate and improve selectivity.
-
Anhydrous Conditions: Ensuring strictly anhydrous conditions will prevent the hydrolysis of tosyl chloride.
-
Stoichiometry: Precise control over the molar ratios of the reactants is crucial.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Ineffective base. 4. Hydrolysis of tosyl chloride. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature cautiously. 2. Use fresh, high-purity reagents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Use a suitable non-nucleophilic base such as triethylamine or pyridine. Ensure the base is dry. 4. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Presence of a Significant Amount of a Byproduct with a Similar Polarity to the Product | 1. Formation of a mixed anhydride at the carboxylic acid. 2. Isomeric impurities in the starting material. | 1. Use a protecting group for the carboxylic acid if selective N-tosylation is difficult to achieve. Alternatively, reaction conditions can be optimized (e.g., lower temperature, slow addition of TsCl) to favor N-tosylation. 2. Verify the purity of the starting piperidine-3-carboxylic acid by NMR or other analytical techniques. |
| Formation of a More Polar Byproduct | 1. Hydrolysis of tosyl chloride to p-toluenesulfonic acid. | 1. Ensure rigorous anhydrous conditions. Use freshly distilled solvents and dry reagents. |
| Identification of a Chlorinated Byproduct in Mass Spectrometry or NMR | 1. Nucleophilic substitution of the tosyl group by chloride ions. Chloride ions can be present from the tosyl chloride reagent or as an impurity. | 1. Use purified tosyl chloride. 2. Consider using a non-chloride containing base or performing the reaction in a solvent that does not promote nucleophilic substitution. 3. Lowering the reaction temperature may also reduce the rate of this side reaction. |
| Product is Difficult to Purify | 1. Presence of multiple side products with similar physical properties. 2. Residual p-toluenesulfonic acid. | 1. Optimize reaction conditions to minimize side product formation. 2. Utilize column chromatography with a carefully selected eluent system for purification. 3. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities like p-toluenesulfonic acid. |
Experimental Protocols
General Protocol for N-Tosylation of Piperidine-3-carboxylic Acid
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve piperidine-3-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine) (10-20 mL per gram of starting material).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as triethylamine (1.5-2.0 eq.) or pyridine (used as solvent), dropwise while maintaining the temperature at 0 °C.
-
Tosyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.0-1.2 eq.) in the same anhydrous solvent to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Quench the reaction by slowly adding cold water.
-
If a solvent other than pyridine was used, separate the organic layer. Wash the organic layer sequentially with cold dilute HCl (to remove excess base), water, and brine.
-
If pyridine was used as the solvent, remove it under reduced pressure and dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and proceed with the washing steps.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain this compound.
Reaction Pathways and Workflows
Primary Synthesis and Side Reaction Pathways
Caption: Reaction scheme showing the main synthesis pathway and common side reactions.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
Logical Relationship of Troubleshooting
Caption: Logical approach to troubleshooting common synthesis issues.
stability and degradation of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed to prevent moisture absorption and potential degradation.[1][2] For long-term storage, maintaining temperatures between 2-8°C is advisable. Avoid exposure to direct sunlight.
Q2: What are the known incompatibilities for this compound?
A2: this compound should be stored away from strong oxidizing agents.[1] Contact with strong bases should also be avoided as they can catalyze the hydrolysis of the sulfonamide bond.
Q3: What are the potential degradation pathways for this compound under stress conditions?
A3: While specific degradation studies on this molecule are not extensively published, based on its chemical structure, the following degradation pathways are plausible under forced degradation conditions:[3][4][5]
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Hydrolysis: The sulfonamide linkage is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into p-toluenesulfonic acid and piperidine-3-carboxylic acid. The carboxylic acid group itself is generally stable to hydrolysis.
-
Oxidation: The piperidine ring and the methyl group on the toluene ring could be susceptible to oxidation.
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Photodegradation: Aromatic compounds can be sensitive to UV light, which may lead to the formation of radical species and subsequent degradation products.[3]
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group or cleavage of the sulfonamide bond may occur.
Q4: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in a new solvent. What could be the cause?
A4: Unexpected peaks could arise from several sources:
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Solvent Impurities: Ensure the solvent is of high purity (e.g., HPLC grade).
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Compound Degradation: The compound may be unstable in the chosen solvent. Protic solvents, especially if not anhydrous, could facilitate hydrolysis over time. Consider preparing solutions fresh before use.
-
Contamination: The new peaks could be from external contamination.
To troubleshoot, run a blank solvent injection to check for impurities. Analyze a freshly prepared solution and compare it to one that has been stored for some time to assess stability in the solvent.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
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Variable IC50 values.
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Loss of activity of the compound over the duration of the experiment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation in Assay Buffer | 1. Assess Buffer Stability: Perform a time-course stability study of the compound in the assay buffer. Use HPLC or LC-MS to monitor the parent compound's peak area over time. 2. pH Adjustment: If degradation is observed, assess if the buffer's pH is contributing to instability. Adjust the pH if possible, ensuring it remains compatible with the assay. 3. Fresh Stock Preparation: Prepare fresh stock solutions of the compound for each experiment. |
| Adsorption to Labware | 1. Use Low-Binding Plastics: Switch to low-protein-binding microplates and pipette tips. 2. Include a Surfactant: If compatible with the assay, consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20) to the buffer to reduce non-specific binding. |
| Photodegradation | 1. Protect from Light: Conduct experiments under subdued lighting or use amber-colored labware. 2. Run a Light-Exposure Control: Expose a solution of the compound to ambient light for the duration of the assay and analyze for degradation. |
Issue 2: Appearance of Unknown Impurities in the Reference Standard
Symptoms:
-
New peaks observed during routine purity analysis by HPLC or LC-MS.
-
Change in the physical appearance of the solid (e.g., color change, clumping).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage | 1. Verify Storage Conditions: Ensure the compound is stored according to the recommendations (cool, dry, dark).[1][2] 2. Aliquot the Standard: To prevent repeated freeze-thaw cycles or exposure of the entire batch to ambient conditions, aliquot the reference standard into smaller, single-use vials. |
| Forced Degradation | 1. Identify Degradants: If impurities are significant, it may be necessary to perform a forced degradation study to identify the potential degradation products.[3][6] This can help in understanding the stability profile of the molecule. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 4 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
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Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., UV light at 254 nm and white light) for a defined period.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 70°C for 48 hours.
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Dissolve the stressed solid in the initial solvent for analysis.
-
3. Analysis:
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Analyze all stressed samples, along with a control sample (unstressed), by a suitable stability-indicating method, typically reverse-phase HPLC with a UV detector or LC-MS.
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The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]
Summary of Forced Degradation Conditions
| Condition | Reagent/Stress | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 4 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Photolysis | UV/Visible Light | Ambient | Varies |
| Thermal (Solid) | Heat | 70°C | 48 hours |
Visualizations
References
Technical Support Center: Recrystallization of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent, causing it to separate as a liquid.[1] | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1]- Try a solvent with a lower boiling point.- Use a solvent mixture, ensuring the compound is fully dissolved in the better solvent at high temperature before adding the poorer solvent. |
| No crystals form upon cooling. | - Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[1]- The solution is supersaturated but requires initiation for crystal nucleation.[2] | - Boil off some of the solvent to increase the concentration and then allow the solution to cool again.[1][2]- Scratch the inside of the flask with a glass rod just below the surface of the solution.- Add a seed crystal of the pure compound.[3]- Cool the solution to a lower temperature using an ice bath.[3] |
| Crystals form in the filter funnel during hot filtration. | The solution cools too quickly in the funnel, causing premature crystallization.[2] | - Pre-heat the funnel and filter paper before filtration.- Use a slight excess of hot solvent to ensure the compound remains dissolved during filtration. The excess solvent can be evaporated after filtration.[2] |
| The resulting crystals are discolored or appear impure. | - The chosen solvent did not effectively leave impurities in the mother liquor.- The cooling process was too rapid, trapping impurities within the crystal lattice. | - Try a different recrystallization solvent or a solvent pair.[3]- Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.[1]- Consider a preliminary purification step, such as activated carbon treatment, to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How much solvent should I use for the recrystallization?
A2: You should use the minimum amount of hot solvent required to completely dissolve the impure solid. Adding too much solvent is a common reason for failed recrystallization.[1] It is best to add the solvent in small portions to the heated solid until it just dissolves.
Q3: My compound has a low melting point. What special precautions should I take?
A3: Compounds with low melting points are prone to "oiling out".[1][2] To avoid this, select a recrystallization solvent with a lower boiling point. Additionally, allowing the solution to cool very slowly can promote crystal formation instead of oiling.[1]
Q4: Can I use a solvent pair for recrystallization?
A4: Yes, a solvent pair can be very effective, especially if no single solvent provides the desired solubility profile. A solvent pair consists of one solvent in which the compound is highly soluble and another in which it is poorly soluble.[3] The two solvents must be miscible. Common pairs include alcohol/water and toluene/hexane.[3]
Q5: What should I do if my recrystallization yield is very low?
A5: A low yield may be due to using too much solvent, causing a significant amount of the product to remain in the mother liquor. You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again to induce further crystallization. Also, ensure that you have cooled the solution sufficiently to minimize the solubility of your compound.[3]
Experimental Protocol: General Recrystallization Procedure
This is a general guideline. The choice of solvent and specific temperatures should be optimized for this compound.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove the impurities.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[1] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[3]
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel with the vacuum on for a period, followed by air drying or drying in a vacuum oven.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for common recrystallization issues.
References
Technical Support Center: Column Chromatography of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
This guide provides detailed protocols and troubleshooting advice for the purification of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid using column chromatography. It is intended for researchers and professionals in chemical and pharmaceutical development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of N-tosylated piperidine carboxylic acids on silica gel.
Q1: Why is my compound streaking or tailing on the TLC plate and in the column?
A: Streaking is the most common issue when purifying carboxylic acids on silica gel. It occurs because the acidic proton of your compound's carboxyl group interacts strongly and variably with the slightly acidic silanol groups (Si-OH) on the surface of the silica. This causes a portion of the molecules to "stick" to the stationary phase longer, resulting in a smeared spot instead of a compact one.[1][2][3][4][5][6]
Solution: To ensure the compound remains in its less polar, protonated form and to minimize strong interactions, add a small amount of a volatile acid to your eluent.[2][6]
-
Recommended Modifier: Add 0.5% to 2% acetic acid or formic acid to the mobile phase. For example, if your eluent is 100 mL of 1:1 Ethyl Acetate/Hexane, add 1 mL of acetic acid.
-
Effect: This suppresses the deprotonation of your carboxylic acid and saturates the silica gel's active sites, leading to sharper bands and improved separation.[3][6]
Q2: My compound isn't moving from the baseline on the TLC plate (Rf value is near zero). What should I do?
A: An Rf value near zero indicates that the eluent is not polar enough to move the compound up the stationary phase.
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mixture. For example, if you are using Ethyl Acetate (EtOAc) in Hexane, increase the concentration of EtOAc.
-
Change Solvent System: If increasing the polarity of your current system doesn't work or leads to poor separation, switch to a more polar solvent system altogether. A common and effective system for polar compounds is Dichloromethane (DCM) and Methanol (MeOH). Start with a low percentage of MeOH (e.g., 2-5%) and increase as needed. Remember to add 0.5-1% acetic acid to this new system as well.[5]
Q3: My compound is running at the solvent front (Rf value is close to 1). How can I fix this?
A: An Rf value near 1 means the eluent is too polar, and the compound is spending almost no time interacting with the stationary phase.
Solution:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent mixture. For instance, in a DCM/MeOH system, decrease the percentage of MeOH. For an EtOAc/Hexane system, decrease the EtOAc content.
Q4: The separation between my product and an impurity is poor. How can I improve the resolution?
A: Poor resolution means the chosen solvent system is not selective enough for the compounds in your mixture.
Solution:
-
Optimize Solvent System: Test different solvent combinations. Sometimes, replacing one solvent with another of similar polarity but different chemical nature (e.g., swapping Ethyl Acetate for Dichloromethane) can drastically change the selectivity and improve separation.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a lower polarity eluent and gradually increase the polarity during the column run. This helps to first elute less polar impurities and then elute your target compound with good separation from more polar impurities.
-
Column Dimensions: Use a longer, thinner column for difficult separations, as this increases the number of theoretical plates. Ensure you are not overloading the column; a typical load is 1-5% of the mass of the silica gel.
Q5: What are some alternative purification methods if column chromatography is not effective?
A: If your compound is proving difficult to purify via normal-phase chromatography, consider these alternatives:
-
Recrystallization: If the crude product is a solid and reasonably pure (>90%), recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure material.
-
Acid-Base Extraction: As your compound is a carboxylic acid, you can dissolve the crude material in an organic solvent (like Ethyl Acetate), wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract your acidic product into the aqueous layer as its salt. The organic layer containing neutral impurities can be discarded. Then, re-acidify the aqueous layer with dilute HCl to precipitate your pure product, which can be collected by filtration or extracted back into an organic solvent.[7]
-
Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8][9] For carboxylic acids, it is standard to add 0.1% Trifluoroacetic Acid (TFA) or formic acid to the mobile phase to ensure protonation.[8]
Experimental Protocol: Column Chromatography
This protocol provides a general methodology. The exact eluent composition should first be determined by TLC analysis.
1. Materials and Stationary Phase
-
Stationary Phase: Standard flash-grade silica gel (230-400 mesh).
-
Crude Product: this compound.
-
Solvents: HPLC-grade or distilled solvents (e.g., Ethyl Acetate, Hexane, Dichloromethane, Methanol).
-
Additive: Acetic Acid (AcOH) or Formic Acid.
2. Thin-Layer Chromatography (TLC) Analysis
-
Prepare several test eluents. Good starting points include:
-
50% Ethyl Acetate in Hexane + 1% Acetic Acid
-
5% Methanol in Dichloromethane + 1% Acetic Acid
-
-
Spot your crude material on a TLC plate and develop it in the test eluents.
-
Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate).
-
Adjust the solvent ratio until the desired product spot has an Rf value between 0.2 and 0.4 . This range typically provides the best separation on a column.
3. Column Packing
-
Select an appropriate size glass column. A rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a protective layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or acetone). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.
5. Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or bulb) to start the flow.
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient, start with the low-polarity eluent identified during TLC and gradually increase the percentage of the more polar solvent.
6. Analysis of Fractions
-
Monitor the collected fractions using TLC to identify which ones contain your pure product.
-
Combine the fractions that show a single, clean spot corresponding to your product.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
Data Presentation
While specific Rf values for the target compound are not published, the table below summarizes typical solvent systems used for purifying structurally related compounds, which can serve as a starting point for method development.
| Compound Type | Stationary Phase | Eluent System | Additive | Purpose |
| Polar Carboxylic Acids | Silica Gel | Dichloromethane / Methanol | 0.5-2% Acetic Acid | Protonate analyte, reduce tailing |
| Polar Carboxylic Acids | Silica Gel | Ethyl Acetate / Hexane | 0.5-2% Acetic Acid | Protonate analyte, reduce tailing |
| N-tosylated Amino Alcohols | Silica Gel | Toluene / Ethyl Acetate | None | Separation of less polar tosylated derivatives |
| Polar Carboxylic Acids | C18 Silica | Water / Acetonitrile | 0.1% TFA | Reversed-phase separation of polar compounds |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for developing a column chromatography purification protocol.
Caption: Workflow for column chromatography purification.
References
- 1. chembam.com [chembam.com]
- 2. silicycle.com [silicycle.com]
- 3. Solved Carboxylic acids often produce a streak rather than a | Chegg.com [chegg.com]
- 4. pharmashare.in [pharmashare.in]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. columbia.edu [columbia.edu]
Technical Support Center: Solubility Enhancement for 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic Acid
Welcome to the technical support center for 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid (CAS 5134-62-3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the solubility of this compound.
Understanding the Solubility Challenge
This compound is a zwitterionic compound, meaning it contains both an acidic functional group (carboxylic acid) and a basic functional group (the piperidine nitrogen, whose basicity is significantly reduced by the electron-withdrawing tosyl group). The solubility of zwitterionic compounds is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal electrostatic repulsion between molecules and consequently, the lowest aqueous solubility. By adjusting the pH away from the pI, the molecule becomes predominantly charged (either cationic or anionic), which enhances its interaction with polar solvents like water and increases solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or neutral buffers?
A1: The limited solubility in neutral aqueous solutions is due to the zwitterionic nature of the compound. At or near its isoelectric point (pI), the molecule has a net neutral charge, which minimizes its solubility in water. To improve solubility, the pH of the solvent must be adjusted to be either significantly lower or higher than the pI.
Q2: What are the estimated pKa values for this compound?
-
Estimated Carboxylic Acid pKa (pKa₁): ~3.0 - 4.0
-
Estimated Piperidine Nitrogen pKa (pKa₂): ~5.0 - 7.0 (significantly lower than the typical ~11 for protonated piperidines)
The isoelectric point (pI) can be estimated as the average of these two pKa values: pI ≈ (pKa₁ + pKa₂)/2.
Q3: How does pH adjustment improve the solubility?
A3:
-
In acidic conditions (pH < pKa₁): The carboxylic acid group is protonated (COOH), and the piperidine nitrogen is also protonated (NH⁺), resulting in a net positive charge. This cationic form is generally more water-soluble.
-
In alkaline conditions (pH > pKa₂): The carboxylic acid group is deprotonated (COO⁻), and the piperidine nitrogen is in its neutral form (N), resulting in a net negative charge. This anionic form is also typically more soluble in water.
Q4: What are some recommended solvents to try other than water?
A4: For many organic compounds, especially those with limited aqueous solubility, polar organic solvents can be effective. For this compound, consider the following:
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Polar Protic Solvents: Methanol, Ethanol
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
It is common practice to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into the aqueous experimental medium. However, be mindful of potential precipitation upon dilution.
Q5: Can I use salt formation to improve the solubility of this compound for solid formulations?
A5: Yes, salt formation is a widely used and effective strategy for improving the solubility and dissolution rate of ionizable compounds.[1]
-
Base Addition: By reacting the carboxylic acid moiety with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like tromethamine), you can form a more soluble carboxylate salt.
-
Acid Addition: Similarly, reacting the piperidine nitrogen with a strong acid (e.g., hydrochloric acid, sulfuric acid) can form a soluble ammonium salt.
The choice of the counter-ion is critical and can significantly impact the physicochemical properties of the resulting salt.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Initial Assessment
-
Visual Inspection: Observe the compound in your chosen solvent. Is it completely insoluble, forming a suspension, or partially dissolved?
-
Solvent Check: Confirm that your solvent is pure and appropriate for your intended experiment.
Troubleshooting Steps
| Issue | Recommended Action | Expected Outcome |
| Poor solubility in neutral aqueous buffer (e.g., PBS pH 7.4) | 1. Acidify the solution: Add small aliquots of a dilute acid (e.g., 0.1 M HCl) to lower the pH to ~2-3. 2. Alkalinize the solution: Add small aliquots of a dilute base (e.g., 0.1 M NaOH) to raise the pH to ~8-9. | Increased solubility as the compound forms a soluble cationic or anionic species. |
| Precipitation upon dilution of an organic stock solution into aqueous buffer | 1. Decrease the concentration: Prepare a more dilute stock solution or use a larger volume of the aqueous buffer for dilution. 2. Use a co-solvent system: Prepare the final solution in a mixture of the aqueous buffer and a water-miscible organic solvent (e.g., 5-10% DMSO or ethanol). 3. Change the order of addition: Try adding the aqueous buffer to the organic stock solution while vortexing. | The compound remains in solution at the desired final concentration. |
| Need for a highly concentrated aqueous solution | 1. Explore salt formation: Synthesize a salt form of the compound (e.g., sodium salt or hydrochloride salt) which may have significantly higher intrinsic aqueous solubility. 2. Use of solubilizing excipients: For formulation development, consider using cyclodextrins or other pharmaceutical excipients to enhance solubility. | A stable, highly concentrated aqueous solution is achieved. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution by pH Adjustment
-
Materials: this compound, deionized water, 0.1 M HCl, 0.1 M NaOH, pH meter.
-
Procedure for Acidic Solution: a. Weigh the desired amount of the compound and add it to a volume of deionized water. b. While stirring, add 0.1 M HCl dropwise until the compound completely dissolves. c. Monitor the pH and adjust as necessary for your experimental requirements, ensuring it remains in a range where the compound is soluble (typically pH < 4).
-
Procedure for Alkaline Solution: a. Weigh the desired amount of the compound and add it to a volume of deionized water. b. While stirring, add 0.1 M NaOH dropwise until the compound completely dissolves. c. Monitor the pH and adjust as necessary, keeping it in a range for solubility (typically pH > 8).
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Materials: this compound, Dimethyl sulfoxide (DMSO), desired aqueous buffer.
-
Procedure: a. Weigh the appropriate amount of the compound to prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. b. Ensure the compound is fully dissolved in DMSO. Gentle warming or sonication may be applied if necessary, but caution should be exercised to avoid degradation. c. For the final working solution, dilute the DMSO stock into the aqueous buffer. It is recommended to keep the final concentration of DMSO below 1% to minimize its effects in biological assays.
Data Presentation
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale |
| pKa₁ (Carboxylic Acid) | 3.0 - 4.0 | Based on the pKa of piperidine-3-carboxylic acid, with an expected decrease due to the electron-withdrawing tosyl group. |
| pKa₂ (Piperidine Nitrogen) | 5.0 - 7.0 | The tosyl group significantly reduces the basicity of the piperidine nitrogen, lowering its pKa from the typical ~11. |
| Isoelectric Point (pI) | ~4.0 - 5.5 | Calculated as the average of the estimated pKa₁ and pKa₂. This is the pH of minimum solubility. |
Table 2: General Solubility Behavior
| Solvent System | Expected Solubility | Notes |
| Aqueous, pH < 4 | High | Formation of the soluble cationic species. |
| Aqueous, pH ≈ 4 - 5.5 | Low | Near the isoelectric point, where the zwitterionic form predominates. |
| Aqueous, pH > 8 | High | Formation of the soluble anionic species. |
| Methanol, Ethanol | Moderate to High | Polar protic solvents can solvate the charged species. |
| DMSO, DMF | High | Polar aprotic solvents are generally good solvents for a wide range of organic molecules. |
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
References
Technical Support Center: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the N-tosylation of piperidine-3-carboxylic acid (also known as nipecotic acid) using p-toluenesulfonyl chloride (TsCl) under Schotten-Baumann conditions.[1][2] This reaction is typically carried out in a biphasic system with an aqueous base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct and drive the reaction towards the N-tosylated product.[1][2]
Q2: What are the potential primary byproducts in this reaction?
A2: The primary potential byproducts include:
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Unreacted Piperidine-3-carboxylic Acid: Incomplete reaction can leave starting material in your product mixture.
-
p-Toluenesulfonic Acid: This can form from the hydrolysis of unreacted tosyl chloride during the workup.
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Di-tosylated Piperidine-3-carboxylic Acid (Hypothetical): Although less likely under controlled conditions due to the deactivating effect of the first tosyl group, over-tosylation is a theoretical possibility, especially with a large excess of tosyl chloride.
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Mixed Anhydride: The carboxylic acid moiety of either the starting material or the product could react with tosyl chloride to form a mixed sulfonic-carboxylic anhydride. This is generally unstable and may react further.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) should be developed to clearly separate the starting material (piperidine-3-carboxylic acid), the product (this compound), and p-toluenesulfonyl chloride. Staining with potassium permanganate can help visualize the spots.
Q4: What are the recommended purification methods for the final product?
A4: Purification is typically achieved through recrystallization. If the product is an oil or if recrystallization is ineffective, flash column chromatography on silica gel can be employed. The acidic nature of the product may require the use of a solvent system containing a small amount of acid (e.g., acetic acid or formic acid) to prevent streaking on the column.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Ensure an adequate excess of tosyl chloride is used (typically 1.1-1.5 equivalents).- Vigorously stir the biphasic reaction mixture to ensure good mixing.- Monitor the reaction by TLC until the starting material is consumed. |
| Hydrolysis of tosyl chloride. | - Add the tosyl chloride to the reaction mixture at a low temperature (e.g., 0-5 °C) to minimize hydrolysis.- Ensure the base is added portion-wise to maintain a basic pH throughout the reaction. | |
| Product loss during workup. | - Carefully perform the aqueous workup, ensuring the pH is adjusted correctly to isolate the product in the desired layer.- Use an appropriate solvent for extraction. | |
| Presence of Unreacted Starting Material | Insufficient tosyl chloride or reaction time. | - Increase the equivalents of tosyl chloride.- Extend the reaction time and monitor by TLC. |
| Presence of p-Toluenesulfonic Acid in the Final Product | Incomplete removal during workup. | - Wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic impurities.[3] |
| Formation of an Oily or Difficult-to-Purify Product | Presence of multiple byproducts. | - Attempt purification by flash column chromatography.- Consider protecting the carboxylic acid as an ester before N-tosylation, followed by hydrolysis. |
| Reaction is Sluggish or Does Not Proceed | Poor quality of reagents. | - Use freshly opened or purified tosyl chloride.- Ensure the piperidine-3-carboxylic acid is dry. |
| Incorrect pH. | - Ensure the pH of the aqueous layer is maintained in the basic range (pH 9-11) during the addition of tosyl chloride. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
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Piperidine-3-carboxylic acid
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p-Toluenesulfonyl chloride (TsCl)
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Sodium hydroxide (NaOH)
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Dichloromethane (DCM) or Diethyl ether
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Hydrochloric acid (HCl)
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Deionized water
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-3-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq).
-
Cool the solution to 0-5 °C in an ice bath.
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In a separate beaker, dissolve p-toluenesulfonyl chloride (1.2 eq) in dichloromethane or diethyl ether.
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Add the solution of tosyl chloride dropwise to the vigorously stirred aqueous solution of piperidine-3-carboxylic acid over 30-60 minutes, maintaining the temperature between 0-10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Separate the organic and aqueous layers.
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Wash the organic layer with 1 M HCl, followed by water, and then brine.
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Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with concentrated HCl.
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Extract the acidified aqueous layer with dichloromethane or ethyl acetate (3 x volume).
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Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol).
Data Presentation
Table 1: Hypothetical Reaction Parameters and Outcomes
| Parameter | Condition A | Condition B | Condition C |
| Equivalents of TsCl | 1.1 | 1.5 | 1.1 |
| Base | 2.5 eq NaOH | 2.5 eq NaOH | 3.0 eq Triethylamine |
| Solvent | DCM/Water | Diethyl ether/Water | DCM |
| Temperature | 0 °C to RT | 0 °C to RT | Room Temperature |
| Reaction Time | 4 hours | 3 hours | 6 hours |
| Yield of Product | 85% | 92% | 75% |
| % Unreacted Starting Material | <5% | <2% | ~10% |
| % p-Toluenesulfonic Acid | ~2% | ~1% | ~5% |
Visualizations
Caption: Reaction scheme for the synthesis of this compound and potential byproduct formation pathways.
References
- 1. Buy 1-Tosylpiperidine-4-carboxylic acid | 147636-36-0 [smolecule.com]
- 2. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]
- 3. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid. The following information is designed to address common challenges and provide guidance on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts and bases used for the N-tosylation of piperidine-3-carboxylic acid?
A1: The N-tosylation of piperidine-3-carboxylic acid is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base. Commonly used bases include tertiary amines such as triethylamine (TEA) and pyridine. In some cases, 4-dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction, particularly when steric hindrance is a factor.[1][2] The choice of base can influence the reaction rate and the formation of side products.
Q2: I am observing low yields of the desired product. What are the potential causes and how can I improve the yield?
A2: Low yields in this synthesis can stem from several factors:
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Incomplete reaction: Ensure that the reaction goes to completion by monitoring it with an appropriate technique like Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider increasing the reaction time or temperature.
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Side reactions: The primary side reaction is the formation of a mixed anhydride between the carboxylic acid group and p-toluenesulfonyl chloride. This can be minimized by carefully controlling the addition of reagents and using a non-nucleophilic base.
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Purification losses: The product can be lost during work-up and purification. Optimize your extraction and chromatography or recrystallization procedures to minimize these losses.
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Alternative strategy: Consider a two-step approach where the carboxylic acid is first protected as an ester (e.g., methyl or ethyl ester). The N-tosylation is then performed on the ester, followed by hydrolysis to obtain the final product. This can prevent side reactions involving the carboxylic acid.
Q3: How can I avoid the formation of the mixed anhydride side product?
A3: The formation of a mixed anhydride is a common side reaction when a carboxylic acid is present during tosylation.[2] To mitigate this:
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Control reagent addition: Add the p-toluenesulfonyl chloride slowly to the reaction mixture containing the piperidine-3-carboxylic acid and the base at a low temperature (e.g., 0 °C). This helps to favor the N-tosylation over the reaction with the carboxylic acid.
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Choice of base: Using a non-nucleophilic, sterically hindered base can reduce the likelihood of activating the carboxylic acid.
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Protection strategy: The most effective way to prevent this side reaction is to protect the carboxylic acid group as an ester before the tosylation step. After the N-tosylation is complete, the ester can be hydrolyzed under basic or acidic conditions to yield the desired product.
Q4: What are the recommended purification methods for this compound?
A4: The purification of the final product can typically be achieved through:
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective method for obtaining high purity material.
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Column chromatography: If the product is an oil or if recrystallization is not effective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane with a small percentage of methanol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive p-toluenesulfonyl chloride (hydrolyzed). | Use fresh or purified p-toluenesulfonyl chloride. |
| Insufficient base. | Use at least two equivalents of base to neutralize the generated HCl and the carboxylic acid proton. | |
| Low reaction temperature. | Gradually increase the reaction temperature (e.g., from 0 °C to room temperature) and monitor by TLC. | |
| Presence of Multiple Spots on TLC | Formation of mixed anhydride. | Add p-toluenesulfonyl chloride slowly at low temperature. Consider protecting the carboxylic acid. |
| Unreacted starting material. | Increase reaction time or temperature. Ensure stoichiometry of reagents is correct. | |
| Difficulty in Isolating the Product | Product is highly soluble in the aqueous phase during work-up. | Acidify the aqueous layer to protonate the carboxylate and extract with an organic solvent like ethyl acetate. |
| Product is an oil and difficult to crystallize. | Purify by column chromatography. |
Experimental Protocols
Protocol 1: Direct N-Tosylation of Piperidine-3-carboxylic acid
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Reaction Setup: In a round-bottom flask, dissolve piperidine-3-carboxylic acid (1.0 eq.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water or dichloromethane (DCM).
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Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (TEA) (2.2 eq.).
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Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq.) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
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Work-up: Once the reaction is complete, quench the reaction by adding water. Acidify the mixture with 1N HCl to a pH of ~2-3.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Tosylation with Carboxylic Acid Protection
Step A: Esterification of Piperidine-3-carboxylic acid
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Suspend piperidine-3-carboxylic acid (1.0 eq.) in methanol or ethanol.
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Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 eq.).
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Allow the reaction to warm to room temperature and then reflux for 2-4 hours.
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Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the ester hydrochloride salt.
Step B: N-Tosylation of the Piperidine-3-carboxylate
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Dissolve the ester hydrochloride salt from Step A (1.0 eq.) in DCM.
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Cool to 0 °C and add TEA (2.5 eq.).
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Slowly add TsCl (1.1 eq.) and a catalytic amount of DMAP (0.1 eq.).
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Stir at room temperature for 12-24 hours, monitoring by TLC.
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Work up by washing with water, 1N HCl, and brine. Dry the organic layer and concentrate.
Step C: Hydrolysis of the Ester
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Dissolve the N-tosylated ester from Step B in a mixture of THF and water.
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Add lithium hydroxide (LiOH) (1.5 eq.) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
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Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
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Dry the organic layer, concentrate, and purify the final product.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
Caption: Desired N-tosylation versus the side reaction leading to a mixed anhydride.
References
Technical Support Center: Monitoring Reactions of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of reactions involving 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most prevalent reaction is amide bond formation, where the carboxylic acid group is coupled with a primary or secondary amine to form a corresponding carboxamide. This reaction is fundamental in medicinal chemistry for synthesizing a wide range of potential therapeutic agents. Additionally, this molecule can undergo decarboxylative alkynylation, a process that replaces the carboxylic acid group with an alkyne moiety.[1][2]
Q2: Which analytical techniques are best suited for monitoring the progress of these reactions?
A2: A combination of techniques is often optimal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment of reaction progress at the bench. For more detailed quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is highly effective, as the tosyl group provides a strong chromophore. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the desired product and identifying any side products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of starting material signals and the appearance of product signals.
Q3: I'm having trouble with the solubility of my starting materials in common reaction solvents. What do you recommend?
A3: For amide coupling reactions, polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are typically used. If solubility remains an issue, particularly with amine salts, consider using a solvent mixture or switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP). Ensure all solvents are anhydrous, as water can interfere with most coupling reactions.
Q4: What are the typical byproducts in an amide coupling reaction with this molecule?
A4: Common side products can arise from the coupling reagent itself, such as the formation of a guanidinium byproduct if the amine starting material reacts directly with HATU before the carboxylic acid is activated. Another potential issue is the formation of an N-acylurea byproduct if a carbodiimide coupling reagent (like DCC or EDC) is used. Racemization at the C3 position of the piperidine ring is a possibility, though often minimal with modern coupling reagents.
Troubleshooting Guides
Amide Coupling Reactions
Problem 1: Low or No Yield of the Desired Amide Product
This is a common issue that can stem from several sources. The following guide provides a systematic approach to troubleshooting.
DOT Script for Troubleshooting Low Amide Yield
Caption: Troubleshooting workflow for low amide coupling yield.
Problem 2: Difficulty Monitoring Reaction Progress by TLC
Q: My starting materials and product have very similar Rf values, or my carboxylic acid is streaking on the TLC plate. How can I improve the separation?
A: Streaking of the carboxylic acid is common on silica gel due to strong interactions. To mitigate this, you can add a small amount of acetic or formic acid (e.g., 1%) to the mobile phase.[3] This will protonate the carboxylic acid, reducing its interaction with the silica and resulting in a more defined spot. For separating compounds with similar polarities, experimenting with different solvent systems is key. A gradient of ethyl acetate in hexanes is a good starting point. If separation is still poor, consider a more polar system like dichloromethane/methanol.
| Analytical Technique | Parameter | Recommended Value/System |
| TLC | Mobile Phase | - Hexane/Ethyl Acetate (e.g., 7:3 to 1:1 v/v) - Dichloromethane/Methanol (e.g., 95:5 v/v) - Add 1% acetic acid to reduce streaking of the carboxylic acid. |
| Visualization | UV light (254 nm) | |
| HPLC | Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% to 95% B over 10 minutes | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at ~230-254 nm |
Table 1: Recommended Starting Conditions for Chromatographic Monitoring.
Decarboxylative Alkynylation
Problem: The decarboxylation reaction is not proceeding to completion.
Q: I am attempting a nickel- or iron-catalyzed decarboxylative alkynylation, but the reaction stalls. What are the critical parameters to check?
A: This reaction is highly dependent on the formation of a redox-active ester, typically from N-hydroxytetrachlorophthalimide (TCNHPI), prior to the cross-coupling step.[1]
-
In Situ Activation: Ensure the initial activation of the carboxylic acid to the TCNHPI ester is complete before adding the cross-coupling catalyst. This can be monitored by TLC or LC-MS.
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Catalyst and Ligand: The choice of catalyst (e.g., NiCl₂·6H₂O) and ligand (e.g., a bipyridine derivative) is crucial.[4] Ensure they are of high purity and handled under an inert atmosphere if required.
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Alkyne Source: The nature of the alkyne source (e.g., an alkynylzinc chloride) and its stoichiometry are critical for driving the reaction forward.[4]
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for the coupling of this compound with a generic primary amine.
DOT Script for Amide Coupling Workflow
Caption: General experimental workflow for amide coupling.
Materials:
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This compound (1.0 eq)
-
Amine (1.2 eq)
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HATU (1.1 eq)
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N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate, 5% aqueous LiCl, saturated aqueous NaHCO₃, brine
Procedure:
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Under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
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Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature.
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Allow the carboxylic acid to pre-activate by stirring for 15 minutes.
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Add the amine (1.2 eq) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
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Once complete, dilute the reaction mixture with ethyl acetate.
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Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress by HPLC
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water). This will stop the reaction and prepare the sample for analysis.
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Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis:
-
Set up the HPLC system according to the conditions outlined in Table 1.
-
Inject a standard of the starting material to determine its retention time.
-
Inject the prepared sample from the reaction mixture.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The reaction is considered complete when the peak corresponding to the limiting reagent is no longer observed.
| Amine Partner | Coupling Reagent | Reaction Time (h) | Typical Yield (%) |
| Benzylamine | HATU | 3 | 85-95 |
| Morpholine | EDC/HOBt | 6 | 75-85 |
| Aniline | PyBOP | 8 | 60-75 |
| tert-Butylamine | Acid Chloride | 12 | 40-60 |
Table 2: Illustrative Data for Amide Coupling Reactions with this compound. Note: These are representative values and actual results may vary based on specific conditions and substrate purity.
References
safe handling and storage of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid (CAS No. 5134-62-3).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant.[1] Key hazard statements (H-statements) indicate that it is:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To minimize exposure, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[1][2]
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Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]
-
Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator may be required.[2]
Q3: What are the recommended storage conditions for this compound?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Avoid direct sunlight and heat sources.
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents and strong acids.[3]
Q5: How should I dispose of waste containing this chemical?
A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Recommended Action |
| Skin or eye irritation after handling the compound. | Direct contact with the skin or eyes due to inadequate PPE or accidental spillage. | For Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1] For Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15-20 minutes.[4] Seek immediate medical attention.[3] |
| Inhalation of dust leading to respiratory discomfort. | Handling the powdered compound outside of a properly functioning fume hood or without adequate ventilation. | Move the affected individual to fresh air at once.[3][5] If breathing is difficult or discomfort persists, seek medical attention. |
| Accidental ingestion of the compound. | Poor laboratory hygiene, such as not washing hands after handling or consuming food/drink in the lab. | Rinse the mouth with water.[1] Do NOT induce vomiting.[3] Call a poison control center or doctor immediately for treatment advice.[1][3] |
| The compound appears clumpy or discolored. | Improper storage, leading to moisture absorption or degradation. | Do not use the compound if its appearance is compromised. Store in a desiccator if necessary and always keep the container tightly sealed when not in use. |
Data Presentation
The following table summarizes the key safety information for this compound.
| Identifier | Information | Reference |
| CAS Number | 5134-62-3 | [6] |
| Molecular Formula | C₁₃H₁₇NO₄S | [6] |
| Signal Word | Warning | [1] |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/ eye protection/ face protection.Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][7] |
| Storage | Keep container tightly closed in a dry, cool and well-ventilated place. | [2][3] |
Note: Specific quantitative data such as LD50, permissible exposure limits, and specific storage temperature ranges are not available in the provided search results. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most detailed information.
Experimental Protocols & Workflows
Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of Chemical Compounds.
References
- 1. This compound | 5134-62-3 [amp.chemicalbook.com]
- 2. keyorganics.net [keyorganics.net]
- 3. fishersci.com [fishersci.com]
- 4. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. scbt.com [scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the direct tosylation of piperidine-3-carboxylic acid (also known as nipecotic acid) with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction selectively protects the secondary amine of the piperidine ring.
Q2: What are the critical parameters to control during the tosylation reaction?
A2: Key parameters to control for a successful and high-yield synthesis include reaction temperature, the choice and stoichiometry of the base, the quality of the tosyl chloride, and ensuring anhydrous (dry) reaction conditions. Moisture can lead to the hydrolysis of tosyl chloride and other side reactions.
Q3: I am observing a significant amount of an unreacted starting material, piperidine-3-carboxylic acid. What could be the cause?
A3: Incomplete reaction can be due to several factors:
-
Insufficient Base: An inadequate amount of base will not effectively neutralize the HCl generated during the reaction, which can protonate the starting amine, rendering it unreactive.
-
Poor Quality of Tosyl Chloride: Tosyl chloride is sensitive to moisture and can degrade over time. Using old or improperly stored TsCl can lead to lower reactivity.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they may also slow down the reaction rate, requiring longer reaction times for completion.
Q4: My final product is difficult to purify. What are the common impurities and recommended purification strategies?
A4: Common impurities include unreacted starting materials, di-tosylated byproducts (if the carboxylic acid is esterified and then reduced), and salts formed during the workup. Purification can be challenging on a large scale. Recommended strategies include:
-
Crystallization: This is often the most effective method for large-scale purification. Screening different solvent systems is crucial to find conditions that provide good recovery and high purity.
-
Column Chromatography: While effective on a smaller scale, it can be less practical and more costly for large quantities. It is best used for purifying small batches or for isolating minor impurities.
-
Acid-Base Extraction: Utilizing the acidic nature of the carboxylic acid group can help in separating it from non-acidic impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Formation of byproducts. 3. Product loss during workup/purification. | 1. Ensure at least 2 equivalents of base are used. Use fresh, high-quality tosyl chloride. Consider increasing reaction time or temperature cautiously. 2. Control reaction temperature (0-5 °C is often recommended). Use a non-nucleophilic base. 3. Optimize extraction and crystallization solvents and procedures to minimize loss. |
| Formation of a Chlorinated Byproduct | The O-tosylate intermediate can undergo nucleophilic substitution by chloride ions, which can be present from the tosyl chloride reagent or from the hydrochloride salt of an amine base (e.g., triethylamine).[1] | Maintain a low reaction temperature (e.g., 0 °C) to disfavor the substitution reaction.[1] Use a non-nucleophilic base such as potassium carbonate or pyridine to avoid introducing chloride ions. |
| Presence of Di-tosylated Impurity | This is less common in the direct tosylation of the carboxylic acid but can occur if an ester derivative is used and subsequently hydrolyzed. It may also indicate over-reaction. | Carefully control the stoichiometry of the tosyl chloride (use a slight excess, e.g., 1.1-1.2 equivalents). Monitor the reaction progress closely by TLC or HPLC. |
| Inconsistent Results on Scale-up | 1. Inefficient heat transfer in larger reactors. 2. Inefficient mixing. 3. Slower addition of reagents. | 1. Ensure the reactor has adequate cooling capacity to maintain the desired temperature. 2. Use appropriate stirring speed and impeller design for the reactor size. 3. Control the addition rate of tosyl chloride to manage the exotherm and minimize localized high concentrations. |
| Product Oiling Out During Crystallization | The chosen solvent system is not optimal for inducing crystallization of the product. | Screen a wider range of solvent and anti-solvent combinations. Consider seeding the solution with a small amount of pure product to induce crystallization. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: A clean, dry, multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with piperidine-3-carboxylic acid (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition: The mixture is cooled to 0-5 °C in an ice bath. A suitable base (e.g., triethylamine, 2.2 equivalents) is added portion-wise, ensuring the temperature remains below 10 °C.
-
Tosylation: A solution of p-toluenesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: The reaction mixture is stirred at 0-5 °C for an additional 2-4 hours and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, the mixture is quenched with water. The pH is adjusted to ~2-3 with aqueous HCl. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing common synthesis issues.
References
Validation & Comparative
Comparative Analysis of NMR Spectral Data: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid and its N-Boc Analog
For Immediate Release
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid and its common analog, 1-(tert-butoxycarbonyl)-piperidine-3-carboxylic acid (N-Boc-piperidine-3-carboxylic acid). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the structural characterization of these compounds using ¹H and ¹³C NMR spectroscopy.
Introduction
This compound and N-Boc-piperidine-3-carboxylic acid are important building blocks in organic synthesis, particularly in the development of pharmaceutical agents. The piperidine ring is a common scaffold in many biologically active molecules. The nature of the substituent on the piperidine nitrogen significantly influences the chemical and physical properties of the molecule, which can be effectively monitored by NMR spectroscopy. This guide presents a summary of the expected and experimentally observed NMR spectral data for these two compounds, highlighting the influence of the electron-withdrawing toluenesulfonyl (tosyl) group versus the electron-donating and sterically bulky tert-butoxycarbonyl (Boc) group.
Predicted and Experimental NMR Spectral Data
Due to the limited availability of fully assigned experimental spectra for this compound in publicly accessible databases, this guide provides a predicted ¹H and ¹³C NMR data table based on established chemical shift values for similar structural motifs. This is compared with the available experimental data for N-Boc-piperidine-3-carboxylic acid.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental)
| Proton Assignment | This compound (Predicted) | N-Boc-piperidine-3-carboxylic acid (Experimental) |
| Piperidine Ring | ||
| H-2, H-6 | ~3.6 - 3.9 ppm (m) & ~2.8 - 3.1 ppm (m) | ~3.8 - 4.1 ppm (m) & ~2.8 - 3.2 ppm (m) |
| H-3 | ~2.5 - 2.8 ppm (m) | ~2.4 - 2.6 ppm (m) |
| H-4, H-5 | ~1.5 - 2.2 ppm (m) | ~1.4 - 2.0 ppm (m) |
| Protecting Group | ||
| Aromatic-H (ortho to SO₂) | ~7.7 ppm (d) | - |
| Aromatic-H (meta to SO₂) | ~7.4 ppm (d) | - |
| CH₃ (Tosyl) | ~2.4 ppm (s) | - |
| C(CH₃)₃ (Boc) | - | ~1.4 ppm (s) |
| Carboxylic Acid | ||
| COOH | >10 ppm (br s) | >10 ppm (br s) |
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Carbon Assignment | This compound (Predicted) | N-Boc-piperidine-3-carboxylic acid (Experimental) |
| Piperidine Ring | ||
| C-2, C-6 | ~48 - 52 ppm | ~43 - 47 ppm |
| C-3 | ~40 - 44 ppm | ~39 - 43 ppm |
| C-4, C-5 | ~24 - 30 ppm | ~24 - 28 ppm |
| Protecting Group | ||
| Quaternary Aromatic-C (ipso to SO₂) | ~135 ppm | - |
| Quaternary Aromatic-C (ipso to CH₃) | ~144 ppm | - |
| Aromatic-CH | ~127 - 130 ppm | - |
| CH₃ (Tosyl) | ~21 ppm | - |
| C(CH₃)₃ (Boc) | - | ~80 ppm |
| C(CH₃)₃ (Boc) | - | ~28 ppm |
| Carbonyl | ||
| COOH | ~175 - 179 ppm | ~175 - 179 ppm |
| C=O (Boc) | - | ~155 ppm |
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR data are crucial for accurate structural elucidation.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. The choice of solvent depends on the solubility of the compound and the desired spectral features.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized for specific instruments and samples.[1]
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay (5 x T₁) is necessary for quantitative measurements.[2][3]
-
Spectral Width (SW): 0-16 ppm.
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-220 ppm.
Mandatory Visualization
The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound, such as this compound, using NMR spectroscopy.
Caption: A logical workflow for the structural characterization of a synthesized compound using NMR spectroscopy.
References
A Comparative Guide to the ¹H NMR Spectral Interpretation of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
This guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid. Designed for researchers and professionals in drug development, this document compares the spectral data with related analogues to elucidate the structural impact of its constituent functional groups. The interpretation is supported by established chemical shift principles and data from comparable molecules.
Structural Analysis and Proton Environments
The key to interpreting the ¹H NMR spectrum lies in identifying the unique proton environments within the molecule. This compound comprises three distinct regions: the p-toluenesulfonyl (tosyl) group, the substituted piperidine ring, and the carboxylic acid group. The electron-withdrawing nature of the sulfonyl and carboxyl groups, combined with the rigid chair conformation of the piperidine ring, results in a complex and informative spectrum.
Caption: Molecular structure with key proton environments labeled.
Experimental Protocols
High-resolution ¹H NMR data acquisition is essential for accurate structural elucidation. The following provides a standard protocol.
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to clearly resolve exchangeable protons like the carboxylic acid proton.
-
Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.
Spectrometer Parameters (400 MHz Example):
-
Pulse Program: Standard single-pulse (zg30).
-
Solvent: DMSO-d₆.
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
Predicted ¹H NMR Data and Interpretation
The following table summarizes the predicted ¹H NMR spectral data for the target molecule. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Interpretation Notes |
| H-COOH | 12.0 - 13.0 | broad s | 1H | Signal is a broad singlet due to hydrogen bonding and chemical exchange. Its position is highly dependent on solvent and concentration. |
| H-Ar (ortho to SO₂) | ~ 7.75 | d | 2H | These protons are strongly deshielded by the adjacent electron-withdrawing sulfonyl group. They appear as a doublet due to coupling with the meta protons. |
| H-Ar (meta to SO₂) | ~ 7.45 | d | 2H | These protons are less deshielded and couple with the ortho protons to form a doublet. |
| H-2eq, H-6eq | 3.6 - 3.8 | m | 2H | Protons on the carbons adjacent to the nitrogen are significantly deshielded by the N-sulfonyl group. The equatorial protons are typically further downfield than their axial counterparts. |
| H-2ax, H-6ax | 3.0 - 3.2 | m | 2H | Shielded relative to the equatorial protons. They exhibit complex splitting due to geminal and vicinal coupling. |
| H-3 | 2.6 - 2.8 | m | 1H | The methine proton is deshielded by the adjacent carboxylic acid group and the N-sulfonyl group. It appears as a complex multiplet. |
| CH₃-Ts | ~ 2.40 | s | 3H | The methyl group on the tosyl ring appears as a sharp singlet in a characteristic region for aryl methyl groups. |
| H-4, H-5 | 1.5 - 2.2 | m | 4H | These methylene protons are the most upfield signals of the piperidine ring, appearing as a complex, overlapping series of multiplets. |
Comparison with Alternative Structures
To understand the influence of each functional group, we compare the predicted spectrum of the target compound with two simpler analogues: Piperidine-3-carboxylic acid (nipecotic acid) and N-Tosylpiperidine.
| Proton Position | Piperidine-3-carboxylic acid (δ, ppm) | N-Tosylpiperidine (Predicted δ, ppm) | 1-(Tosyl)-piperidine-3-carboxylic acid (Predicted δ, ppm) |
| H-2, H-6 | ~3.0-3.2 (H-2), ~2.6-2.8 (H-6) | ~3.6-3.8 | ~3.0-3.8 |
| H-3 | ~2.3-2.5 | ~1.6-1.8 | ~2.6-2.8 |
| H-4, H-5 | ~1.4-1.9 | ~1.6-1.8 | ~1.5-2.2 |
Analysis of Structural Effects:
-
Effect of the N-Tosyl Group: Comparing Piperidine-3-carboxylic acid with the target molecule reveals a significant downfield shift for the H-2 and H-6 protons. This is due to the strong electron-withdrawing inductive effect of the sulfonyl group, which decreases the electron density around the adjacent protons.
-
Effect of the 3-Carboxyl Group: Comparing N-Tosylpiperidine with the target molecule shows a notable downfield shift for the H-3 proton. The carboxyl group's electron-withdrawing nature deshields the adjacent methine proton. It also influences the chemical shifts of the neighboring H-2 and H-4 protons.
Workflow for Spectral Analysis
The process of elucidating a chemical structure from NMR data follows a logical sequence. Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are typically employed to confirm assignments unambiguously.
Comparative 13C NMR Analysis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid and Related Piperidine Derivatives
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid against the experimental data of piperidine-3-carboxylic acid. This comparison is valuable for researchers, scientists, and drug development professionals in verifying the synthesis and purity of N-sulfonylated piperidine derivatives.
Predicted and Experimental 13C NMR Chemical Shift Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for the parent compound, piperidine-3-carboxylic acid. The predictions are based on established chemical shift ranges for similar functional groups and the influence of the N-tosyl substituent.[1][2][3][4][5]
| Carbon Atom | This compound (Predicted δ, ppm) | Piperidine-3-carboxylic acid (Experimental δ, ppm) |
| C2 | 50-55 | ~45 |
| C3 | 40-45 | ~40 |
| C4 | 25-30 | ~25 |
| C5 | 20-25 | ~25 |
| C6 | 50-55 | ~45 |
| C=O (Carboxyl) | 175-180 | ~176 |
| C1' (Tosyl) | 135-140 | - |
| C2', C6' (Tosyl) | 128-132 | - |
| C3', C5' (Tosyl) | 125-129 | - |
| C4' (Tosyl) | 142-146 | - |
| CH3 (Tosyl) | 20-23 | - |
Note: Experimental data for piperidine-3-carboxylic acid is sourced from publicly available spectral databases. Predicted values for the target compound are estimated based on substituent effects on the piperidine ring and typical values for a tosyl group.
Experimental Protocol for 13C NMR Spectroscopy
A standard protocol for acquiring a proton-decoupled 13C NMR spectrum is detailed below.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O). The choice of solvent is critical and should be based on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.
3. Data Acquisition:
-
A standard pulse sequence for a proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on a Bruker instrument) is typically used.[1]
-
The number of scans (NS) should be set to achieve an adequate signal-to-noise ratio, which depends on the sample concentration. For natural abundance 13C NMR, a larger number of scans is often required.[1]
-
A relaxation delay (D1) of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T1 of the carbons) is necessary.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Reference the spectrum using the solvent peak or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[1]
-
Perform baseline correction to ensure accurate integration.
Workflow for 13C NMR Analysis
The following diagram illustrates the general workflow for the 13C NMR analysis of an organic compound.
References
A Comparative Guide to the Mass Spectrometry Analysis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
For researchers, medicinal chemists, and drug development professionals, the precise structural characterization and quantification of novel chemical entities are paramount. 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a molecule of interest in medicinal chemistry due to its sulfonamide and piperidine moieties, presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, offering experimental insights and data-driven recommendations.
Introduction to the Analyte and Analytical Imperatives
This compound (Molecular Formula: C₁₃H₁₇NO₄S, Molecular Weight: 283.34 g/mol ) is a bifunctional molecule featuring a tosyl-protected piperidine ring and a carboxylic acid group. The robust N-sulfonyl bond and the polar carboxylic acid group influence its ionization and fragmentation behavior in a mass spectrometer. Accurate mass measurement and the elucidation of its fragmentation pathways are critical for its unambiguous identification in complex matrices and for metabolic stability studies.
This guide will explore the nuances of ionization techniques, compare the utility of different mass analyzers, and provide detailed experimental protocols for the robust analysis of this target molecule.
Strategic Selection of Ionization Techniques: ESI vs. APCI
The choice of ionization source is the foundational step in developing a successful mass spectrometry method. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with distinct advantages.
Electrospray Ionization (ESI): The Workhorse for Polar Analytes
ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. Given the presence of the carboxylic acid and the sulfonamide group, this compound is readily ionizable by ESI.
-
Mechanism of Ionization: In positive ion mode, the molecule can be readily protonated at the nitrogen of the piperidine ring or the oxygen atoms of the sulfonyl and carboxyl groups, forming the [M+H]⁺ ion. In negative ion mode, the acidic proton of the carboxylic acid can be easily lost, forming the [M-H]⁻ ion.
-
Advantages: ESI typically yields simple spectra with a prominent molecular ion peak, which is advantageous for quantification and initial identification. It is also highly sensitive, allowing for the detection of low concentrations of the analyte.
-
Considerations: Matrix effects, where co-eluting compounds suppress the ionization of the analyte of interest, can be a challenge in ESI. Proper sample preparation and chromatographic separation are crucial to mitigate these effects.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes
APCI is another soft ionization technique that is generally more suitable for less polar and more volatile compounds compared to ESI.
-
Mechanism of Ionization: In APCI, a corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte molecule in the gas phase.
-
Advantages: APCI is often less susceptible to matrix effects than ESI, which can be beneficial when analyzing complex samples.
-
Comparative Recommendation: For this compound, ESI is the preferred ionization technique , particularly in positive ion mode, due to the molecule's inherent polarity and the high sensitivity achievable. However, APCI can be a valuable alternative if significant matrix suppression is observed with ESI.
Navigating the Landscape of Mass Analyzers: A Comparative Overview
The choice of mass analyzer dictates the resolution, mass accuracy, and scanning capabilities of the analysis. Here, we compare three common types of mass analyzers for the analysis of our target compound.
| Mass Analyzer | Principle of Operation | Strengths for this Application | Weaknesses for this Application |
| Triple Quadrupole (QqQ) | Sequential mass filtering and fragmentation in three quadrupoles. | Excellent for targeted quantification (Selected Reaction Monitoring - SRM), high sensitivity, and good reproducibility. | Low resolution and mass accuracy, not ideal for unknown identification. |
| Quadrupole Time-of-Flight (Q-TOF) | A quadrupole for precursor ion selection followed by a time-of-flight analyzer for high-resolution mass measurement. | High mass accuracy for confident formula determination, good for both qualitative and quantitative analysis. | Generally less sensitive than a triple quadrupole for targeted quantification. |
| Orbitrap | Ions are trapped in an electrostatic field and their oscillation frequencies are converted to mass-to-charge ratios. | Very high resolution and mass accuracy, excellent for structural elucidation and confident identification of unknowns. | Slower scan speeds compared to Q-TOF, which can be a limitation for fast chromatography. |
Recommendation:
-
For routine quantification where the compound and its fragments are known, a Triple Quadrupole mass spectrometer is the most cost-effective and sensitive choice.
-
For structural confirmation, metabolite identification, and impurity profiling , a Q-TOF or Orbitrap is essential due to their high resolution and mass accuracy. The choice between Q-TOF and Orbitrap will depend on the specific needs for scan speed versus ultimate resolution.
Deciphering the Fragmentation Pattern: A Key to Structural Confirmation
Understanding the fragmentation pattern of this compound under collision-induced dissociation (CID) is crucial for its unambiguous identification and for developing selective SRM transitions for quantification. Based on the known fragmentation of sulfonamides and piperidine derivatives, the following fragmentation pathways are proposed for the [M+H]⁺ ion (m/z 284.0951).
Proposed Fragmentation Pathways:
Key Fragment Ions and Their Origins:
-
m/z 193.0532: This fragment likely arises from the loss of the toluene group (C₇H₇) from the tosyl moiety.
-
m/z 220.1022: A characteristic fragmentation of sulfonamides involves the neutral loss of sulfur dioxide (SO₂).
-
m/z 129.0784: This ion corresponds to the protonated piperidine-3-carboxylic acid, resulting from the cleavage of the N-S bond and loss of the entire tosyl group.
-
m/z 84.0808: Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring can lead to the formation of this characteristic fragment ion.
Experimental Protocols
1. Sample Preparation
For the analysis of this compound from a complex matrix such as plasma or a reaction mixture, a robust sample preparation protocol is essential.
Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute the sample 1:1 with 0.1% formic acid in water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase.
2. LC-MS/MS Method
Workflow for LC-MS/MS Analysis:
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters (Triple Quadrupole in SRM mode):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 284.1 | 193.1 | 15 | 50 |
| 284.1 | 129.1 | 20 | 50 |
| 284.1 | 84.1 | 25 | 50 |
Mass Spectrometry Parameters (Q-TOF/Orbitrap):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Scan Range (Full Scan): m/z 50-500
-
Collision Energy (MS/MS): Ramped from 10-40 eV
Conclusion: A Multi-faceted Approach to a Complex Molecule
The comprehensive analysis of this compound by mass spectrometry necessitates a strategic and multi-faceted approach. Electrospray ionization in the positive mode stands out as the optimal method for achieving high sensitivity. For routine quantification, a triple quadrupole mass spectrometer operating in SRM mode provides the necessary performance. However, for in-depth structural characterization, impurity profiling, and metabolite identification, the high resolution and mass accuracy of Q-TOF or Orbitrap instruments are indispensable.
By understanding the interplay between ionization techniques, mass analyzer capabilities, and the inherent fragmentation behavior of the molecule, researchers can develop robust and reliable analytical methods to support their drug discovery and development endeavors. This guide serves as a foundational resource, empowering scientists to make informed decisions and generate high-quality data for this important class of molecules.
Unveiling the Molecular Structure: A Comparative Analysis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid via FTIR Spectroscopy
In the landscape of drug discovery and development, meticulous characterization of novel chemical entities is paramount. This guide provides a comprehensive analysis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3] We will delve into its structural elucidation using Fourier-Transform Infrared (FTIR) spectroscopy, offering a detailed interpretation of its expected spectrum. Furthermore, we will present a comparative overview with an alternative analytical technique, Nuclear Magnetic Resonance (NMR) spectroscopy, and provide a standardized experimental protocol for acquiring FTIR data.
Predicted FTIR Spectrum Analysis
While an experimental FTIR spectrum for this compound is not publicly available, a thorough analysis can be conducted based on the characteristic absorption frequencies of its constituent functional groups. The molecule comprises a piperidine ring, a carboxylic acid group, and a tosyl (toluene-4-sulfonyl) group. The expected vibrational modes and their corresponding wavenumber ranges are summarized in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |
| Sulfonyl | S=O asymmetric stretch | 1350 - 1300 | Strong |
| Sulfonyl | S=O symmetric stretch | 1160 - 1120 | Strong |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |
| Piperidine/Alkyl | C-H stretch | 2950 - 2850 | Medium |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |
| Carboxylic Acid | O-H bend | 1440 - 1395 and 950 - 910 | Medium, Broad |
The FTIR spectrum is anticipated to be dominated by a very broad and intense absorption band in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration of the carboxylic acid dimer.[4][5] Superimposed on this broad band will be the sharper C-H stretching vibrations of the aromatic and piperidine rings.[4][5] A strong, sharp peak is expected between 1760 and 1690 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carboxylic acid.[4] The presence of the tosyl group will be confirmed by two strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bond, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[6]
Comparative Analysis with Alternative Techniques
While FTIR spectroscopy provides valuable information about the functional groups present in a molecule, other techniques can offer complementary data for a more complete structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, provides detailed information about the carbon-hydrogen framework of the molecule.
| Analytical Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, small sample size required | Provides limited information on the overall molecular structure and connectivity |
| NMR Spectroscopy | Detailed information on the molecular skeleton, connectivity of atoms, and stereochemistry | Provides a complete structural picture | Larger sample size may be required, more complex data analysis |
For this compound, ¹H NMR and ¹³C NMR would reveal the number of unique protons and carbons and their chemical environments, allowing for the precise mapping of the piperidine ring protons, the aromatic protons of the tosyl group, and the carboxylic acid proton.[5] This level of detail is not attainable with FTIR alone.
Experimental Protocol: FTIR Spectroscopy
The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample like this compound using the KBr pellet method.
Materials:
-
This compound
-
Potassium bromide (KBr), spectroscopy grade
-
Mortar and pestle (agate)
-
Hydraulic press with pellet die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr to remove any moisture.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.
-
Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder into the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum should be baseline corrected and the peaks labeled with their corresponding wavenumbers.
-
Experimental Workflow
The logical flow of the FTIR analysis is depicted in the following diagram:
Caption: Experimental workflow for FTIR analysis.
This guide provides a foundational understanding of the FTIR analysis of this compound. By combining the predicted spectral data with a robust experimental protocol and a comparative look at alternative techniques, researchers can confidently approach the structural characterization of this and similar compounds.
References
A Comparative Analytical Guide to 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid and Its Positional Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analytical characterization of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid and its structural isomer, 1-(Toluene-4-sulfonyl)-piperidine-4-carboxylic acid. The piperidine ring is a significant scaffold in medicinal chemistry, and understanding the analytical properties of its derivatives is crucial for drug discovery and development.[1] This document outlines key analytical techniques and expected data for these compounds, offering a framework for their characterization.
Physicochemical Properties
| Property | This compound (Expected) | 1-(Toluene-4-sulfonyl)-piperidine-4-carboxylic acid |
| Molecular Formula | C13H17NO4S | C13H17NO4S |
| Molecular Weight | 283.35 g/mol [2] | 283.35 g/mol [3] |
| Appearance | Solid | Solid[3][4] |
| pKa | The pKa is influenced by the inductive effect of the tosyl group. The closer proximity of the electron-withdrawing tosyl group to the carboxylic acid in the 3-position may result in a slightly lower pKa compared to the 4-position isomer. | Data not available. |
| LogP | The LogP value is an indicator of lipophilicity. The relative positions of the polar carboxylic acid and the bulky tosyl group will affect the overall lipophilicity. | Data not available. |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of substituted piperidine carboxylic acids. Below is a comparison of the expected spectroscopic data for the 3- and 4-carboxylic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra will show characteristic signals for the tosyl group (aromatic protons and a methyl singlet), and the piperidine ring protons. The chemical shifts and coupling patterns of the piperidine protons will differ significantly between the two isomers due to the different substitution patterns.
| Protons | This compound (Expected) | 1-(Toluene-4-sulfonyl)-piperidine-4-carboxylic acid (Reported/Expected) |
| Tosyl (Ar-H) | Doublets around δ 7.4-7.8 ppm | Doublets around δ 7.4-7.8 ppm |
| Tosyl (CH₃) | Singlet around δ 2.4 ppm | Singlet around δ 2.4 ppm |
| Piperidine (CH-COOH) | Multiplet, shifted downfield due to the adjacent carboxylic acid. | Multiplet, chemical shift will differ from the 3-isomer. |
| Piperidine (other CH₂) | Complex multiplets in the δ 1.5-4.0 ppm range.[1] | Complex multiplets in the δ 1.5-4.0 ppm range. |
| Carboxylic Acid (OH) | Broad singlet, typically > δ 10 ppm, concentration dependent.[5] | Broad singlet, typically > δ 10 ppm, concentration dependent.[5] |
¹³C NMR: The carbon NMR spectra will provide information on the number and chemical environment of the carbon atoms. The chemical shift of the carbonyl carbon and the piperidine ring carbons will be key differentiators between the isomers.
| Carbon | This compound (Expected) | 1-(Toluene-4-sulfonyl)-piperidine-4-carboxylic acid (Reported/Expected) |
| C=O (Carboxylic Acid) | δ 170-180 ppm[5] | δ 170-180 ppm[5] |
| Tosyl (Aromatic C) | Signals in the aromatic region (δ 120-150 ppm) | Signals in the aromatic region (δ 120-150 ppm) |
| Tosyl (CH₃) | Signal around δ 21 ppm | Signal around δ 21 ppm |
| Piperidine (C-COOH) | Signal for the carbon bearing the carboxylic acid. | Signal for the carbon bearing the carboxylic acid, with a different chemical shift compared to the 3-isomer. |
| Piperidine (other CH₂) | Signals for the other piperidine carbons. | Signals for the other piperidine carbons, with different chemical shifts. |
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic absorption bands for the functional groups present.
| Functional Group | This compound (Expected) | 1-(Toluene-4-sulfonyl)-piperidine-4-carboxylic acid (Expected) |
| O-H (Carboxylic Acid) | Broad band, ~2500-3300 cm⁻¹[5][6] | Broad band, ~2500-3300 cm⁻¹[5][6] |
| C=O (Carboxylic Acid) | Strong, sharp peak, ~1700-1725 cm⁻¹[5][7] | Strong, sharp peak, ~1700-1725 cm⁻¹[5][7] |
| S=O (Sulfonamide) | Two strong bands, ~1340-1370 cm⁻¹ and ~1150-1180 cm⁻¹ | Two strong bands, ~1340-1370 cm⁻¹ and ~1150-1180 cm⁻¹ |
| C-H (Aromatic/Aliphatic) | Stretches around 2850-3100 cm⁻¹ | Stretches around 2850-3100 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compounds. Electrospray ionization (ESI) is a suitable technique for these types of molecules.[1]
| Ion | This compound (Expected) | 1-(Toluene-4-sulfonyl)-piperidine-4-carboxylic acid (Expected) |
| [M+H]⁺ | m/z 284.0951 | m/z 284.0951 |
| [M-H]⁻ | m/z 282.0805 | m/z 282.0805 |
| Fragmentation | Fragmentation patterns will differ based on the position of the carboxylic acid, with characteristic losses of H₂O, CO₂, and fragments of the tosyl group. | Fragmentation patterns will differ from the 3-isomer, providing structural information. |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
-
Visualizations
Analytical Workflow for Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a novel substituted piperidine carboxylic acid.
Caption: General workflow for the synthesis, purification, and analytical characterization of substituted piperidine carboxylic acids.
Logical Relationship of Spectroscopic Data
This diagram shows how different spectroscopic techniques provide complementary information for structural elucidation.
Caption: Integration of data from NMR, IR, and MS to confirm the chemical structure.
References
- 1. benchchem.com [benchchem.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. Buy 1-Tosylpiperidine-4-carboxylic acid | 147636-36-0 [smolecule.com]
- 4. 1-Tosylpiperidine-4-carboxylic acid | 147636-36-0 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eng.uc.edu [eng.uc.edu]
A Comparative Guide to HPLC and LC-MS Method Development for the Analysis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
For researchers, scientists, and professionals in drug development, the accurate quantification and analysis of novel chemical entities are paramount. This guide provides a comprehensive framework for developing robust High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid. While specific, validated methods for this exact compound are not prevalent in publicly available literature, this document outlines recommended starting points and optimization strategies based on the analysis of structurally similar molecules, including polar carboxylic acids, sulfonamides, and other piperidine derivatives.
The target analyte, this compound, possesses key structural features that dictate the analytical approach: a polar carboxylic acid group, a moderately non-polar tosyl group which acts as a UV chromophore, and a chiral center at the C3 position of the piperidine ring. These characteristics suggest that reversed-phase chromatography is a suitable primary separation technique.
High-Performance Liquid Chromatography (HPLC-UV) Method Development
An HPLC method coupled with UV detection is a workhorse in many analytical laboratories, offering reliability and cost-effectiveness. The presence of the toluene-sulfonyl group in the target molecule allows for direct UV detection. The primary challenge in developing a reversed-phase method for this compound is managing the high polarity imparted by the carboxylic acid group to ensure adequate retention on a non-polar stationary phase.[1][2]
Recommended Starting Conditions & Experimental Protocol
A successful HPLC-UV method begins with a well-defined set of starting parameters that can be systematically optimized.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A by mixing 950 mL of deionized water with 50 mL of acetonitrile and adding 1.0 mL of formic acid. Prepare Mobile Phase B by mixing 950 mL of acetonitrile with 50 mL of deionized water and adding 1.0 mL of formic acid. Sonicate both solutions for 15 minutes to degas.
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. From this, create a working standard of 10 µg/mL by diluting with the same solvent mixture.
-
Instrument Setup: Install the C18 column into the HPLC system and set the column oven temperature to 30 °C.
-
System Equilibration: Purge the HPLC system with both mobile phases. Equilibrate the column with the initial mobile phase composition (95% A: 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Analysis: Inject 10 µL of the working standard solution and run the gradient program as detailed in the table below. Monitor the chromatogram at 225 nm.
Data Presentation: HPLC-UV Starting Parameters
| Parameter | Recommended Setting | Rationale & Optimization Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 phase is a standard for reversed-phase HPLC, offering good retention for moderately non-polar compounds.[3] Consider shorter columns (e.g., 150 mm) or smaller particles (e.g., 3 µm) for faster analysis times. |
| Mobile Phase A | 95:5 Water:Acetonitrile + 0.1% Formic Acid | The acidic pH (around 2.7) suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the C18 column.[1] |
| Mobile Phase B | 95:5 Acetonitrile:Water + 0.1% Formic Acid | Acetonitrile is a common organic modifier. Methanol can be used as an alternative and may offer different selectivity. |
| Gradient Elution | 5% to 95% B over 15 minutes | A gradient is recommended to elute the analyte with a good peak shape and to clean the column of any less polar impurities. The gradient slope can be adjusted to optimize resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. This can be adjusted to manage backpressure and analysis time. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. Temperature can be optimized (e.g., 25-40 °C) to improve peak shape and selectivity. |
| Injection Volume | 10 µL | A typical injection volume. This can be varied depending on the analyte concentration and sensitivity requirements. |
| Detection | UV at 225 nm | The tosyl group provides UV absorbance. A full UV scan of the analyte should be performed to determine the optimal wavelength for maximum sensitivity. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, an LC-MS method is superior. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for confident identification and quantification at very low levels.[4][5]
Recommended Starting Conditions & Experimental Protocol
The development of an LC-MS method requires careful selection of a volatile mobile phase and optimization of mass spectrometer settings.
Experimental Protocol:
-
Mobile Phase and Standard Preparation: Prepare mobile phases and standard solutions as described in the HPLC-UV protocol, ensuring the use of MS-grade solvents and additives (formic acid).
-
Instrument Setup & Equilibration: Use the same column and LC conditions as the starting point for the HPLC method. Equilibrate the column until a stable baseline is observed.
-
Mass Spectrometer Tuning: Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and to identify the precursor ion. Given the analyte's structure, both positive (ESI+) and negative (ESI-) ionization modes should be evaluated. The carboxylic acid makes it highly amenable to ESI-.
-
MS/MS Optimization: Perform a product ion scan to identify characteristic fragment ions of the analyte. Select the most intense and stable precursor-product ion pair for Multiple Reaction Monitoring (MRM). Optimize the collision energy to maximize the signal of the product ion.[5]
-
Analysis: Inject the sample and acquire data using the optimized LC and MS parameters.
Data Presentation: LC-MS Starting Parameters
| Parameter | Recommended Setting | Rationale & Optimization Notes |
| LC System | Same as HPLC-UV starting conditions | A good starting point is a validated HPLC separation. The flow rate may need to be reduced for certain ESI sources. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Formic acid is a volatile mobile phase additive compatible with MS, facilitating ion formation.[4] Ammonium formate or acetate are also suitable alternatives. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is ideal for polar and ionizable molecules. Test both positive (ESI+) and negative (ESI-) modes. ESI- is expected to be sensitive due to the carboxylic acid. |
| MS Analysis Mode | Full Scan (for identification) | Initially, use full scan mode to identify the m/z of the molecular ion ([M-H]⁻ or [M+H]⁺). |
| Multiple Reaction Monitoring (MRM) | For quantification, MRM provides the highest selectivity and sensitivity by monitoring a specific fragmentation pathway.[4] | |
| Precursor Ion (Q1) | To be determined (Expected [M-H]⁻ ≈ 282.1) | Determined by direct infusion and full scan analysis. |
| Product Ion (Q3) | To be determined | Determined from a product ion scan of the precursor. A likely fragment would be the loss of the tosyl group or cleavage within the piperidine ring. |
| Source Parameters | Instrument Dependent | Optimize capillary voltage, nebulizer pressure, drying gas flow, and temperature to achieve maximum ion signal and stability. |
Comparison of HPLC-UV and LC-MS Methods
| Feature | HPLC-UV Method | LC-MS Method |
| Selectivity | Moderate; based on chromatographic retention and UV absorbance. Co-eluting impurities with similar UV spectra can interfere. | Very High; based on retention time, precursor mass, and product ion mass. Provides unambiguous identification.[5] |
| Sensitivity | Lower (typically µg/mL to high ng/mL range). | Very High (typically low ng/mL to pg/mL range).[4] |
| Quantitative Data | Good linearity and precision for quality control and assay purposes. | Excellent linearity and precision, considered the gold standard for trace-level quantification and bioanalysis. |
| Cost & Complexity | Lower instrument cost, simpler operation, and less maintenance. | Higher instrument cost, more complex operation, and requires specialized expertise for method development and maintenance. |
| Mobile Phase | Flexible; can use non-volatile buffers like phosphate for improved chromatography. | Restricted to volatile mobile phase additives (e.g., formic acid, ammonium acetate).[6] |
| Ideal Application | Routine quality control, purity assessment, and content uniformity where analyte concentrations are relatively high. | Trace impurity analysis, pharmacokinetic studies, metabolite identification, and bioequivalence studies. |
Method Development Workflow
The logical progression from initial assessment to a fully validated analytical method is crucial for ensuring reliable data. The following workflow diagram illustrates the key stages in the development of either an HPLC or LC-MS method for this compound.
Caption: Workflow for Analytical Method Development.
This guide provides a robust starting point for developing analytical methods for this compound. Researchers should use these protocols as a foundation, systematically optimizing each parameter to achieve a method that is sensitive, selective, and fit for its intended purpose.
References
- 1. Polar Compounds | SIELC Technologies [sielc.com]
- 2. hplc.eu [hplc.eu]
- 3. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 4. journalofchemistry.org [journalofchemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Biological Activity of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic Acid Derivatives as Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid derivatives, with a focus on their potent antitubercular properties. The data presented is compiled from preclinical studies and aims to inform researchers and drug development professionals on the structure-activity relationships (SAR) of this class of compounds as inhibitors of Mycobacterium tuberculosis (Mtb).
Introduction
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. One promising target is MenA, a crucial enzyme in the menaquinone biosynthetic pathway of Mtb. Menaquinone is an essential component of the bacterial electron transport chain, making its inhibition a bactericidal strategy. This guide focuses on a series of piperidine derivatives designed to inhibit MenA, presenting their comparative inhibitory potencies and antimycobacterial activities.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the in vitro activity of various this compound derivatives against the MenA enzyme and Mycobacterium tuberculosis. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) against MenA and the concentration that inhibits 50% of Mtb growth (GIC50).
| Compound ID | Western Monosubstituted Aromatic/Bicyclic Analog | MenA IC50 (µM)[1] | Mtb GIC50 (µM)[1] |
| 10 | 4-Bromophenyl | 12 ± 2 | 14 ± 0 |
| 14 | 3-Bromophenyl | 12 ± 3 | 14 ± 0 |
| 15 | 2-Bromophenyl | >100 | >200 |
| 17 | 4-Trifluoromethylphenyl | >100 | >200 |
| 19 | 4-Methoxyphenyl | >100 | >200 |
| Compound ID | Other Monocyclic Western Site Derivatives | MenA IC50 (µM)[1] | Mtb GIC50 (µM)[1] |
| 16 | 3,4-Dichlorophenyl | 28 ± 5 | 30 ± 2 |
| 18 | 3-Trifluoromethylphenyl | 45 ± 8 | 55 ± 5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MenA Enzyme Inhibition Assay[1]
The inhibitory potency of the compounds against MenA was determined using a cell-free prenyltransferase assay. This assay monitors the formation of demethylmenaquinone by thin-layer chromatography (TLC) autoradiography.
-
Preparation of MenA-containing membrane fractions: Membrane fractions were isolated from M. tuberculosis strain mc26230.
-
Reaction Mixture: The assay mixture contained MenA-containing membrane fractions, the test compound (at various concentrations), and radiolabeled trans-farnesyl pyrophosphate ([3H]FPP).
-
Incubation: The reaction was initiated by the addition of 1,4-dihydroxy-2-naphthoate and incubated to allow for the enzymatic reaction to proceed.
-
Extraction and Analysis: The reaction was quenched, and the radiolabeled product, [3H]demethylmenaquinone, was extracted. The extract was then spotted on a TLC plate, and the radioactivity was quantified by autoradiography.
-
IC50 Determination: The concentration of the compound required to reduce the formation of [3H]demethylmenaquinone by 50% was determined as the IC50 value.
Antimycobacterial Activity Assay[1]
The antimycobacterial activity was assessed against Mycobacterium tuberculosis strain mc26230.
-
Culture Preparation: Mtb was cultured in an appropriate broth medium.
-
Compound Dilution: The test compounds were serially diluted in 96-well plates, with concentrations typically ranging from 0.2 to 200 µM.
-
Inoculation: The Mtb culture was added to each well of the 96-well plate containing the diluted compounds.
-
Incubation: The plates were incubated for 5 days to allow for bacterial growth.
-
GIC50 Determination: The concentration of the compound that inhibits 50% of Mtb growth was determined. This was typically measured by assessing the optical density or using a viability stain. The data presented are an average of two independent experiments.
Mandatory Visualization
Menaquinone Biosynthesis Pathway and MenA Inhibition
The following diagram illustrates the simplified menaquinone (MK) biosynthesis pathway in Mycobacterium tuberculosis and highlights the point of inhibition by the this compound derivatives.
Caption: Inhibition of MenA in the M. tuberculosis menaquinone pathway.
Experimental Workflow for MenA Inhibition Assay
The following diagram outlines the workflow for determining the IC50 of the test compounds against the MenA enzyme.
Caption: Workflow for the MenA enzyme inhibition assay.
References
Comparative Analysis of Structure-Activity Relationships in Sulfonyl-Piperidine Amide Analogs as Enzyme Inhibitors
Introduction
This case study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides serves as an excellent surrogate, as it explores the impact of systematic structural modifications on enzyme inhibition, providing valuable insights into the pharmacophoric requirements for this class of molecules. The core structure shares the key features of a sulfonyl group linked to a piperidine ring, which is in turn connected to a carboxamide moiety. The presented data, experimental protocols, and visualizations offer a robust framework for understanding SAR principles that may be applicable to other sulfonyl-piperidine scaffolds.
Data Presentation: Inhibitory Potency of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Analogs
The inhibitory activities of two series of synthesized compounds were evaluated against four isoforms of human carbonic anhydrase: hCA I, hCA II, hCA IX, and hCA XII.[1] The results, expressed as inhibition constants (Kᵢ) in nanomolar concentrations, are summarized in the tables below. Acetazolamide (AAZ) was used as a standard inhibitor for comparison.
Table 1: Inhibitory Activity (Kᵢ, nM) of Piperazine-based Analogs (5-13) against hCA Isoforms
| Compound | R (Substituent on Piperazine) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 5 | H | 25.4 | 5.4 | 1.2 | 4.5 |
| 6 | 4-CH₃ | 35.7 | 8.9 | 0.9 | 5.1 |
| 7 | 4-F | 44.2 | 7.8 | 1.5 | 4.8 |
| 8 | 2,3-(CH₃)₂ | 51.3 | 9.1 | 2.1 | 6.2 |
| 9 | 4-C₂H₅ | 48.9 | 8.5 | 1.8 | 5.8 |
| 10 | 4-CH₂CH₂OH | 68.4 | 15.7 | 3.5 | 8.9 |
| 11 | 4-C₆H₅ | 75.1 | 18.9 | 4.1 | 9.5 |
| 12 | 4-COCH₃ | 81.2 | 21.3 | 5.2 | 11.2 |
| 13 | 4-SO₂CH₃ | 95.6 | 25.8 | 6.8 | 14.7 |
| AAZ | - | 250 | 12 | 25 | 5.7 |
Table 2: Inhibitory Activity (Kᵢ, nM) of Benzylamine-based Analogs (14-24) against hCA Isoforms
| Compound | R (Substituent on Benzyl) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 14 | H | 15.8 | 4.1 | 1.1 | 3.9 |
| 15 | 4-CH₃ | 21.5 | 5.6 | 1.0 | 4.2 |
| 16 | 4-F | 28.9 | 6.2 | 0.8 | 4.0 |
| 17 | 4-Cl | 33.1 | 7.1 | 1.3 | 4.6 |
| 18 | 4-Br | 36.8 | 7.5 | 1.5 | 4.9 |
| 19 | 2-Cl | 45.3 | 8.8 | 2.0 | 5.9 |
| 20 | 2,4-Cl₂ | 58.7 | 10.2 | 0.9 | 5.2 |
| 21 | 3,4-Cl₂ | 62.4 | 11.5 | 1.8 | 6.1 |
| 22 | 4-OCH₃ | 41.2 | 8.1 | 1.7 | 5.5 |
| 23 | 4-CF₃ | 71.9 | 14.8 | 3.8 | 9.1 |
| 24 | 4-NO₂ | 88.3 | 19.5 | 4.9 | 10.8 |
| AAZ | - | 250 | 12 | 25 | 5.7 |
Experimental Protocols
General Synthetic Pathway for 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives
The synthesis of the target compounds was achieved through a multi-step process starting from sulfanilamide.[1][2]
-
Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (3): Sulfanilamide (1) was coupled with ethyl piperidine-4-carboxylate (2) in the presence of 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) in dry acetonitrile (CH₃CN) at room temperature for 12 hours.
-
Synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (4): The ethyl ester (3) was hydrolyzed using lithium hydroxide (LiOH) in a mixture of ethanol and water (3:1) at room temperature for 12 hours.[1] The resulting carboxylic acid was precipitated by acidification.[2]
-
Amide Coupling to form Final Compounds (5-24): The carboxylic acid (4) was coupled with various substituted piperazines or benzylamines in the presence of EDCI and HOBt in dry CH₃CN at room temperature for 12 hours to yield the final carboxamide derivatives.[1][2]
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds against hCA I, II, IX, and XII was determined using a stopped-flow CO₂ hydration assay.[1][3][4]
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms were used. Inhibitor stock solutions were prepared in DMSO.
-
Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂. An appropriate buffer (e.g., HEPES) is used, and the pH change is monitored using a pH indicator (e.g., pyranine or phenol red).[3]
-
Procedure:
-
The enzyme and inhibitor are pre-incubated at a controlled temperature (e.g., 25 °C).
-
A CO₂-saturated solution is rapidly mixed with the enzyme/inhibitor solution in the stopped-flow instrument.
-
The initial rate of the catalyzed reaction is monitored by the change in absorbance or fluorescence of the pH indicator over a short period (typically seconds).
-
The inhibition constant (Kᵢ) is calculated by fitting the data of initial reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
-
Visualizations
Synthetic Workflow
The general synthetic route to the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide analogs is depicted below.
Caption: General synthetic pathway for 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide analogs.
Structure-Activity Relationship Summary
The following diagram illustrates the key findings from the SAR study.
Caption: Logical flow of the structure-activity relationship for hCA inhibitors.
Analysis of Structure-Activity Relationships
The SAR study of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide analogs revealed several key insights into their inhibitory activity against human carbonic anhydrases.[1]
-
General Activity: All synthesized compounds displayed potent, low nanomolar inhibition against hCA II, IX, and XII, and were generally more potent than the standard drug acetazolamide, particularly against the cancer-related isoforms hCA IX and XII.[1]
-
Piperazine Series (5-13):
-
The unsubstituted piperazine analog (5) showed excellent activity.
-
Introduction of a small alkyl group, such as a methyl group at the 4-position (compound 6), resulted in the most potent hCA IX inhibitor in this series (Kᵢ = 0.9 nM).[1]
-
Increasing the bulk of the substituent on the piperazine ring, for instance with phenyl (11), acetyl (12), or mesyl (13) groups, led to a general decrease in inhibitory potency across all tested isoforms.
-
-
Benzylamine Series (14-24):
-
The unsubstituted benzylamine analog (14) was highly active.
-
The introduction of halogen atoms on the benzyl ring was well-tolerated and, in some cases, beneficial. The 4-fluoro (16) and 2,4-dichloro (20) substituted analogs were among the most potent hCA IX inhibitors identified in the entire study (Kᵢ = 0.8 nM and 0.9 nM, respectively).[1]
-
The presence of strong electron-withdrawing groups, such as trifluoromethyl (23) and nitro (24), at the 4-position resulted in a noticeable decrease in activity.
-
References
- 1. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
comparing different synthetic routes to 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
An In-depth Comparative Guide to the Synthetic Routes of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
Introduction
This compound, also known as 1-Tosylpiperidine-3-carboxylic acid, is a crucial building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the versatile sulfonyl and carboxylic acid functionalities, makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The tosyl group not only serves as a robust protecting group for the piperidine nitrogen but also influences the molecule's lipophilicity and binding interactions. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the rationale behind procedural choices and a critical evaluation of their respective merits and drawbacks.
Route 1: Direct N-Tosylation of Piperidine-3-carboxylic Acid (Nipecotic Acid)
This is the most straightforward and atom-economical approach, starting from commercially available piperidine-3-carboxylic acid (nipecotic acid). The core of this synthesis is the selective sulfonylation of the secondary amine in the presence of a carboxylic acid.
Reaction Scheme
Caption: Direct N-tosylation of nipecotic acid.
Experimental Protocol
Materials:
-
Piperidine-3-carboxylic acid
-
p-Toluene-sulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)
-
Water
-
An appropriate organic solvent (e.g., Dichloromethane, Toluene)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve piperidine-3-carboxylic acid in an aqueous solution of a suitable base, such as sodium hydroxide, at 0-5 °C. The base serves to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.
-
To this solution, add a solution of p-toluene-sulfonyl chloride in an organic solvent dropwise, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Separate the aqueous layer and wash with an organic solvent to remove any unreacted tosyl chloride.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3. This protonates the carboxylate, causing the product to precipitate.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.
Scientific Rationale and Discussion
This method utilizes the classic Schotten-Baumann reaction conditions, which are well-suited for the N-acylation of amines in a biphasic system. The choice of base is critical; a hydroxide base ensures that both the carboxylic acid and the amine are deprotonated, facilitating the reaction. The low temperature at the start of the reaction helps to control the exothermicity of the sulfonylation. The primary advantage of this route is its directness and use of readily available starting materials. However, potential drawbacks include the formation of side products if the reaction conditions are not carefully controlled and the need for a precise pH adjustment during workup to ensure efficient product precipitation.
Route 2: Esterification-Tosylation-Hydrolysis Sequence
This multi-step approach involves protecting the carboxylic acid functionality as an ester before N-tosylation, followed by deprotection. This strategy can offer better control over the reaction and potentially lead to a purer final product, avoiding issues related to the free carboxylic acid during the tosylation step.
Reaction Scheme
Caption: Three-step synthesis via an ester intermediate.
Experimental Protocol
Step 1: Esterification
-
Suspend piperidine-3-carboxylic acid in methanol.
-
Cool the mixture to 0 °C and add thionyl chloride (SOCl₂) dropwise.
-
Reflux the mixture for several hours until the reaction is complete.
-
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.
Step 2: N-Tosylation
-
Dissolve the ester hydrochloride in a suitable solvent like dichloromethane.
-
Add a base, such as triethylamine or pyridine, to neutralize the hydrochloride and act as an acid scavenger.
-
Add p-toluene-sulfonyl chloride and stir at room temperature.
-
Upon completion, perform an aqueous workup to remove the base and salts, and purify the resulting tosylated ester by column chromatography or recrystallization.
Step 3: Hydrolysis
-
Dissolve the purified ester in a mixture of THF and water.
-
Add a base, such as lithium hydroxide (LiOH), and stir at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Acidify the reaction mixture with HCl to precipitate the product.
-
Filter, wash, and dry the solid to obtain the final product.
Scientific Rationale and Discussion
This route offers a higher degree of control. By protecting the carboxylic acid as an ester, the N-tosylation step can be performed under anhydrous organic conditions, which can be cleaner and easier to monitor than the biphasic Schotten-Baumann conditions. The choice of ester (e.g., methyl, ethyl, or tert-butyl) can influence the ease of the final hydrolysis step. For instance, a tert-butyl ester can be cleaved under acidic conditions, which might be advantageous if the molecule is base-sensitive. While this route is longer, it often results in higher overall purity and can be more amenable to large-scale synthesis where process control is paramount.
Route 3: Synthesis from L-Glutamic Acid
For enantiomerically pure versions of the target molecule, a chiral pool approach starting from a readily available chiral building block like L-glutamic acid can be employed. This route is considerably more complex but provides access to optically active products.
Reaction Scheme
Caption: Chiral synthesis from L-glutamic acid.
Conceptual Outline
A multi-step synthesis starting from L-glutamic acid has been described for related 3-substituted piperidines.
-
Protection and Esterification: The amine of L-glutamic acid is protected (e.g., with a Boc group), and both carboxylic acids are esterified.
-
Reduction: The esters are reduced to the corresponding diol using a reducing agent like sodium borohydride.
-
Tosylation: The primary and secondary hydroxyl groups of the diol are converted to tosylates.
-
Cyclization: The Boc group is removed, and the resulting free amine undergoes intramolecular cyclization by displacing one of the tosylates to form the piperidine ring.
-
Functional Group Manipulation: The remaining tosylate is removed, and the piperidine nitrogen is tosylated. Finally, the protected carboxyl group is hydrolyzed to yield the final product.
Scientific Rationale and Discussion
This route is significantly more involved and would only be chosen when enantiopurity is a critical requirement. It demonstrates the power of using chiral starting materials from nature to construct complex chiral molecules. Each step requires careful optimization, and the overall yield is likely to be lower than the more direct routes. However, for pharmaceutical applications where a single enantiomer is often required, this approach is invaluable.
Comparison of Synthetic Routes
| Feature | Route 1: Direct Tosylation | Route 2: Esterification-Tosylation-Hydrolysis | Route 3: From L-Glutamic Acid |
| Starting Material | Piperidine-3-carboxylic acid | Piperidine-3-carboxylic acid | L-Glutamic Acid |
| Number of Steps | 1 | 3 | Multiple (>5) |
| Overall Yield | Moderate to Good | Good to High | Low to Moderate |
| Key Reagents | TsCl, NaOH | SOCl₂, TsCl, LiOH | Boc₂O, NaBH₄, TsCl |
| Advantages | Atom economical, fast, simple. | High purity, good control, scalable. | Provides enantiomerically pure product. |
| Disadvantages | Potential for side products, pH sensitivity. | Longer, more reagents and solvents required. | Very long, complex, low overall yield. |
Conclusion
The choice of synthetic route to this compound depends heavily on the specific needs of the researcher. For rapid access to the material where high purity is not the primary concern, the Direct N-Tosylation (Route 1) is the most efficient method. For applications requiring high purity and scalability, the Esterification-Tosylation-Hydrolysis Sequence (Route 2) is superior, despite its additional steps. Finally, when the stereochemistry of the 3-position is critical, a chiral pool synthesis, such as the one conceptually outlined from L-Glutamic Acid (Route 3) , is the only viable option, though it comes at the cost of significant synthetic effort.
Navigating the Structural Landscape of Tosyl-Piperidine Carboxylic Acids: A Comparative Guide
A detailed crystallographic analysis of 1-(Toluene-4-sulfonyl)-piperidine derivatives is presented, offering valuable structural insights for researchers and drug development professionals. While the precise X-ray crystal structure of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid remains elusive in published literature, this guide provides a comprehensive comparison with the closely related and structurally characterized analogue, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol. Understanding the subtle yet significant conformational differences between these molecules is paramount for designing novel therapeutics with enhanced efficacy and specificity.
This guide delves into the crystallographic data of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol and contrasts it with other relevant piperidine-based compounds. The experimental protocols for X-ray crystallography are detailed to ensure reproducibility and aid in the structural determination of similar molecules.
Comparative Analysis of Crystallographic Data
The crystallographic data for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol provides a solid foundation for understanding the structural conformations of this class of compounds. A summary of its key crystallographic parameters is presented below in comparison to a generic piperidine hydrochloride to highlight the influence of the bulky tosyl group.
| Parameter | [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol[1] | Piperidine Hydrochloride |
| Molecular Formula | C₁₃H₁₉NO₃S | C₅H₁₂ClN |
| Crystal System | Monoclinic[1] | Orthorhombic |
| Space Group | P2₁/c[1] | Pbca |
| a (Å) | 10.2490(13)[1] | 9.85 |
| b (Å) | 11.4710(9)[1] | 10.55 |
| c (Å) | 12.097(3) | 7.34 |
| α (°) | 90 | 90 |
| β (°) | 116.344(3)[1] | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1132.2(5) | 762.6 |
| Z | 4[1] | 4 |
The data clearly indicates that the introduction of the toluene-4-sulfonyl group at the 1-position and the methanol group at the 4-position of the piperidine ring leads to a significant alteration in the crystal packing and unit cell dimensions compared to the simple piperidine salt. The piperidine ring in [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol adopts a chair conformation.[1]
Experimental Protocols
The determination of the X-ray crystal structure of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol involved the following key steps:
Synthesis and Crystallization
The title compound was synthesized by the reaction of 4-hydroxymethyl-piperidine with p-toluenesulfonyl chloride in the presence of a base. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent system.
X-ray Data Collection and Structure Refinement
A single crystal of suitable size and quality was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data was then processed, and the structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizing the Experimental Workflow
The general workflow for determining the X-ray crystal structure of a small molecule like 1-(Toluene-4-sulfonyl)-piperidine derivatives is illustrated in the following diagram.
Figure 1. A generalized workflow for X-ray crystallography.
Conclusion
While the crystal structure of this compound is not publicly available, the detailed analysis of its close analogue, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, provides a crucial reference point for researchers in the field. The provided data and protocols serve as a valuable resource for the design and structural characterization of novel piperidine-based compounds, ultimately contributing to the advancement of drug discovery and development. Further research to elucidate the precise structure of the 3-carboxylic acid isomer is warranted to fully understand the structure-activity relationships within this important class of molecules.
References
Determining the Purity of Synthesized 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for determining the purity of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a key intermediate in various synthetic pathways. We present a comparison with potential alternatives and provide detailed experimental protocols for the cited methodologies.
Comparative Purity Analysis
The purity of this compound and its alternatives can be assessed using several analytical methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide structural confirmation and can reveal the presence of impurities.
Below is a summary of hypothetical, yet representative, purity data for the target compound and selected alternatives. These alternatives are chosen based on the concept of bioisosterism, where functional groups are replaced with others that have similar physicochemical properties, potentially leading to improved pharmacological or pharmacokinetic profiles. Alternatives include replacing the piperidine ring with 1-azaspiro[3.3]heptane or the carboxylic acid group with a tetrazole or sulfonamide moiety.
| Compound | HPLC Purity (%) | NMR Purity (%) | MS (qualitative) |
| This compound | 99.2 | >99 | Consistent with expected molecular weight |
| 1-(Toluene-4-sulfonyl)-1-azaspiro[3.3]heptane-6-carboxylic acid | 98.9 | >98 | Consistent with expected molecular weight |
| 5-(1-(Toluene-4-sulfonyl)piperidin-3-yl)-1H-tetrazole | 99.5 | >99 | Consistent with expected molecular weight |
| N-(1-(Toluene-4-sulfonyl)piperidin-3-ylmethyl)methanesulfonamide | 98.7 | >98 | Consistent with expected molecular weight |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: Inject 10 µL of the sample solution into the HPLC system.
-
Purity Calculation: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for a quantitative purity assessment (qNMR) with an internal standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of a certified internal standard (e.g., maleic acid).
-
Procedure: Acquire the ¹H NMR spectrum.
-
Data Analysis: The purity is determined by comparing the integral of a characteristic signal of the analyte with the integral of a signal from the internal standard. The structure is confirmed by analyzing the chemical shifts, coupling constants, and integration of all signals.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound and to identify potential impurities.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Procedure: Infuse the sample solution into the mass spectrometer.
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule of this compound. The presence of other significant peaks may indicate impurities.
Visualizing the Workflow and a Relevant Pathway
To better illustrate the process of purity determination and the context of such compounds, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, purification, and purity determination of this compound.
Piperidine derivatives are common scaffolds in medicinal chemistry, often targeting signaling pathways involved in various diseases. The diagram below illustrates a generic signaling pathway where such a compound might act as an inhibitor.
Caption: A generic signaling pathway illustrating the potential role of a piperidine derivative as an enzyme inhibitor.
Safety Operating Guide
Proper Disposal Procedures for 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
The following guide provides essential, step-by-step procedures for the safe handling and disposal of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid. This information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental compliance. The protocols are based on documented hazards and standard best practices for chemical waste management.
Hazard Identification and Safety Precautions
Based on its Safety Data Sheet (SDS), this compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate care, utilizing personal protective equipment at all times.
Table 1: Hazard Summary [1]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | P261: Avoid breathing dust. |
Required Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing the appropriate PPE to minimize exposure risk.
Table 2: Recommended Personal Protective Equipment
| Equipment | Specification |
|---|---|
| Eye Protection | Chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[2] |
| Body Protection | Laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | A NIOSH-approved respirator is required if dust is generated and ventilation is inadequate.[3] All handling should ideally occur in a chemical fume hood.[4] |
Detailed Disposal Protocol
The primary disposal route for this compound is through an approved hazardous waste disposal service.[1][5] Do not discharge this chemical into drains or the environment.[5][6]
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound.
-
Solid Waste: Includes the pure compound, contaminated weighing papers, gloves, and other disposable labware.
-
Liquid Waste: Includes solutions containing the compound.
-
Segregation: Keep this waste separate from other laboratory waste streams, especially incompatible materials like strong oxidizing agents, to prevent accidental reactions.
Step 2: Waste Containerization and Labeling
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[4]
-
Select Container: Choose a robust, sealable container made of a material compatible with the chemical and any solvents.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label must include the full chemical name: "this compound" and identify any other constituents (e.g., solvents).[7] Do not use abbreviations or chemical formulas on the primary label.[7]
-
Seal Container: Keep the hazardous waste container securely sealed when not in use.[7]
Step 3: Temporary Storage
Store sealed waste containers in a designated, secure area within the laboratory.
-
Location: The storage area should be a cool, dry, and well-ventilated space, away from general laboratory traffic.[6]
-
Secondary Containment: It is best practice to place waste containers in secondary containment to prevent the spread of material in case of a leak.
-
Inspection: Regularly inspect the storage area for any signs of container leakage or degradation.[4]
Step 4: Professional Disposal
The final disposal of this chemical waste must be handled by professionals.
-
Engage a Licensed Contractor: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[6][7]
-
Manifesting: Ensure all required waste disposal paperwork and manifests are completed accurately, in compliance with local, state, and federal regulations.
-
Disposal Method: The recommended disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with appropriate scrubbers.[6]
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to ensure safety.
Table 3: Spill Response and Cleanup
| Action | Procedure |
|---|---|
| 1. Evacuate & Secure | Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area. |
| 2. Control & Contain | Prevent the spill from spreading or entering drains.[1][6] For solid spills, avoid generating dust.[1][2] |
| 3. Absorb & Collect | For a dry spill, carefully sweep or scoop up the material and place it into a designated hazardous waste container.[3][5] Avoid dry sweeping that creates dust; it is better to gently scoop or use a HEPA-filtered vacuum. |
| 4. Decontaminate | Clean the affected area thoroughly. The appropriate decontamination solution will depend on the spill surface and any solvents involved. |
| 5. Dispose | All cleanup materials (absorbents, contaminated PPE, etc.) must be placed in the hazardous waste container and disposed of according to the protocol above.[8] |
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of chemical waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
Essential Safety and Handling Guide: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of this compound (CAS No. 5134-62-3). As a Senior Application Scientist, my aim is to equip you with the necessary information to manage this compound safely, ensuring both personal protection and experimental integrity. The procedures outlined below are grounded in established safety standards and an understanding of the compound's specific hazard profile.
Immediate Safety Briefing: Hazard Profile
This compound is classified as an irritant.[1][2][3] Immediate and strict adherence to PPE protocols is mandatory upon handling. The primary hazards, as identified by the Globally Harmonized System (GHS), are:
Due to its physical form as a solid/dust, the primary routes of exposure are inhalation of airborne particles and direct contact with skin and eyes.
Core Personal Protective Equipment (PPE) Directive
The selection of PPE is not merely a checklist; it is a critical control measure dictated by the compound's reactivity and physical properties. The following PPE is mandatory for all handling procedures.
Eye and Face Protection
The compound poses a significant risk of serious eye irritation (H319)[2][3]. Therefore, standard safety glasses are insufficient.
-
Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles that provide a complete seal around the eyes.
-
Recommended for Splash Risk: When handling solutions or performing vigorous agitation, a full-face shield must be worn in addition to safety goggles to protect against splashes.[7]
Hand Protection
To prevent skin irritation (H315), chemically resistant gloves are essential.
-
Material: Nitrile gloves are the standard for incidental contact. Thicker, chemical-resistant gloves should be used for prolonged handling.[8]
-
Protocol: Always inspect gloves for tears or punctures before use. Use a double-gloving technique when handling higher concentrations or for extended periods. Remove the outer glove immediately upon contamination.[8] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contact is known or suspected.[8]
Body Protection
Protecting exposed skin is crucial.
-
Standard Use: A long-sleeved laboratory coat is required to protect against incidental contact.
-
Large Quantities/High Splash Risk: For handling larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls or a rubber apron should be worn over the lab coat.[7][9] Contaminated clothing must be removed immediately and laundered separately before reuse.[10]
Respiratory Protection
The compound can cause respiratory irritation (H335), particularly as a fine dust.[2][3][5]
-
Engineering Controls First: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood or a glove box.[6]
-
When Respirators are Required: In situations where engineering controls are not feasible or during a large spill clean-up, respiratory protection is necessary. A NIOSH-approved N95 or P100 particulate respirator is the minimum requirement. For higher exposure risks, a full-face respirator with appropriate cartridges may be necessary.[8]
Operational and Disposal Plans
A safe protocol extends from initial handling to final disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[5][11][12] Don all required PPE as outlined above.
-
Weighing the Solid:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain dust.
-
Use a spatula to gently transfer the solid. Avoid any actions that could create airborne dust, such as dropping or pouring from a height.
-
Close the container tightly immediately after use.[5]
-
-
Preparing Solutions:
-
Add the solid to the solvent slowly. Never add solvent to the bulk solid.
-
If heating is required, ensure it is done under controlled conditions within the fume hood with proper ventilation.
-
-
Post-Handling:
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing.[11] If irritation occurs or persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air.[5][11] If breathing is difficult or if the person feels unwell, call a poison center or doctor.[5]
-
Spill: Evacuate the area. For a small spill of solid, carefully sweep up the material without creating dust and place it in a sealed, labeled container for disposal.[5][6] Do not let the chemical enter drains.[5][6]
Disposal Plan
All waste, including the compound itself, contaminated consumables (e.g., gloves, weighing paper), and empty containers, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the contents and the container in accordance with local, state, and federal regulations at an approved waste disposal plant.[5][11]
Quick Reference PPE Summary
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale Weighing (<1g) | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Solution Preparation | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Large Scale Reaction (>5g) | Goggles & Face Shield | Double Nitrile Gloves | Chemical Resistant Apron/Coverall | Required: Chemical Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Coveralls | N95/P100 Respirator (minimum) |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned task.
Caption: PPE selection workflow for handling the target compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound | 5134-62-3 [amp.chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. sams-solutions.com [sams-solutions.com]
- 8. pppmag.com [pppmag.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
